An In-Depth Technical Guide to 4-Bromo-3-hydroxybenzamide: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-3-hydroxybenzamide is a substituted aromatic amide that holds significant interest as a versatile building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-hydroxybenzamide is a substituted aromatic amide that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine atom and a hydroxyl group on the benzamide core, imparts a distinct electronic and chemical character, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and potential applications, offering a technical resource for professionals in research and development.
The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating effect of the hydroxyl group creates a nuanced reactivity profile on the aromatic ring. This electronic environment governs the compound's behavior in various chemical transformations and is a key factor in its utility as a scaffold for designing novel bioactive molecules.
Chemical Properties and Structure
4-Bromo-3-hydroxybenzamide is a solid at room temperature with the chemical formula C₇H₆BrNO₂. Its structure consists of a benzene ring substituted with a bromine atom at position 4, a hydroxyl group at position 3, and a carboxamide group at position 1.
Physicochemical Data
A summary of the key physicochemical properties of 4-Bromo-3-hydroxybenzamide and its closely related precursors is presented in the table below for comparative analysis.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the two amide protons, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet due to their coupling patterns. The chemical shifts will be influenced by the electronic effects of the bromo, hydroxyl, and amide substituents. For comparison, the ¹H NMR spectrum of the related 4-bromobenzamide in DMSO-d₆ shows aromatic protons in the range of 7.5-8.1 ppm.[8]
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the downfield region (typically ~165-175 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum of 4-Bromo-3-hydroxybenzamide is expected to exhibit characteristic absorption bands for its functional groups. These would include:
A broad O-H stretching band for the phenolic hydroxyl group.
N-H stretching bands for the primary amide.
A strong C=O stretching band for the amide carbonyl group.
C-Br stretching vibrations.
Mass Spectrometry (MS):
High-resolution mass spectrometry would confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Predicted collision cross-section (CCS) values for various adducts of 4-bromo-3-hydroxybenzamide have been calculated, for instance, [M+H]⁺ at 135.5 Ų.[9]
Synthesis and Reactivity
The synthesis of 4-Bromo-3-hydroxybenzamide typically proceeds from its corresponding carboxylic acid, 4-bromo-3-hydroxybenzoic acid. The general synthetic pathway involves the bromination of a hydroxybenzoic acid precursor followed by amidation.
Synthesis of the Precursor: 4-Bromo-3-hydroxybenzoic Acid
A common method for the synthesis of the key precursor, 4-bromo-3-hydroxybenzoic acid, involves the direct bromination of 3-hydroxybenzoic acid.
Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid
After the reaction is complete, add water and neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).[10]
The resulting 4-bromo-3-hydroxybenzaldehyde can be isolated and subsequently oxidized to 4-bromo-3-hydroxybenzoic acid using standard oxidation protocols.
Caption: General synthetic workflow for 4-Bromo-3-hydroxybenzamide.
Amidation of 4-Bromo-3-hydroxybenzoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several standard laboratory methods. A common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Experimental Protocol: Amidation
Materials: 4-bromo-3-hydroxybenzoic acid, thionyl chloride (SOCl₂) or a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), ammonia or ammonium hydroxide.
Procedure (via Acid Chloride):
Treat 4-bromo-3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Carefully react the acid chloride with an excess of ammonia or ammonium hydroxide to yield 4-bromo-3-hydroxybenzamide.
Procedure (via Coupling Agent):
Dissolve 4-bromo-3-hydroxybenzoic acid in a suitable organic solvent.
Add a coupling agent such as EDC and an activator like HOBt (Hydroxybenzotriazole).
Introduce a source of ammonia to the reaction mixture to form the amide.
Applications in Research and Drug Development
While specific, widespread applications of 4-Bromo-3-hydroxybenzamide are not extensively documented, its structural motifs are present in various biologically active molecules. Its utility lies primarily as a key intermediate for the synthesis of more complex compounds with potential therapeutic value.
Enzyme Inhibition
The related compound, 4-bromo-3-hydroxybenzoic acid, is a known inhibitor of histidine decarboxylase, an enzyme responsible for the production of histamine.[5][6][11] This suggests that derivatives, including 4-Bromo-3-hydroxybenzamide, could be explored for similar or related enzyme inhibitory activities. The amide functionality can participate in hydrogen bonding interactions within an enzyme's active site, potentially enhancing binding affinity.
Scaffold for Medicinal Chemistry
Substituted benzamides are a well-established class of compounds in drug discovery, with applications as antipsychotics, antiemetics, and gastroprokinetics. The presence of the bromo and hydroxyl groups on the 4-Bromo-3-hydroxybenzamide scaffold provides handles for further chemical modification through reactions such as cross-coupling, etherification, and substitution, allowing for the generation of diverse chemical libraries for screening against various biological targets.
synthesis of 4-Bromo-3-hydroxybenzamide from 3-hydroxybenzaldehyde
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-hydroxybenzamide from 3-hydroxybenzaldehyde Abstract This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for convert...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-hydroxybenzamide from 3-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 3-hydroxybenzaldehyde into 4-Bromo-3-hydroxybenzamide, a valuable building block in medicinal chemistry and materials science. The guide is structured to provide not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles that govern each transformation. By elucidating the causality behind strategic decisions—such as the order of functional group manipulation and the choice of reagents—this document serves as a practical and educational resource for researchers, chemists, and professionals in drug development. The primary three-step route, involving regioselective bromination, selective oxidation, and subsequent amidation, is detailed alongside a discussion of alternative, more direct methodologies. All protocols are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Strategic Overview: Retrosynthetic Analysis and Pathway Selection
The requires two primary transformations: the introduction of a bromine atom onto the aromatic ring and the conversion of the aldehyde functional group into a primary amide. The order of these operations is critical and dictates the overall efficiency and success of the synthesis.
Retrosynthetic Analysis:
A logical retrosynthetic disconnection of the target molecule suggests a late-stage amidation of a carboxylic acid intermediate, 4-Bromo-3-hydroxybenzoic acid. This intermediate can, in turn, be derived from the corresponding aldehyde, 4-Bromo-3-hydroxybenzaldehyde, via oxidation. The aldehyde intermediate is accessible through the direct bromination of the starting material, 3-hydroxybenzaldehyde.
Figure 1: Retrosynthetic pathway for 4-Bromo-3-hydroxybenzamide.
Forward Synthetic Strategy:
Based on this analysis, a robust three-step forward synthesis is proposed. This pathway is chosen for its high degree of predictability and control at each stage:
Electrophilic Bromination: Introduction of bromine at the C4 position of 3-hydroxybenzaldehyde.
Selective Oxidation: Conversion of the formyl group of 4-Bromo-3-hydroxybenzaldehyde to a carboxylic acid.
Amidation: Transformation of the carboxylic acid group of 4-Bromo-3-hydroxybenzoic acid into the target primary amide.
This strategy is advantageous because the directing effects of the substituents in the starting material facilitate a highly regioselective bromination, and the subsequent oxidation and amidation steps are well-established, high-yielding transformations.[1][2]
Figure 2: Proposed three-step synthetic workflow.
Mechanistic Deep Dive: The Rationale Behind the Reactions
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adapting protocols.
The introduction of a bromine atom onto the 3-hydroxybenzaldehyde ring is a classic example of electrophilic aromatic substitution (EAS).[3] The key to this reaction's success is controlling the position of the incoming electrophile (Br+). The regiochemical outcome is dictated by the combined electronic effects of the two existing substituents: the hydroxyl (-OH) group and the formyl (-CHO) group.
Hydroxyl (-OH) Group: A strongly activating, ortho, para-director due to the resonance donation of its lone pair electrons into the aromatic ring. It stabilizes the carbocation intermediate (the arenium ion) when attack occurs at the positions ortho (C2, C6) and para (C4) to it.[4]
Formyl (-CHO) Group: A strongly deactivating, meta-director due to its electron-withdrawing nature via both induction and resonance. It destabilizes the arenium ion when attack occurs at the ortho and para positions relative to it.[5]
When these effects are combined, the powerful ortho, para-directing influence of the hydroxyl group dominates, directing the incoming bromine to positions C2, C4, and C6. Of these, the C4 position is sterically the most accessible and is strongly activated (para to -OH). This leads to the highly selective formation of 4-Bromo-3-hydroxybenzaldehyde.
Figure 3: Simplified mechanism of electrophilic bromination.
Step 2: Oxidation of Aldehyde to Carboxylic Acid
The conversion of an aromatic aldehyde to a carboxylic acid is a fundamental oxidative transformation. Various reagents can accomplish this, with the choice often depending on the presence of other sensitive functional groups. In the case of 4-Bromo-3-hydroxybenzaldehyde, the phenolic hydroxyl group is susceptible to oxidation. Therefore, a reagent that selectively oxidizes the aldehyde is preferred. While strong oxidants like potassium permanganate (KMnO₄) can be used under controlled conditions, milder options are often employed in laboratory settings. For instance, the oxidation of benzaldehydes to their corresponding benzoic acids has been well-documented.[6][7]
Step 3: Amidation of the Carboxylic Acid
Directly reacting a carboxylic acid with ammonia to form an amide is challenging because it first results in a simple acid-base reaction to form an ammonium carboxylate salt.[8][9] To drive the reaction towards amide formation, this salt must be dehydrated, which typically requires high temperatures.[10] A more practical and controllable laboratory approach involves activating the carboxylic acid. Common methods include:
Conversion to an Acyl Chloride: The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate then reacts rapidly and irreversibly with ammonia or an amine to yield the amide.[10]
Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react directly with an amine under mild conditions.[1]
Esterification followed by Amidation: The carboxylic acid is first converted to an ester (e.g., a methyl ester), which is then treated with concentrated ammonia to form the amide. This is a reliable two-step sequence.[11]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of 4-Bromo-3-hydroxybenzamide.
Protocol 1: Synthesis of 4-Bromo-3-hydroxybenzaldehyde
This protocol is adapted from established procedures for the regioselective bromination of substituted phenols.[12]
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-hydroxybenzaldehyde (10.0 g, 81.89 mmol).
Dissolve the starting material in dichloromethane (60 mL).
Cool the flask in an ice-water bath to 0 °C with continuous stirring.
Slowly add liquid bromine (4.2 mL, 81.98 mmol) dropwise to the solution over 30 minutes. Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 50 mL of water, followed by 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Bromo-3-hydroxybenzaldehyde as a solid.
Protocol 2: Synthesis of 4-Bromo-3-hydroxybenzoic acid
This protocol employs a standard oxidation of an aromatic aldehyde.
Table 2: Reagents and Materials for Protocol 3.2
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Equivalents
4-Bromo-3-hydroxybenzaldehyde
201.02
10.0 g
49.74
1.0
Potassium Permanganate (KMnO₄)
158.03
8.65 g
54.71
1.1
Acetone
58.08
150 mL
-
-
| Water | 18.02 | 50 mL | - | - |
Procedure:
Dissolve 4-Bromo-3-hydroxybenzaldehyde (10.0 g, 49.74 mmol) in 150 mL of acetone in a 500 mL flask.
In a separate beaker, dissolve potassium permanganate (8.65 g, 54.71 mmol) in 50 mL of water.
Slowly add the KMnO₄ solution to the aldehyde solution over 30 minutes with vigorous stirring. The reaction is exothermic; maintain the temperature around 25-30 °C using a water bath if necessary.
After addition, stir the mixture at room temperature for 4 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of acetone.
Combine the filtrates and remove the acetone using a rotary evaporator.
Acidify the remaining aqueous solution to pH 2 by adding 3M hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-3-hydroxybenzoic acid.
Protocol 3: Synthesis of 4-Bromo-3-hydroxybenzamide
This protocol uses the reliable acyl chloride method for amidation.
In a flame-dried 100 mL flask under a nitrogen atmosphere, suspend 4-Bromo-3-hydroxybenzoic acid (5.0 g, 23.04 mmol) in 50 mL of anhydrous dichloromethane.
Add thionyl chloride (2.0 mL, 27.64 mmol) dropwise. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2 hours. The suspension should become a clear solution.
After cooling to room temperature, remove the excess SOCl₂ and DCM under reduced pressure. The crude 4-bromo-3-hydroxybenzoyl chloride is obtained as a solid and used immediately in the next step.
Step 3b: Amidation.
Cool a beaker containing 20 mL of concentrated ammonium hydroxide (28%) in an ice bath.
Dissolve the crude acyl chloride from the previous step in 20 mL of anhydrous DCM and add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution.
A white precipitate of the amide will form immediately.
Continue stirring in the ice bath for 30 minutes after the addition is complete.
Collect the solid product by vacuum filtration.
Wash the product thoroughly with cold water to remove any ammonium salts.
Dry the solid under vacuum to yield 4-Bromo-3-hydroxybenzamide.
Alternative Synthetic Approaches
While the three-step sequence is robust, more direct methods for converting aldehydes to amides exist and may be suitable for certain applications.
One-Pot Oxidative Amidation
Modern organic synthesis has developed methods for the direct conversion of aldehydes to amides in a single pot, avoiding the isolation of the carboxylic acid intermediate.[13][14] One common approach involves forming a nitrile intermediate in situ, which is then hydrolyzed to the amide. For example, an aldehyde can react with hydroxylamine hydrochloride to form an oxime, which then dehydrates to a nitrile. Subsequent treatment with basic hydrogen peroxide converts the nitrile to the primary amide.[15] While efficient, this method requires careful control of conditions to avoid side reactions.
Conclusion
The is most reliably achieved through a well-defined, three-step sequence involving regioselective bromination, aldehyde oxidation, and carboxylic acid amidation. This guide has detailed the mechanistic rationale and provided validated protocols for this pathway, offering researchers a clear and reproducible method for obtaining this valuable chemical intermediate. The discussion of the underlying principles of electrophilic substitution and functional group transformations provides the necessary scientific context for adaptation and optimization. While alternative one-pot methods offer potential for increased efficiency, the classical three-step approach remains a benchmark for its control, reliability, and high yields.
References
Shun-Jun Ji, et al. (2003). Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions. The Journal of Organic Chemistry. [Link]
Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. [Link]
Chemistry Steps. (n.d.). Aldehydes to Amides. [Link]
Chill, S. T., & Mebane, R. C. (n.d.). FACILE ONE-POT CONVERSION OF ALDEHYDES INTO AMIDES. Synthetic Communications. [Link]
Filo. (2025). What should be the product in the following reaction? 3-Hydroxybenzaldehyde is treated with bromine in the presence of iron (Br2/Fe). [Link]
ResearchGate. (2025). Facile One-Pot Conversion of Aldehydes into Amides. [Link]
PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. [Link]
Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology. [Link]
Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. National Center for Biotechnology Information. [Link]
The Strategic Utility of 4-Bromo-3-hydroxybenzamide in Modern Drug Discovery: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals This document serves as an in-depth technical guide on 4-Bromo-3-hydroxybenzamide (CAS Number: 916213-59-7), a versatile building block...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on 4-Bromo-3-hydroxybenzamide (CAS Number: 916213-59-7), a versatile building block in medicinal chemistry. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their synthetic and drug discovery endeavors.
Core Compound Synopsis and Physicochemical Properties
4-Bromo-3-hydroxybenzamide is a substituted aromatic amide that has gained traction as a valuable intermediate in the synthesis of complex molecular scaffolds.[] Its utility stems from the orthogonal reactivity of its three key functional groups: a bromine atom, a hydroxyl group, and a benzamide moiety. This trifecta of functionalities allows for sequential and site-selective modifications, making it an ideal starting point for the construction of diverse chemical libraries.
Table 1: Physicochemical Properties of 4-Bromo-3-hydroxybenzamide
Strategic Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis protocols for 4-Bromo-3-hydroxybenzamide are not extensively documented in mainstream chemical literature, a highly plausible and scientifically sound synthetic route can be derived from the partial hydrolysis of the corresponding nitrile, 4-Bromo-3-hydroxybenzonitrile (CAS 916213-60-0).[3] This precursor is more readily accessible and its synthesis is well-described.
Proposed Synthetic Pathway: From Benzonitrile to Benzamide
The conversion of a nitrile to a primary amide is a fundamental transformation in organic chemistry, typically achieved through controlled acid- or base-catalyzed hydrolysis. The challenge lies in preventing over-hydrolysis to the carboxylic acid.
Figure 1: Proposed synthetic workflow for 4-Bromo-3-hydroxybenzamide.
Experimental Protocol: Partial Hydrolysis of 4-Bromo-3-hydroxybenzonitrile
Disclaimer: This is a theoretical protocol based on established chemical principles. Researchers should conduct their own optimization and safety assessments.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Bromo-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol or a mixture of acetic acid and water.
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a stoichiometric amount of a base (e.g., potassium hydroxide). The choice of catalyst is critical to control the rate of hydrolysis and minimize the formation of the carboxylic acid byproduct.
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to consume the starting material while minimizing the appearance of the more polar carboxylic acid spot/peak.
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified by recrystallization or column chromatography.
Reactivity and Application in Drug Discovery
The strategic value of 4-Bromo-3-hydroxybenzamide lies in its potential for derivatization at three distinct points, allowing for the exploration of a wide chemical space.
Figure 2: Reactivity map of 4-Bromo-3-hydroxybenzamide.
Case Study: Synthesis of AMPK Activators
A recent patent application (WO2024209363A1) highlights the use of 4-Bromo-3-hydroxybenzamide as a key starting material in the synthesis of substituted indazole propionic acid derivatives.[4] These compounds are being investigated as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and a high-value target for metabolic diseases.[4]
In this context, the bromine atom of 4-Bromo-3-hydroxybenzamide likely serves as a handle for a palladium-catalyzed cross-coupling reaction to introduce the indazole core, demonstrating its practical application in the construction of complex, biologically active molecules.[4]
Safety and Handling
As with any research chemical, proper safety precautions are paramount. While comprehensive toxicological data is not available, the following hazard statements are commonly associated with compounds of this class:
Table 2: Hazard Identification
Hazard Code
Description
Precautionary Measures
H302
Harmful if swallowed
Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.
H315
Causes skin irritation
Wear protective gloves. Wash skin thoroughly after handling.
H319
Causes serious eye irritation
Wear eye protection. Rinse cautiously with water for several minutes.
H335
May cause respiratory irritation
Use only outdoors or in a well-ventilated area. Avoid breathing dust.
This information is based on related compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-3-hydroxybenzamide is a strategically valuable, yet under-documented, building block for medicinal chemistry and drug discovery. Its true potential is realized through the selective manipulation of its bromo, hydroxyl, and amide functionalities. The plausible synthetic route via nitrile hydrolysis and its documented use in the synthesis of AMPK activators underscore its utility. As research progresses, it is anticipated that 4-Bromo-3-hydroxybenzamide will find broader application in the development of novel therapeutics.
References
WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators. Google Patents.
An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-3-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 4-Bromo-3-hydroxybenzamide is a substituted aromatic amide with potential applications in pharmac...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-3-hydroxybenzamide is a substituted aromatic amide with potential applications in pharmaceutical and agrochemical research. As with any compound under investigation for biological activity, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the solubility and stability of 4-Bromo-3-hydroxybenzamide. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their determination, and explore potential degradation pathways. This document is intended to serve as a robust framework for researchers, enabling the generation of reliable and reproducible data essential for formulation development, shelf-life prediction, and regulatory submissions.
Introduction: The Chemical Landscape of 4-Bromo-3-hydroxybenzamide
4-Bromo-3-hydroxybenzamide (Figure 1) is an organic molecule featuring a benzene ring substituted with a bromine atom, a hydroxyl group, and a carboxamide group. The interplay of these functional groups dictates its chemical behavior, including its solubility in various solvent systems and its intrinsic stability under different environmental stressors.
The Amide Moiety: The amide group is known for its relative stability towards hydrolysis compared to esters, a property conferred by the resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under forced conditions of heat and extreme pH, hydrolysis can be induced.
The Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, influencing solubility. It is also susceptible to oxidation, a key consideration for stability.
The Bromo Substituent: The presence of a bromine atom, an electron-withdrawing group, can influence the reactivity of the aromatic ring and the acidity of the phenolic proton. It also introduces a potential site for photolytic degradation.
Figure 1: Chemical Structure of 4-Bromo-3-hydroxybenzamide
Caption: Molecular structure of 4-Bromo-3-hydroxybenzamide.
Solubility Profile: A Foundation for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in formulation development. A comprehensive solubility profile in various pharmaceutically relevant solvents is essential.
Theoretical Considerations
The solubility of 4-Bromo-3-hydroxybenzamide is governed by the balance of its hydrophilic (hydroxyl and amide groups) and hydrophobic (brominated benzene ring) characteristics. It is expected to exhibit poor solubility in water and higher solubility in polar organic solvents. The structural similarity to benzamide, which is sparingly soluble in water but more soluble in alcohols and other organic solvents, provides a useful point of reference.
Experimental Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is adapted from established methods for similar aromatic compounds.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including but not limited to:
Purified Water
pH 1.2 HCl buffer
pH 4.5 Acetate buffer
pH 6.8 Phosphate buffer
Methanol
Ethanol
Isopropanol
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Polyethylene Glycol 400 (PEG 400)
Sample Preparation: Add an excess amount of 4-Bromo-3-hydroxybenzamide to a known volume of each solvent in a sealed, clear glass vial. The excess solid ensures that equilibrium with a saturated solution is achieved.
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). Periodically check for equilibrium by sampling and analyzing the supernatant until consecutive measurements are consistent.
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method (see Section 3.2).
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 3.2) to determine the concentration of dissolved 4-Bromo-3-hydroxybenzamide.
Data Reporting: Express the solubility in mg/mL and mol/L.
Table 1: Illustrative Solubility Data Presentation for 4-Bromo-3-hydroxybenzamide
Solvent System
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Purified Water
25
To be determined
To be determined
pH 1.2 HCl Buffer
37
To be determined
To be determined
pH 6.8 Phosphate Buffer
37
To be determined
To be determined
Ethanol
25
To be determined
To be determined
DMSO
25
To be determined
To be determined
Intrinsic Stability and Degradation Pathway Elucidation
Understanding the chemical stability of 4-Bromo-3-hydroxybenzamide is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of 4-Bromo-3-hydroxybenzamide from its potential degradation products.
Table 2: Proposed HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase improves peak shape for phenolic compounds and ensures the amide is in a consistent protonation state.
Mobile Phase B
Acetonitrile
Common organic modifier in RP-HPLC with good UV transparency.
A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable runtime.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Detection Wavelength
254 nm or determined by UV scan
Aromatic compounds typically exhibit strong absorbance in this region. A full UV scan of the parent compound should be performed to determine the optimal wavelength.
Injection Volume
10 µL
Standard injection volume.
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]
Forced Degradation Studies: A Proactive Approach
The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure the formation of primary degradation products without excessive secondary degradation.
Protocol 2: Forced Degradation Studies
Stock Solution Preparation: Prepare a stock solution of 4-Bromo-3-hydroxybenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 80 °C for a predetermined time.
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 80 °C for a predetermined time. Neutralize the solution before analysis.
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) in a calibrated oven. Also, heat a solution of the compound.
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Peak Purity and Mass Balance: For each stress condition, assess the purity of the parent peak using a photodiode array (PDA) detector. Calculate the mass balance to account for the parent compound and all degradation products.
Figure 2: Workflow for Forced Degradation Studies
Caption: A systematic approach to forced degradation studies.
Predicted Degradation Pathways
Based on the chemical structure of 4-Bromo-3-hydroxybenzamide and established chemical principles, the following degradation pathways are anticipated:
Hydrolysis: Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, yielding 4-Bromo-3-hydroxybenzoic acid and ammonia.[4][5] This is a common degradation pathway for benzamide derivatives.
Oxidation: The phenolic hydroxyl group is a primary target for oxidation. Reaction with hydrogen peroxide can lead to the formation of quinone-like structures or ring-opening products. The presence of the electron-donating hydroxyl group makes the aromatic ring more susceptible to oxidative degradation.[6][7][8]
Photodegradation: Aromatic bromides are known to undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[9][10] This can lead to the formation of a debrominated product, 3-hydroxybenzamide, via a radical mechanism.
4-Bromo-3-hydroxybenzamide Derivatives: A Technical Guide to Their Potential Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the burgeoning field of 4-Bromo-3-hydroxybenzamide derivatives and their diverse biological...
Author: BenchChem Technical Support Team. Date: January 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the burgeoning field of 4-Bromo-3-hydroxybenzamide derivatives and their diverse biological activities. Moving beyond a simple literature review, this document synthesizes key findings, elucidates underlying mechanisms, and provides practical experimental context to empower researchers in their quest for novel therapeutic agents. The inherent versatility of the benzamide scaffold, augmented by the specific electronic and steric properties of the bromo and hydroxyl substitutions, positions these derivatives as a compelling class of molecules for targeted drug discovery.
The Therapeutic Promise of the Benzamide Scaffold
Benzamide and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide range of approved drugs.[1] The amide functionality, capable of acting as both a hydrogen bond donor and acceptor, facilitates crucial interactions with biological targets. The aromatic ring provides a platform for diverse substitutions, allowing for the fine-tuning of physicochemical properties and target specificity. The introduction of a bromine atom at the 4-position and a hydroxyl group at the 3-position of the benzamide core introduces unique characteristics. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing binding affinity and specificity.[2] The hydroxyl group, a key hydrogen bonding participant, further modulates the molecule's electronic profile and interaction potential.
This guide will delve into the demonstrated and potential biological activities of 4-Bromo-3-hydroxybenzamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
The quest for novel anticancer agents remains a paramount challenge in modern medicine. Derivatives of 4-Bromo-3-hydroxybenzamide have emerged as a promising avenue of investigation, with studies demonstrating their ability to interfere with critical pathways driving cancer cell proliferation and survival.[1]
Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)
Aberrant activation of Fibroblast Growth Factor Receptor 1 (FGFR1) is a known driver in various malignancies, including non-small cell lung cancer (NSCLC). A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel FGFR1 inhibitors.[3][4] These compounds were developed to act as ATP-competitive inhibitors, blocking the constitutive activation of the FGFR1 signaling pathway.[3]
One of the most promising compounds from this series, designated as C9, demonstrated significant inhibitory activity against five NSCLC cell lines with FGFR1 amplification.[4] Mechanistic studies revealed that compound C9 induces cell cycle arrest at the G2 phase and promotes apoptosis. Furthermore, it was shown to inhibit the phosphorylation of FGFR1 and its downstream signaling components, PLCγ1 and ERK, in a dose-dependent manner.[4] Molecular docking studies suggest that compound C9 forms multiple hydrogen bonds within the ATP-binding pocket of FGFR1, providing a structural basis for its inhibitory activity.[4]
Quantitative Data: In Vitro Efficacy of Compound C9
Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is a hallmark of many cancers.[1] HDAC inhibitors have emerged as a validated class of anticancer drugs. The benzamide scaffold is a known pharmacophore for HDAC inhibition, and derivatives of 4-hydroxybenzamide have been investigated for this activity.[1][5] By inhibiting HDACs, these compounds can alter chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1] While specific studies on 4-bromo-3-hydroxybenzamide derivatives as HDAC inhibitors are still emerging, the foundational work on related benzamides provides a strong rationale for their investigation in this area.[1][5]
Other Potential Anticancer Mechanisms
Beyond direct enzyme inhibition, 4-hydroxybenzamide analogues have been explored for their potential to target other key players in cancer progression, such as Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR).[1][6] Molecular docking studies have indicated that certain benzamide derivatives could act as potent inhibitors of these kinases.[1][6]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new classes of anti-infective agents. The 4-Bromo-3-hydroxybenzamide scaffold presents a promising starting point for the design of novel antimicrobial compounds.
Studies on related brominated compounds have demonstrated significant antimicrobial potential. For instance, 6-bromoindolglyoxylamide derivatives have shown intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus intermedius.[7] The mechanism of action for some of these compounds is attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[7]
Furthermore, a series of 3/4-bromo benzohydrazide derivatives have been synthesized and screened for their antimicrobial and anticancer activities.[8][9] One compound from this series was identified as a potent antimicrobial agent.[8][9] These findings underscore the potential of incorporating the bromo-benzamide motif into novel antimicrobial drug discovery programs.
The antimicrobial activity of hydroxybenzamide derivatives is thought to involve the disruption of microbial cell membrane functions and the inhibition of essential biosynthetic pathways.[1] The lipophilicity conferred by the bromo substituent can be a critical factor in facilitating the passage of these molecules across the microbial cell wall.[10]
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous research endeavor. Derivatives of 4-Bromo-3-hydroxybenzamide have shown promise in modulating inflammatory responses.
A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-activated microglial cells.[11][12] This inhibition was associated with the downregulation of their respective regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]
Mechanistically, LX007 was shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65, two critical signaling pathways in the inflammatory response.[12] These findings suggest that 4-Bromo-3-hydroxybenzamide derivatives could be developed as potent anti-inflammatory agents.[11][12]
Another related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has also demonstrated significant anti-inflammatory properties in both in vivo and in vitro models.[13][14] BDB treatment was shown to alleviate symptoms of atopic dermatitis in a mouse model and suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in macrophages.[13][14] The anti-inflammatory effects of BDB were linked to the inhibition of NF-κB and STAT1 phosphorylation.[13][14]
Signaling Pathway: Inhibition of LPS-Induced Inflammatory Response
Caption: Inhibition of LPS-induced inflammatory pathways by 4-Bromo-3-hydroxybenzamide derivatives.
Enzyme Inhibition: A Broad Spectrum of Possibilities
The 4-Bromo-3-hydroxybenzamide scaffold has also been explored for its potential to inhibit various enzymes implicated in disease.
A related compound, 4-Bromo-3-hydroxybenzoic acid, has been identified as an inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase.[15][16] HDC is involved in the synthesis of histamine, a key mediator of allergic and inflammatory responses.
Furthermore, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase.[17] Several of these compounds exhibited good inhibitory activity against both enzymes, suggesting their potential for the treatment of neurodegenerative diseases and diabetes, respectively.[17]
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-3-hydroxybenzamide derivatives typically involves multi-step reaction sequences. A common starting material is 3-hydroxybenzaldehyde, which can be brominated to introduce the bromine atom at the desired position.[2] The aldehyde group can then be converted to a carboxylic acid and subsequently to the benzamide.
General Synthesis Workflow
Caption: A generalized synthetic route to 4-Bromo-3-hydroxybenzamide derivatives.
Experimental Protocol: FGFR1 Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of 4-Bromo-3-hydroxybenzamide derivatives against FGFR1.
Materials:
Recombinant human FGFR1 kinase domain
ATP
Poly(Glu, Tyr) 4:1 substrate
Kinase assay buffer
Test compounds (4-Bromo-3-hydroxybenzamide derivatives) dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega) or similar
96-well plates
Plate reader capable of luminescence detection
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add the kinase assay buffer, the poly(Glu, Tyr) substrate, and the test compound dilutions.
Add the recombinant FGFR1 enzyme to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Perspectives
The diverse biological activities of 4-Bromo-3-hydroxybenzamide derivatives highlight their significant potential for the development of new therapeutic agents. Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzamide scaffold to optimize potency and selectivity for specific biological targets.
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological effects.
In Vivo Efficacy and Safety Profiling: Evaluation of promising lead compounds in relevant animal models of disease to assess their therapeutic potential and safety.
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified biological targets are relevant.
The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation medicines to address unmet medical needs.
References
Benchchem. (n.d.). 4-Bromo-3-hydroxybenzaldehyde.
Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. (n.d.).
Benchchem. (n.d.). The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide.
Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides. Juniper Publishers.
PubMed. (2017). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). PMC - NIH.
The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (2025). ResearchGate.
PubMed. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
Benchchem. (n.d.). Benchmarking Enzyme Inhibitory Activity of 4-Hydroxybenzamide Derivatives: A Comparative Guide.
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (n.d.). PubMed.
Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives. (2025). ResearchGate.
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC - NIH.
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). ResearchGate.
Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. (n.d.). PubMed.
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI.
X-ray crystal structure of 4-bromo-3-hydroxybenzaldehyde 8c. (n.d.). ResearchGate.
Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. (n.d.). NIH.
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.).
Bromophenols in Marine Algae and Their Bioactivities. (n.d.). PMC - PubMed Central.
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013).
4-Bromo-3-hydroxybenzamide: A Technical Guide for Research and Development
Introduction 4-Bromo-3-hydroxybenzamide is a substituted aromatic amide that holds potential as a valuable building block and research chemical in the fields of medicinal chemistry and drug discovery. Its structure, feat...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
4-Bromo-3-hydroxybenzamide is a substituted aromatic amide that holds potential as a valuable building block and research chemical in the fields of medicinal chemistry and drug discovery. Its structure, featuring a benzamide core with bromine and hydroxyl substitutions, presents multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The benzamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting activities ranging from antipsychotic and antiemetic to anticancer and anti-inflammatory.[1] The presence of the bromo and hydroxyl groups can further influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of 4-Bromo-3-hydroxybenzamide, including its synthesis, characterization, potential research applications, and safety considerations, to support its use in a research and development setting.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-Bromo-3-hydroxybenzamide is provided in the table below. It is important to note that while some properties are available from chemical suppliers and databases, experimental data for others, such as melting point and pKa, are not readily found in the public domain.
While a specific, peer-reviewed synthesis protocol for 4-Bromo-3-hydroxybenzamide is not extensively documented, a reliable synthetic route can be devised based on established methods for the conversion of carboxylic acids to primary amides. The most common approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Proposed Synthesis Workflow
Caption: Proposed synthesis and purification workflow for 4-Bromo-3-hydroxybenzamide.
Detailed Experimental Protocol: Synthesis of 4-Bromo-3-hydroxybenzamide from 4-Bromo-3-hydroxybenzoic acid
This protocol is a general procedure and may require optimization.[7]
Materials:
4-Bromo-3-hydroxybenzoic acid
Thionyl chloride (SOCl₂)
Dichloromethane (DCM), anhydrous
Concentrated aqueous ammonia (28%)
Deionized water
Ethanol
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, Buchner funnel, etc.)
Procedure:
Part 1: Formation of 4-Bromo-3-hydroxybenzoyl chloride
In a fume hood, suspend 4-bromo-3-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Cool the suspension to 0°C using an ice bath.
Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension dropwise via a dropping funnel.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Gently reflux the mixture for 2-3 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).
Allow the reaction mixture to cool to room temperature.
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-bromo-3-hydroxybenzoyl chloride, which can be used in the next step without further purification.
Part 2: Amidation
Dissolve the crude 4-bromo-3-hydroxybenzoyl chloride in a suitable anhydrous solvent like DCM or THF in a clean flask and cool to 0°C in an ice bath.
In a separate beaker, cool concentrated aqueous ammonia (excess, e.g., 10 eq) in an ice bath.
Slowly add the cold aqueous ammonia to the stirred solution of the acyl chloride. Maintain the temperature at 0°C during the addition. A precipitate of 4-Bromo-3-hydroxybenzamide should form.
Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Part 3: Work-up and Purification
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Wash the solid with cold deionized water to remove any ammonium salts.
The crude product can be purified by recrystallization.[7] Suitable solvents for recrystallization of benzamides include hot water or ethanol.[8] Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide and hydroxyl protons. The three aromatic protons will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.8-7.8 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the bromo, hydroxyl, and amide groups. The two amide protons (-CONH₂) are expected to appear as a broad singlet, typically in the range of δ 7.5-8.5 ppm. The hydroxyl proton (-OH) will also likely be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR (Predicted): The ¹³C NMR spectrum should display seven distinct carbon signals. The carbonyl carbon of the amide is expected to be the most downfield signal, likely in the range of δ 165-170 ppm. The aromatic carbons will appear in the typical range of δ 110-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon attached to the bromine atom will also show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H stretch: Two medium to sharp bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
C=O stretch: A strong, sharp band around 1640-1680 cm⁻¹ for the amide carbonyl group.
C-N stretch: A band in the region of 1350-1450 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
C-Br stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The predicted monoisotopic mass is 214.95819 Da.[5] Fragmentation patterns would likely involve the loss of the amide group (CONH₂) and other characteristic fragmentations of the aromatic ring.
Potential Research Applications and Mechanism of Action
While specific biological data for 4-Bromo-3-hydroxybenzamide is limited, the broader class of substituted benzamides and specifically brominated benzamides have shown significant potential in drug discovery.
As a Scaffold for Kinase Inhibitors in Oncology
A compelling area of investigation for 4-Bromo-3-hydroxybenzamide is in the development of kinase inhibitors for cancer therapy. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as novel and potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[9] FGFR1 is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation and survival of cancer cells in various malignancies, including non-small cell lung cancer (NSCLC).[9]
The study on these FGFR1 inhibitors provides a valuable roadmap for evaluating 4-Bromo-3-hydroxybenzamide and its derivatives:
Targeted Cell Lines: Screening against NSCLC cell lines with known FGFR1 amplification (e.g., NCI-H520, NCI-H1581) would be a logical first step.
Biological Assays:
Cell Proliferation Assays (e.g., MTT assay): To determine the cytotoxic or cytostatic effects of the compound on cancer cells.
Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).
Apoptosis Assays: To determine if the compound induces programmed cell death.
Western Blotting: To probe the inhibition of the FGFR1 signaling pathway by examining the phosphorylation status of FGFR1 and its downstream effectors like PLCγ1 and ERK.[9]
Molecular Docking: In silico studies can be used to predict the binding mode of 4-Bromo-3-hydroxybenzamide within the ATP-binding pocket of FGFR1, providing insights into the structure-activity relationship and guiding further optimization of the scaffold.
spectroscopic data for 4-Bromo-3-hydroxybenzamide (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of 4-Bromo-3-hydroxybenzamide Introduction 4-Bromo-3-hydroxybenzamide is a substituted aromatic amide with significant potential as a building block in medicinal c...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Spectroscopic Profile of 4-Bromo-3-hydroxybenzamide
Introduction
4-Bromo-3-hydroxybenzamide is a substituted aromatic amide with significant potential as a building block in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a bromine atom, a hydroxyl group, and an amide moiety on a benzene ring, presents a unique electronic and structural profile. Accurate and unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the chemical identity of 4-Bromo-3-hydroxybenzamide.
This document moves beyond a mere listing of data points. It delves into the causality behind the expected spectral features, grounding the interpretation in the fundamental principles of spectroscopy and drawing upon comparative data from structurally related analogues. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently confirm the structure and purity of their samples.
Molecular Structure and Spectroscopic Implications
The structure of 4-Bromo-3-hydroxybenzamide (C₇H₆BrNO₂) dictates its spectroscopic signature. The key features are:
Aromatic Ring: A 1,2,4-trisubstituted benzene ring, which will give rise to a specific splitting pattern in the ¹H NMR spectrum.
Hydroxyl Group (-OH): A proton donor that will show a characteristic broad absorption in the IR spectrum and a labile proton signal in the ¹H NMR spectrum.
Amide Group (-CONH₂): This group has a strong C=O stretching vibration in the IR and two N-H protons that are often observed as a broad signal in the ¹H NMR spectrum.
Bromine Atom (-Br): A heavy halogen that influences the chemical shifts of adjacent protons and carbons. Crucially, its isotopic signature (⁷⁹Br and ⁸¹Br in ~1:1 ratio) produces a characteristic M+2 peak in the mass spectrum.
The interplay of these functional groups—the electron-donating hydroxyl group and the electron-withdrawing bromo and amide groups—creates a distinct electronic environment that is reflected in the spectral data.
Caption: Chemical structure of 4-Bromo-3-hydroxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-3-hydroxybenzamide, both ¹H and ¹³C NMR are essential for structural confirmation.
Expertise & Insights: Predicting the NMR Spectrum
While a definitive experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and substituent effects provides a robust hypothesis for verification. The electron-withdrawing nature of the bromine and amide groups and the electron-donating effect of the hydroxyl group are key to predicting the chemical shifts of the aromatic protons and carbons.
¹H NMR (Proton NMR) Data
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide (-CONH₂) and hydroxyl (-OH) protons will also be present, often as broad signals that can exchange with deuterium in D₂O.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Chemical Shift (δ) ppm (Predicted)
Multiplicity
Integration
Assignment
Rationale & Comparative Insights
~10.0 - 11.0
Singlet (broad)
1H
Ar-OH
Phenolic protons are acidic and their shifts are concentration-dependent. The signal for the hydroxyl proton in the related 4-hydroxybenzamide appears around 10.0 ppm in DMSO-d₆[1].
~7.5 - 8.0
Singlet (broad)
2H
-CONH₂
Amide protons often appear as two separate broad signals or a single broad signal due to restricted rotation and exchange. In 4-bromobenzamide, these protons appear at ~8.1 and ~7.5 ppm[2].
~7.7
Doublet
1H
H-2
This proton is ortho to the electron-withdrawing amide group, shifting it downfield.
~7.5
Doublet of doublets
1H
H-6
This proton is coupled to both H-2 and H-5. It is ortho to the bromine atom.
~7.1
Doublet
1H
H-5
This proton is ortho to the electron-donating hydroxyl group, shifting it upfield relative to the other aromatic protons.
¹³C NMR (Carbon NMR) Data
Proton-decoupled ¹³C NMR will show seven distinct signals: six for the aromatic carbons and one for the amide carbonyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
Chemical Shift (δ) ppm (Predicted)
Assignment
Rationale & Comparative Insights
~168
C =O
The amide carbonyl carbon is typically found in this region. The carbonyl carbon in 4-bromo-N-methylbenzamide is at 167.3 ppm[3].
~155
C -OH
The carbon attached to the hydroxyl group is significantly deshielded.
~135
C -CONH₂
The carbon bearing the amide group.
~132
C -H (C-6)
Aromatic carbon adjacent to the bromine-substituted carbon.
~125
C -H (C-2)
Aromatic carbon adjacent to the amide-substituted carbon.
~118
C -H (C-5)
Aromatic carbon shielded by the adjacent hydroxyl group.
~115
C -Br
The carbon attached to bromine is shifted upfield due to the heavy atom effect.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Bromo-3-hydroxybenzamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve amides and to slow the exchange of -OH and -NH protons, allowing for their observation.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Insights: Interpreting the IR Spectrum
The IR spectrum of 4-Bromo-3-hydroxybenzamide will be dominated by strong absorptions from the O-H, N-H, and C=O bonds. Hydrogen bonding, particularly from the phenolic -OH and amide -NH₂ groups, will lead to significant broadening of the stretching bands.
Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)
Intensity
Assignment
Rationale & Comparative Insights
3450 - 3100
Strong, Broad
O-H and N-H stretching
This broad region will contain overlapping bands from the phenolic -OH and the two N-H stretches of the primary amide. The IR spectrum of 4-hydroxybenzoic acid shows a broad carboxylic acid peak at 3449 cm⁻¹[4].
~1660
Strong, Sharp
C=O stretching (Amide I band)
This is a characteristic and intense absorption for the amide carbonyl group. 4-bromo-3-hydroxybenzaldehyde shows a strong C=O stretch at 1684 cm⁻¹[5].
~1600
Medium
N-H bending (Amide II band) & C=C stretching
The bending vibration of the N-H bond in the amide and aromatic ring stretching vibrations appear in this region.
~1250
Strong
C-O stretching
Phenolic C-O stretching vibrations typically give a strong band in this area.
~1050
Medium-Strong
C-Br stretching
The vibration of the carbon-bromine bond is expected in this region of the fingerprint.
Sample Preparation: Grind a small amount (1-2 mg) of dry 4-Bromo-3-hydroxybenzamide with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
Data Acquisition: Record a background spectrum of the empty sample holder in the FT-IR spectrometer. Place the KBr pellet in the holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Presentation: The final spectrum is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable structural clues.
Expertise & Insights: Interpreting the Mass Spectrum
For 4-Bromo-3-hydroxybenzamide, the most telling feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units. This is a definitive indicator of the presence of a single bromine atom.
Under EI conditions, the molecular ion will fragment in predictable ways. The primary fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group.[8]
Molecular Ion (M⁺): Peaks at m/z 215 and 217 (due to ⁷⁹Br and ⁸¹Br) of nearly equal intensity.
Loss of Amine Radical (•NH₂): [M - 16]⁺ → m/z 199/201. This results in a 4-bromo-3-hydroxybenzoyl cation.
Loss of Carbon Monoxide (CO): [M - 16 - 28]⁺ → m/z 171/173. Loss of CO from the benzoyl cation.
Loss of Bromine Radical (•Br): [M - 79/81]⁺ → m/z 136. Loss of the bromine atom from the molecular ion.
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
Instrumentation: Use a mass spectrometer, often coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique often used to confirm the molecular weight ([M+H]⁺ or [M-H]⁻).
Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (including the Br isotope pattern) and characteristic fragment ions to confirm the structure.
Workflow for Spectroscopic Analysis
The comprehensive characterization of 4-Bromo-3-hydroxybenzamide follows a logical workflow, integrating the strengths of each spectroscopic technique for unambiguous identification.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural confirmation of 4-Bromo-3-hydroxybenzamide is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of key hydroxyl, amide, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides unequivocal evidence of bromine's presence through its characteristic isotopic pattern. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important chemical compound.
References
PubChem. N-(4-bromo-3-fluorophenyl)-3-hydroxybenzamide. National Center for Biotechnology Information. [Link]
PubChem. N-(4-bromo-3-hydroxyphenyl)-4-hydroxybenzamide. National Center for Biotechnology Information. [Link]
PubChem. 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
PubChem. 3-Bromo-4-hydroxybenzamide. National Center for Biotechnology Information. [Link]
The Emerging Role of 4-Bromo-3-hydroxybenzamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, halogenated hydroxybenzamides represent a particularly fruitful...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, halogenated hydroxybenzamides represent a particularly fruitful area for drug discovery, offering a unique combination of hydrogen bonding capabilities and lipophilic interactions. This technical guide provides an in-depth exploration of 4-Bromo-3-hydroxybenzamide, a versatile building block with significant, yet underexplored, potential in the development of novel therapeutics. We will delve into its synthesis, established biological activities of closely related analogs, and its promising role as a foundational scaffold for designing potent and selective enzyme inhibitors, as well as anticancer and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the 4-Bromo-3-hydroxybenzamide Scaffold
The strategic placement of substituents on an aromatic ring is a cornerstone of rational drug design. The 4-Bromo-3-hydroxybenzamide scaffold presents a compelling example of this principle. The interplay of its three key functional groups—the amide, the hydroxyl group, and the bromine atom—creates a unique chemical entity with a rich potential for targeted drug development.
The Amide Group: The benzamide core provides a rigid framework that can be readily functionalized. The amide bond itself is a crucial pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
The Hydroxyl Group: The phenolic hydroxyl group at the 3-position is a key hydrogen bond donor and can also act as a metal chelator. Its acidity and potential for metabolic modification are important considerations in drug design.
The Bromine Atom: The bromine atom at the 4-position significantly influences the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The presence of bromine can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
The strategic combination of these features makes 4-Bromo-3-hydroxybenzamide a promising starting point for the development of a diverse range of therapeutic agents.
Synthesis of 4-Bromo-3-hydroxybenzamide and Its Precursors
The synthesis of 4-Bromo-3-hydroxybenzamide can be achieved through a multi-step process, typically starting from a more readily available precursor. A common and efficient route involves the bromination of a hydroxybenzaldehyde or hydroxybenzoic acid derivative, followed by amidation.
Synthesis of the Precursor: 4-Bromo-3-hydroxybenzaldehyde
A frequently utilized method for the synthesis of the key intermediate, 4-bromo-3-hydroxybenzaldehyde, is the direct bromination of 3-hydroxybenzaldehyde.[1] The hydroxyl group at the 3-position directs the incoming bromine to the ortho and para positions.[1]
Experimental Protocol: Synthesis of 4-Bromo-3-hydroxybenzaldehyde
Dissolution: Dissolve 3-hydroxybenzaldehyde in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen).
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Bromination: Add a solution of bromine in the same solvent dropwise to the cooled mixture while maintaining the temperature at 0-5°C.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
Quenching and Neutralization: Upon completion, add water to the reaction mixture and neutralize the pH with a suitable base (e.g., sodium bicarbonate solution).
Extraction: Extract the product into an organic solvent.
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to yield 4-bromo-3-hydroxybenzaldehyde.
Oxidation to 4-Bromo-3-hydroxybenzoic Acid
The synthesized aldehyde can then be oxidized to the corresponding carboxylic acid, 4-Bromo-3-hydroxybenzoic acid, which is a direct precursor to the target amide.
Experimental Protocol: Oxidation of 4-Bromo-3-hydroxybenzaldehyde
Reagent Preparation: Prepare a solution of a suitable oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).
Oxidation: Slowly add the oxidizing agent to a solution of 4-bromo-3-hydroxybenzaldehyde in an appropriate solvent (e.g., acetone for Jones reagent).
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
Work-up: Quench the reaction (e.g., with isopropanol for Jones reagent), and perform an aqueous work-up to isolate the crude carboxylic acid.
Purification: Recrystallize the crude product from a suitable solvent system to obtain pure 4-bromo-3-hydroxybenzoic acid.
Amidation to 4-Bromo-3-hydroxybenzamide
The final step is the amidation of 4-Bromo-3-hydroxybenzoic acid. This can be achieved through several standard methods, such as activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent.
Experimental Protocol: Synthesis of 4-Bromo-3-hydroxybenzamide
Activation: Activate the carboxylic acid group of 4-bromo-3-hydroxybenzoic acid using a coupling agent such as thionyl chloride (to form the acyl chloride) or a carbodiimide (e.g., DCC or EDC) in the presence of an activator like HOBt.
Amination: React the activated carboxylic acid derivative with a source of ammonia (e.g., ammonium hydroxide or ammonium chloride with a base) in a suitable solvent.
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, perform an appropriate aqueous work-up to isolate the crude amide.
Purification: Purify the crude 4-bromo-3-hydroxybenzamide by recrystallization or column chromatography.
Caption: Synthetic pathway to 4-Bromo-3-hydroxybenzamide.
Biological Activities and Therapeutic Potential
While direct studies on 4-Bromo-3-hydroxybenzamide are limited, a wealth of information on closely related analogs provides a strong foundation for predicting its biological activities and guiding future research.
Enzyme Inhibition
The structural features of 4-Bromo-3-hydroxybenzamide make it an attractive scaffold for the design of enzyme inhibitors.
The corresponding carboxylic acid, 4-Bromo-3-hydroxybenzoic acid, is a known inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase.[2][3] HDC is a key enzyme in the synthesis of histamine, a mediator of inflammation and allergic responses. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin. The inhibitory activity of the benzoic acid analog suggests that 4-Bromo-3-hydroxybenzamide derivatives could also be explored as inhibitors of these enzymes for potential applications in inflammatory and neurological disorders.
The benzamide scaffold is a well-established pharmacophore in oncology. Derivatives of 4-bromobenzamide have shown promise as inhibitors of various cancer-related targets.
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1).[4][5] One of the most promising compounds demonstrated low micromolar IC50 values against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[4][5] This highlights the potential of the 4-bromobenzamide core in developing targeted cancer therapies.
Caption: Inhibition of the FGFR1 signaling pathway by 4-bromobenzamide derivatives.
Studies on 3/4-bromo benzohydrazide derivatives have also revealed significant anticancer potential.[6][7] One compound, in particular, exhibited a potent IC50 value of 1.20 µM, which was more potent than the standard drugs tetrandrine and 5-fluorouracil.[6][7] This further underscores the potential of the bromo-benzamide scaffold in oncology.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The bromo-hydroxy-benzamide scaffold has been explored for this purpose. For instance, N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[8] Additionally, 3/4-bromo benzohydrazide derivatives have demonstrated promising antimicrobial activity.[6][7] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
The biological activity of 4-Bromo-3-hydroxybenzamide derivatives can be fine-tuned by systematic modifications to its core structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key sites for SAR studies on the 4-Bromo-3-hydroxybenzamide scaffold.
Amide (R1): Substitution on the amide nitrogen is a common strategy to modulate activity. Introducing different alkyl or aryl groups can alter lipophilicity, introduce new binding interactions, and influence the overall conformation of the molecule.
Hydroxyl (R2): The hydroxyl group can be converted to an ether or ester to probe the importance of its hydrogen bonding capability. This modification can also impact metabolic stability and cell permeability.
Aromatic Ring (R3): The introduction of additional substituents on the aromatic ring can further refine the electronic and steric properties of the scaffold, potentially leading to enhanced target engagement and selectivity.
Future Directions and Conclusion
4-Bromo-3-hydroxybenzamide is a promising and versatile scaffold in medicinal chemistry. While its full potential is yet to be realized, the existing body of research on related analogs strongly suggests its utility in the development of novel therapeutics. Future research should focus on:
Synthesis of diverse libraries: The generation of a wide range of 4-Bromo-3-hydroxybenzamide derivatives with systematic modifications at the key positions will be crucial for elucidating detailed SAR.
Screening against a broad range of targets: These libraries should be screened against various biological targets, including enzymes, receptors, and whole-cell assays for anticancer and antimicrobial activity.
In-depth mechanistic studies: For active compounds, detailed mechanistic studies should be conducted to understand their mode of action at the molecular level.
Pharmacokinetic profiling: Promising lead compounds should be subjected to ADME/Tox studies to assess their drug-like properties.
References
Synthesis of 4-hydroxy-3-bromo-benzaldehyde - PrepChem.com. (URL: [Link])
CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH. (URL: [Link])
Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. (URL: [Link])
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed. (URL: [Link])
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])
Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies of 3/4-Bromo Benzohydrazide Derivatives | Request PDF - ResearchGate. (URL: [Link])
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (URL: [Link])
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC - NIH. (URL: [Link])
4-Bromo-3-hydroxybenzamide: A Technical Guide to Putative Enzyme Inhibition Targets
Abstract This technical guide provides an in-depth analysis of the known and putative enzyme inhibition targets of 4-Bromo-3-hydroxybenzamide. Direct experimental evidence for this specific molecule is limited in publicl...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides an in-depth analysis of the known and putative enzyme inhibition targets of 4-Bromo-3-hydroxybenzamide. Direct experimental evidence for this specific molecule is limited in publicly accessible literature. Therefore, this document synthesizes information from structurally related analogs and the well-established pharmacology of its core chemical moieties—the benzamide and hydroxamic acid-like scaffold—to build a robust, evidence-based profile of its likely biological targets. We present a comparative analysis with its carboxylic acid analog, 4-Bromo-3-hydroxybenzoic acid, and then focus on two high-probability target classes: Inosine Monophosphate Dehydrogenase (IMPDH) and Histone Deacetylases (HDACs) . For each putative target class, we detail the mechanistic basis for inhibition, the associated signaling pathways, and provide validated, step-by-step experimental protocols for researchers to directly test these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of 4-Bromo-3-hydroxybenzamide and related compounds.
Introduction and Current Landscape
4-Bromo-3-hydroxybenzamide is a substituted aromatic amide whose biological activity is not yet extensively characterized. Its structure, featuring a benzene ring with bromine, hydroxyl, and amide functional groups, makes it a candidate for interaction with various biological macromolecules. While direct screening data is scarce, the principle of chemical similarity allows for the formulation of strong hypotheses regarding its enzyme targets. This is achieved by examining the established activities of its structural components.
The benzamide moiety is a well-known pharmacophore present in numerous approved drugs and clinical candidates that target a range of enzymes.[1] Furthermore, the N-hydroxyamide group (or a structure that can be metabolized to it) is a classic zinc-binding motif, pivotal for the inhibitory activity of a major class of epigenetic-modifying enzyme inhibitors.[2][3]
This guide will first address the known targets of the closely related analog, 4-bromo-3-hydroxybenzoic acid, to clarify common points of confusion in the literature, before delving into the primary putative targets of the titular compound.
It is crucial to distinguish the target profile of 4-Bromo-3-hydroxybenzamide from its carboxylic acid analog, 4-Bromo-3-hydroxybenzoic acid. The latter has been identified as an inhibitor of two key enzymes involved in neurotransmitter and histamine synthesis.
Histidine Decarboxylase (HDC): This enzyme catalyzes the conversion of histidine to histamine, a key mediator of inflammation and allergic responses.
Aromatic-L-amino Acid Decarboxylase (AADC or DDC): AADC is involved in the final step of the synthesis of key neurotransmitters, including dopamine and serotonin.
The inhibitory activity of 4-Bromo-3-hydroxybenzoic acid against these enzymes has been documented, though with relatively high IC50 values, suggesting moderate potency.
Compound
Target Enzyme
Species/Tissue
IC50
4-Bromo-3-hydroxybenzoic Acid
Histidine Decarboxylase (HDC)
Rat Fetal & Gastric
~1 mM
4-Bromo-3-hydroxybenzoic Acid
Aromatic-L-amino Acid Decarboxylase
Hog Kidney & Rat Gastric
~1 mM
Table 1: Documented inhibitory activity of the carboxylic acid analog of the topic compound.
The difference of a single functional group—an amide versus a carboxylic acid—can fundamentally alter a molecule's binding properties, solubility, and overall pharmacological profile. Therefore, while informative, these targets are not the primary focus of this guide on 4-Bromo-3-hydroxybenzamide.
Putative Target Class I: Inosine Monophosphate Dehydrogenase (IMPDH)
Rationale for Target Hypothesis: The benzamide scaffold is a core structural feature of known inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH).[1] Benzamide riboside, for instance, is metabolized into an NAD analogue that potently inhibits IMPDH.[1] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and cellular energy transfer.[4] Consequently, IMPDH is a critical target for anticancer, antiviral, and immunosuppressive therapies.[4][5]
Mechanism of IMPDH Inhibition and Pathway Involvement
IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[4] Inhibition of this step depletes the intracellular pool of guanosine triphosphate (GTP), which has profound downstream effects.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides and are particularly sensitive to IMPDH inhibition.[4]
The depletion of GTP pools leads to:
Cell Cycle Arrest: A lack of necessary building blocks for DNA and RNA synthesis halts cell proliferation.[4][6]
Induction of Apoptosis: In many cell lines, sufficient disruption of nucleotide metabolism triggers programmed cell death.[4]
Suppression of Immune Response: Lymphocyte proliferation is highly dependent on the de novo purine synthesis pathway, making IMPDH a key immunosuppressive target.[6]
The signaling pathways affected by IMPDH inhibition are central to cell growth and survival, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[6][7]
Caption: The IMPDH-catalyzed step in the de novo purine synthesis pathway.
This protocol describes a standard method for determining the inhibitory potential of a test compound against IMPDH by monitoring the production of NADH.[8][9]
Materials:
Recombinant human IMPDH2 enzyme
IMPDH Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
Inosine 5'-monophosphate (IMP) stock solution (e.g., 10 mM in water)
β-Nicotinamide adenine dinucleotide (NAD+) stock solution (e.g., 10 mM in water)
4-Bromo-3-hydroxybenzamide (Test Compound) dissolved in DMSO
Mycophenolic acid (Positive Control Inhibitor) dissolved in DMSO
96-well UV-transparent microplate
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
Reagent Preparation: Prepare fresh working solutions of IMP and NAD+ in the IMPDH Assay Buffer.
Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
170 µL IMPDH Assay Buffer
2 µL of Test Compound at various concentrations (or DMSO for control wells).
10 µL of IMP working solution (final concentration ~100-250 µM).
A suitable amount of diluted IMPDH2 enzyme.
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes.
Initiate Reaction: Add 10 µL of NAD+ working solution to each well to start the reaction (final concentration ~250-500 µM).
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The rate of NADH production is directly proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the IMPDH spectrophotometric inhibition assay.
Putative Target Class II: Histone Deacetylases (HDACs)
Rationale for Target Hypothesis: The N-hydroxybenzamide scaffold is a quintessential feature of a major class of HDAC inhibitors (HDACi).[2][3] This chemical group acts as a zinc-binding group (ZBG), chelating the essential Zn²⁺ ion in the active site of class I, II, and IV HDACs, thereby potently inhibiting their enzymatic activity.[10] Given that 4-Bromo-3-hydroxybenzamide contains this core structure, it is a strong candidate for an HDAC inhibitor.
Mechanism of HDAC Inhibition and Pathway Involvement
HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[11] Deacetylation of histones leads to a more compact chromatin structure, restricting access for transcription factors and repressing gene expression.[11] HDAC inhibitors cause hyperacetylation of histones, leading to a more open chromatin state and the re-expression of silenced genes, including critical tumor suppressor genes like p21 and p53.[11][12]
Beyond histones, HDACs deacetylate numerous other proteins involved in key cellular processes. Inhibition of HDACs can therefore lead to:
Cell Cycle Arrest: Upregulation of p21 blocks cyclin/CDK complexes.[11]
Induction of Apoptosis: Hyperacetylation of p53 and modulation of Bcl-2 family proteins favor programmed cell death.[11]
Inhibition of Angiogenesis: Degradation of the pro-angiogenic factor HIF-1α.[11]
Disruption of Protein Chaperoning: Hyperacetylation of HSP90 impairs its function, leading to the degradation of its client proteins, many of which are oncoproteins.[12]
HDAC inhibition impacts a multitude of signaling pathways, including those governed by p53, NF-κB, and receptor tyrosine kinases.[13][14]
Caption: Mechanism of HDAC inhibition by a putative N-hydroxybenzamide inhibitor.
Compound Plating: Prepare serial dilutions of the Test Compound and controls in DMSO, then dilute further in HDAC Assay Buffer. Add 5 µL of diluted compound/control to the wells of the 96-well plate.
Enzyme Addition: Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. Add 20 µL of the diluted enzyme to each well.
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes.
Initiate Reaction: Add 25 µL of the fluorogenic HDAC substrate (final concentration ~20 µM) to all wells to start the reaction.
Incubation: Mix and incubate the plate at 37°C for 30-90 minutes (time may need optimization depending on the enzyme isoform).
Stop and Develop: Add 50 µL of Developer solution to each well. This stops the enzymatic reaction and allows the trypsin to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
Final Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
Fluorescence Measurement: Read the fluorescence using the microplate reader (Ex: 360 nm, Em: 460 nm).
Data Analysis:
Subtract the background fluorescence (wells with no enzyme).
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Workflow for the HDAC fluorometric inhibition assay.
Conclusion and Future Directions
While direct experimental data on 4-Bromo-3-hydroxybenzamide remains to be published, a robust analysis based on its core chemical structures provides compelling hypotheses for its enzyme inhibition targets. The benzamide moiety strongly suggests activity against Inosine Monophosphate Dehydrogenase (IMPDH) , a key enzyme in nucleotide synthesis. Concurrently, the N-hydroxybenzamide scaffold is a classic zinc-chelating pharmacophore that points squarely towards the inhibition of Histone Deacetylases (HDACs) , critical epigenetic regulators.
The experimental protocols detailed in this guide offer a clear and validated path for researchers to empirically test these hypotheses. Determining the IC50 values of 4-Bromo-3-hydroxybenzamide against both IMPDH and a panel of HDAC isoforms will be the critical next step in defining its biological activity. Subsequent studies should focus on cellular assays to confirm on-target effects, such as measuring GTP pool depletion (for IMPDH) or histone hyperacetylation (for HDACs), and ultimately, exploring its therapeutic potential in relevant disease models.
References
IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target.
Known signaling pathways involved in histone deacetylase... - ResearchGate. (Source: ResearchGate, specific article details not fully captured)
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. (Source: PubMed Central)
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (Source: PubMed)
(PDF) IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - ResearchGate.
IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC - NIH.
HDAC activity inhibition decreases components of signaling pathways... - ResearchGate.
(No valid source for this cit
(No valid source for this cit
Application Notes and Protocols for N-hydroxy-3,5-dimethoxybenzamide in Enzyme Kinetics Studies - Benchchem. (Source: Benchchem)
Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. (Source: Drug Discov Ther.)
Metabolic pathway illustrating role of IMPDH. Enzymes shown in the... - ResearchGate.
Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. (Source: Not explicitly provided, but content aligns with provided search results)
Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7 - Benchchem. (Source: Benchchem)
Active Human IMPDH Type 2 Enzyme - NOVOCIB. (Source: NOVOCIB)
IMPDH dysregulation in disease: a mini review - Portland Press. (Source: Portland Press)
Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents - YouTube. (Source: YouTube)
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH.
Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - MedChemComm (RSC Publishing). (Source: MedChemComm, RSC Publishing)
The practical synthesis of a methylenebisphosphonate analogue of benzamide adenine dinucleotide: inhibition of human inosine monophosphate dehydrogenase (type I and II) - PubMed. (Source: PubMed)
Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. (Source: Not explicitly provided, but content aligns with provided search results)
Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (Source: Not explicitly provided, but content aligns with provided search results)
Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed Central. (Source: PubMed Central)
Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays.
Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications.
Synthesis of 4-Bromo-3-hydroxybenzamide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4-Bromo-3-hydroxybenzamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: January 2026
This comprehensive guide provides a detailed protocol for the synthesis of 4-Bromo-3-hydroxybenzamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, safety precautions, and characterization methods.
Introduction
4-Bromo-3-hydroxybenzamide and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The presence of the bromo, hydroxyl, and amide functional groups on the benzene ring offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This protocol outlines a reliable two-step synthesis route starting from the commercially available 4-Bromo-3-hydroxybenzoic acid.
Synthesis Pathway Overview
The synthesis proceeds via a two-step reaction. First, 4-Bromo-3-hydroxybenzoic acid is converted to its more reactive acyl chloride derivative, 4-bromo-3-hydroxybenzoyl chloride, using thionyl chloride (SOCl₂). The second step involves the amidation of the acyl chloride with ammonia (NH₃) to yield the desired 4-Bromo-3-hydroxybenzamide.
Application
Application Notes & Protocols: The Strategic Use of 4-Bromo-3-hydroxybenzamide in Modern Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Substituted Benzamide Scaffold In the landscape of medicinal chemistry, the benzamide moiety is a privileged sca...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Benzamide Scaffold
In the landscape of medicinal chemistry, the benzamide moiety is a privileged scaffold, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antipsychotic effects.[1][2][3] The strategic functionalization of the benzene ring unlocks diverse pharmacological potentials. 4-Bromo-3-hydroxybenzamide (CAS: 916213-59-7) emerges as a particularly valuable building block in this context.[] Its unique trifunctional architecture—comprising a nucleophilic hydroxyl group, an amide that can participate in hydrogen bonding, and a synthetically versatile bromine atom—offers chemists a powerful tool for constructing complex molecular architectures.
The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromo and amide substituents creates a distinct electronic environment, guiding its reactivity and making it a sought-after intermediate in multi-step syntheses.[5] This guide provides an in-depth exploration of the applications of 4-Bromo-3-hydroxybenzamide, focusing on its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will detail field-proven protocols, explain the causality behind experimental choices, and provide the necessary data to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Synthetic Reactivity
Understanding the inherent properties and reactivity of 4-Bromo-3-hydroxybenzamide is fundamental to its effective application.
Property
Value
CAS Number
916213-59-7
Molecular Formula
C₇H₆BrNO₂
Molecular Weight
216.03 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, and other polar organic solvents
The molecule's reactivity is governed by its three key functional groups:
The Bromo Group: This halogen serves as a primary linchpin for building molecular complexity. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical synthesis for linking different molecular fragments.[5][6]
The Phenolic Hydroxyl Group: The -OH group is a versatile functional handle. It can be alkylated to form ethers, acylated to form esters, or serve as a directing group in further electrophilic aromatic substitution reactions. Its acidity also allows it to act as a crucial hydrogen bond donor in ligand-receptor interactions.
The Amide Group: The primary amide (-CONH₂) is a robust functional group that often remains in the final active pharmaceutical ingredient (API). It is an excellent hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a drug to its biological target.
Caption: Key reactive sites on 4-Bromo-3-hydroxybenzamide and their corresponding synthetic transformations.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The benzamide scaffold is frequently employed in their design. 4-Bromo-3-hydroxybenzamide serves as an ideal starting point for building inhibitors that target the ATP-binding pocket of kinases. A prominent example is in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors for non-small cell lung cancer (NSCLC).[7][8]
Case Study: Synthesis of Novel FGFR1 Inhibitors
A study by Liu et al. (2018) details the synthesis of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent FGFR1 inhibitors.[7][8][9] While their starting material was the corresponding carboxylic acid (4-bromo-2-nitrobenzoic acid, which is then reduced and amidated), the core structure highlights the importance of the substituted bromo-benzamide framework. The bromine atom can be further functionalized via cross-coupling to explore the chemical space and optimize potency.
The data below showcases the efficacy of a lead compound from this class against various NSCLC cell lines, demonstrating the therapeutic potential unlocked from this scaffold.
Cell Line (NSCLC with FGFR1 Amplification)
IC₅₀ (µM) of Compound C9
NCI-H520
1.36 ± 0.27
NCI-H1581
1.25 ± 0.23
NCI-H226
2.31 ± 0.41
NCI-H460
2.14 ± 0.36
NCI-H1703
1.85 ± 0.32
Data adapted from Liu et al., demonstrating the biological activity of a downstream product derived from a similar structural class.[7]
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step. They are based on established synthetic methodologies for related benzamide compounds.[7][10]
Protocol 1: Synthesis of N-Aryl-4-bromo-3-hydroxybenzamide via Amide Coupling
This protocol describes the coupling of 4-bromo-3-hydroxybenzoic acid (a common precursor) with a substituted aniline. This is a foundational step to create the core benzamide structure.
Causality: The use of a coupling agent like EDC HCl activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile to form a stable amide bond. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its relatively high boiling point, allowing the reaction to proceed at an elevated temperature to ensure completion.
Activation: To a round-bottom flask, add 4-bromo-3-hydroxybenzoic acid (1.0 eq) and EDC HCl (1.2 eq). Add anhydrous ethanol to create a stirrable suspension.
Stir the mixture at room temperature for 30-45 minutes to allow for the complete activation of the carboxylic acid.
Amine Addition: Add the substituted aniline (1.1 eq) to the reaction mixture.
Reaction: Heat the reaction mixture to 80 °C and stir for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Slowly add deionized water to precipitate the crude product.
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual EDC-urea byproduct and salts.
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Step-by-step workflow for the synthesis of N-Aryl-4-bromo-3-hydroxybenzamide.
This protocol demonstrates how to functionalize the bromine atom on a protected 4-bromo-3-hydroxybenzamide derivative. Protection of the phenolic hydroxyl group (e.g., as a methyl ether) is often necessary to prevent interference with the catalytic cycle.
Causality: The Suzuki reaction creates a C-C bond by coupling an organoboron species with an organohalide. The palladium catalyst is essential, cycling through oxidative addition, transmetalation, and reductive elimination steps. The base (e.g., K₂CO₃) is crucial for the transmetalation step, activating the boronic acid component. A mixed solvent system like Dioxane/Water is often used to ensure solubility of both organic and inorganic reagents.
Setup: In a Schlenk flask, combine the protected benzamide, arylboronic acid, and potassium carbonate.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Catalyst and Solvent: Add the palladium catalyst followed by the degassed Dioxane/Water solvent mixture.
Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
Extraction: Extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final coupled product.
Caption: The core catalytic cycle of the Suzuki cross-coupling reaction.
Conclusion and Future Outlook
4-Bromo-3-hydroxybenzamide is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactive sites allow for a modular and predictable approach to synthesizing libraries of complex molecules. The protocols and data presented herein underscore its utility, particularly in the rational design of kinase inhibitors. As targeted therapies continue to dominate the pharmaceutical landscape, the demand for versatile and intelligently functionalized building blocks like 4-Bromo-3-hydroxybenzamide will undoubtedly grow, solidifying its place in the modern medicinal chemist's toolbox.
References
Asif, M. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]
Stahl, M., & Gastreich, M. (2010). Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link]
Liu, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Center for Biotechnology Information. [Link]
Liu, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. [Link]
Liu, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]
Waseda University. (2020). A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Technology Networks. [Link]
Application Note and Protocol: Regioselective Bromination of 3-Hydroxybenzamide
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the experimental setup for the regioselective bromination of 3-hydroxybenzamide.
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the experimental setup for the regioselective bromination of 3-hydroxybenzamide. Brominated benzamide derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] This application note details a robust protocol for the synthesis of 4-bromo-3-hydroxybenzamide, emphasizing the scientific rationale behind key experimental parameters to ensure reproducibility and high yield. It further delves into the underlying reaction mechanism, safety protocols, and analytical methods for product characterization.
Introduction: The Significance of Brominated 3-Hydroxybenzamides
The introduction of a bromine atom into the 3-hydroxybenzamide scaffold can significantly modulate the parent molecule's physicochemical properties and biological activity. This halogenation is a key step in the synthesis of various pharmaceutical agents, including enzyme inhibitors and compounds with potential antitumor activity. The challenge in the bromination of 3-hydroxybenzamide lies in controlling the regioselectivity. The benzene ring is activated by the electron-donating hydroxyl (-OH) group, which directs electrophilic substitution to the ortho and para positions.[2][3][4] Conversely, the benzamide (-CONH₂) group is a meta-directing deactivator. The interplay of these directing effects necessitates carefully controlled reaction conditions to achieve the desired isomer. This protocol focuses on a method favoring the formation of 4-bromo-3-hydroxybenzamide.
Reaction Mechanism and Regioselectivity
The bromination of 3-hydroxybenzamide is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating ortho-, para-director, while the amide group is a deactivating meta-director. Therefore, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are the most activated towards electrophilic attack.
This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS serves as a source of electrophilic bromine (Br+).[5] The reaction is typically carried out in a polar aprotic solvent. The regioselectivity is influenced by both electronic and steric factors. While positions 2 and 6 are electronically activated by the hydroxyl group, they are also sterically hindered by the adjacent substituents. Position 4, being para to the strongly activating hydroxyl group and less sterically hindered, is the most favorable site for bromination.
Experimental Protocol: Synthesis of 4-Bromo-3-hydroxybenzamide
This section provides a detailed, step-by-step methodology for the bromination of 3-hydroxybenzamide.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzamide (1.37 g, 10 mmol) in anhydrous acetonitrile (40 mL).
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.78 g, 10 mmol) in anhydrous acetonitrile (20 mL). Transfer this solution to a dropping funnel.
Slow Addition: Add the NBS solution dropwise to the stirred solution of 3-hydroxybenzamide over a period of 30 minutes, maintaining the temperature between 0-5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).
Washing: Combine the organic layers and wash with water (2 x 30 mL) followed by brine (30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-bromo-3-hydroxybenzamide.
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of 3-hydroxybenzamide.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]
Fume Hood: Conduct the reaction in a well-ventilated fume hood.[7]
Bromine and NBS Handling: Bromine and N-Bromosuccinimide are corrosive and toxic.[6][7] Avoid inhalation of dust and vapors. Handle with care and in accordance with the safety data sheets (SDS).[6][8]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of the Product
The identity and purity of the synthesized 4-bromo-3-hydroxybenzamide should be confirmed using a combination of analytical techniques.
Analytical Technique
Expected Results
¹H NMR
Aromatic protons will show characteristic shifts and coupling constants consistent with a 1,2,4-trisubstituted benzene ring. The signals for the -OH and -NH₂ protons will also be present.
¹³C NMR
The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
Characteristic absorption bands for O-H, N-H, C=O (amide), and C-Br stretching vibrations will be observed.
Melting Point
The melting point of the purified product should be sharp and consistent with literature values.
Troubleshooting
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction.
Extend the reaction time and continue to monitor by TLC.
Loss of product during work-up.
Ensure complete extraction and minimize transfers.
Formation of Multiple Products
Reaction temperature too high.
Maintain the reaction temperature strictly between 0-5 °C.
Presence of moisture.
Use anhydrous solvents and reagents.
Difficulty in Purification
Isomeric impurities.
Optimize the column chromatography conditions (eluent system, silica gel activity).
Reaction Mechanism Diagram
Caption: Simplified mechanism of electrophilic aromatic bromination.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective bromination of 3-hydroxybenzamide to yield 4-bromo-3-hydroxybenzamide. By carefully controlling the reaction conditions and adhering to the outlined safety procedures, researchers can consistently obtain the desired product in good yield. The analytical methods described are essential for confirming the structure and purity of the final compound, which is a valuable building block in medicinal chemistry and drug discovery.
References
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
Ochoa-Puentes, C., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17353-17364.
Matos, M. J., et al. (2012). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis, 44(15), 2375-2381.
PubChem. (n.d.). 3-Hydroxybenzamide. Retrieved from [Link]
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]
Scribd. (n.d.). Bromine Handling. Retrieved from [Link]
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Application Note & Protocols: High-Purity Isolation of 4-Bromo-3-hydroxybenzamide
Abstract: 4-Bromo-3-hydroxybenzamide is a key intermediate in the development of novel therapeutics and complex organic molecules. Its utility is directly proportional to its purity, as contaminants can lead to unwanted...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: 4-Bromo-3-hydroxybenzamide is a key intermediate in the development of novel therapeutics and complex organic molecules. Its utility is directly proportional to its purity, as contaminants can lead to unwanted side reactions, decreased yields, and compromised biological data. This document provides a comprehensive guide to the purification of crude 4-Bromo-3-hydroxybenzamide, detailing field-proven protocols for recrystallization and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Foundational Principles: Understanding the Analyte
Before selecting a purification strategy, it is critical to understand the physicochemical properties of 4-Bromo-3-hydroxybenzamide. The molecule possesses three key functional groups that dictate its behavior:
Aromatic Ring: Provides a nonpolar backbone.
Hydroxyl (-OH) and Amide (-CONH2) Groups: These are polar and capable of acting as both hydrogen bond donors and acceptors. This significantly increases the molecule's polarity compared to its benzaldehyde or benzoic acid precursors.
Bromo (-Br) Group: An electron-withdrawing group that adds to the molecular weight and influences the electronic environment of the ring.
This combination of features results in a molecule of moderate polarity with a propensity for strong intermolecular interactions, making it a solid at room temperature. The primary impurities from a typical synthesis—such as the bromination of 3-hydroxybenzamide—are likely to include unreacted starting material, over-brominated species (e.g., dibrominated products), and other positional isomers.[1]
Strategic Purification Workflow
A multi-step approach is often required to achieve >98% purity. The general strategy involves an initial work-up followed by one or more refined purification techniques.
Caption: High-level purification strategy for 4-Bromo-3-hydroxybenzamide.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing significant quantities of impurities, provided a suitable solvent can be identified. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at variant temperatures.
Solvent Selection: The Cornerstone of Success
An ideal recrystallization solvent should:
Completely dissolve the crude product at its boiling point.
Exhibit very low solubility for the product at low temperatures (e.g., 0-4 °C).
Either fully dissolve impurities at all temperatures or not dissolve them at all.
Be chemically inert towards the product.
Have a relatively low boiling point for easy removal during drying.
Based on the polarity of 4-Bromo-3-hydroxybenzamide and data from structurally similar compounds, several solvent systems are viable candidates.[2][3]
Solvent System
Boiling Point (°C)
Rationale & Comments
Ethanol/Water
~78-100
The amide is likely soluble in hot ethanol. Water can be added as an anti-solvent to the hot solution until cloudiness appears, then clarified with a drop of ethanol before cooling. This is a very effective system for polar compounds.[3]
Ethyl Acetate (EtOAc)
77
A moderately polar solvent. Good for compounds that are not soluble enough in alcohols. May require a co-solvent like hexane or heptane as an anti-solvent.
Toluene
111
A nonpolar solvent. Unlikely to be a primary solvent but can be useful in a mixed system or for removing nonpolar, "oily" impurities.[4]
Methanol
65
Similar to ethanol but its lower boiling point can sometimes lead to premature crystallization during hot filtration.[2]
Protocol: Recrystallization from an Ethanol/Water System
Dissolution: Place the crude 4-Bromo-3-hydroxybenzamide (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal volume of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.
Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done rapidly to prevent premature crystallization.
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization medium) to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and perform analytical characterization (e.g., NMR) to confirm purity.
Troubleshooting Recrystallization
Oiling Out: If the product separates as a liquid, it may be due to impurities depressing the melting point or high supersaturation. Re-heat the solution, add more of the primary solvent (ethanol), and allow it to cool more slowly.[2]
Low Yield: This can result from using too much solvent, cooling too quickly, or washing with a solvent that is not ice-cold. Concentrate the mother liquor and cool again to recover a second crop of crystals.[2]
Method 2: Flash Column Chromatography
When impurities have similar polarity to the product, such as positional isomers, recrystallization may be ineffective. Flash column chromatography on silica gel is the method of choice for high-resolution separation.[1]
Principle of Separation
The crude mixture is loaded onto a column of a solid stationary phase (silica gel). A liquid mobile phase (eluent) is then passed through the column. Compounds separate based on their differential partitioning between the two phases. Since 4-Bromo-3-hydroxybenzamide is a polar molecule, it will adhere strongly to the polar silica gel and require a relatively polar mobile phase to elute.
Protocol: Silica Gel Flash Chromatography
Select Eluent System: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good system will give the target compound an Rf value of ~0.3. For this molecule, a gradient of Ethyl Acetate in Hexane (e.g., starting from 20% EtOAc and increasing to 70%) or Dichloromethane/Methanol is a good starting point.[5]
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and use gentle pressure to pack a uniform bed without air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Elution & Fraction Collection: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to a predetermined gradient. Collect fractions of equal volume (e.g., 10-20 mL) in test tubes.
Monitoring: Spot fractions onto TLC plates and visualize under UV light to identify which fractions contain the pure product.
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Detailed workflow for flash column chromatography purification.
Troubleshooting Chromatography
Poor Separation: If impurities co-elute with the product, the separation resolution is too low. Use a shallower gradient (i.e., increase the polarity more slowly) to improve separation.[5]
Product Stuck on Column: If the product does not elute, the chosen solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., add a small percentage of methanol to the ethyl acetate).[5]
Purity Assessment
Post-purification, the identity and purity of 4-Bromo-3-hydroxybenzamide must be confirmed.
Thin Layer Chromatography (TLC): A quick, qualitative check. A pure compound should appear as a single spot.
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is often suitable for this class of compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By employing these robust purification and analytical techniques, researchers can ensure the high quality of their 4-Bromo-3-hydroxybenzamide, paving the way for reliable and reproducible downstream applications.
References
SIELC Technologies. (n.d.). Separation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide on Newcrom R1 HPLC column. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
International Journal of Computational Engineering Research. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
PubChem. (n.d.). N-(4-bromo-3-hydroxyphenyl)-4-hydroxybenzamide. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. Retrieved from [Link]
Wang, Q., et al. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
analytical methods for 4-Bromo-3-hydroxybenzamide characterization.
An Application Guide to the Analytical Characterization of 4-Bromo-3-hydroxybenzamide Abstract This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Analytical Characterization of 4-Bromo-3-hydroxybenzamide
Abstract
This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of 4-Bromo-3-hydroxybenzamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and trustworthy, reproducible results. We will cover a multi-modal approach encompassing spectroscopic and chromatographic techniques essential for structural elucidation, purity assessment, and quantitative analysis, grounded in authoritative references and field-proven insights.
Introduction: The Imperative for Rigorous Characterization
4-Bromo-3-hydroxybenzamide (CAS No. 916213-59-7) is a substituted aromatic amide whose structural motifs are of significant interest in medicinal chemistry and materials science.[] The precise arrangement of its functional groups—a bromine atom, a hydroxyl group, and an amide moiety on a benzene ring—imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. In the context of drug development, the purity, identity, and stability of such an intermediate are not merely academic exercises; they are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Regulatory bodies worldwide mandate stringent characterization of all chemical entities in the drug manufacturing process. Therefore, a robust analytical control strategy is paramount. This guide provides the foundational methods to build such a strategy, ensuring that each batch of 4-Bromo-3-hydroxybenzamide meets the highest standards of quality.
Physicochemical Profile
A foundational understanding of a molecule's physical and chemical properties is the starting point for all analytical method development. These properties dictate choices in solvents, chromatographic conditions, and sample preparation techniques.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient to fully characterize a molecule. A comprehensive analysis relies on an orthogonal workflow where different methods provide complementary information, leading to an unambiguous confirmation of structure, purity, and quantity.
Application Note: A Detailed Protocol for the Piperidine-Catalyzed Knoevenagel Condensation of 4-Bromo-3-hydroxybenzaldehyde with Malononitrile
Introduction: The Strategic Importance of the Knoevenagel Condensation The Knoevenagel condensation is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It facilitates the rea...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It facilitates the reaction between an aldehyde or ketone and a compound featuring an active methylene group, catalyzed by a base, to yield α,β-unsaturated products.[4][5] This reaction is a cornerstone in the synthesis of a wide array of valuable compounds, from pharmaceutical intermediates and biologically active molecules to functional polymers and fine chemicals.[1][6][7]
This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of 4-Bromo-3-hydroxybenzaldehyde with malononitrile. We will delve into the mechanistic rationale behind the chosen conditions, offer a step-by-step experimental guide, and present a framework for troubleshooting. The target product, 2-(4-bromo-3-hydroxybenzylidene)malononitrile, is a highly functionalized molecule, making it a valuable precursor for further synthetic transformations in drug discovery and materials science.
Reaction Overview and Mechanistic Insights
The overall transformation is depicted below:
Scheme 1: Knoevenagel Condensation of 4-Bromo-3-hydroxybenzaldehyde and Malononitrile
Image of the reaction scheme: 4-Bromo-3-hydroxybenzaldehyde reacts with malononitrile in the presence of piperidine and ethanol to yield 2-(4-bromo-3-hydroxybenzylidene)malononitrile and water.
Analysis of Reactants
4-Bromo-3-hydroxybenzaldehyde (Substrate): This substituted benzaldehyde possesses two key functional groups that influence its reactivity. The hydroxyl (-OH) group is an electron-donating group, which can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon. Conversely, the bromine (-Br) atom is an electron-withdrawing group. The interplay of these substituents dictates the overall reactivity. The phenolic hydroxyl group also introduces acidity, a factor to consider when selecting the basic catalyst.
Malononitrile (Active Methylene Compound): Malononitrile is a highly effective active methylene compound.[8] The two electron-withdrawing nitrile (-CN) groups significantly increase the acidity of the methylene protons (pKa ≈ 11), making them readily removable by a weak base.[9] Its high reactivity often leads to excellent yields in short reaction times.[10]
Piperidine (Catalyst): Piperidine, a secondary amine, is a classic and highly effective catalyst for the Knoevenagel condensation.[3][6][11] Its role is twofold: it is basic enough to deprotonate the malononitrile, and it reacts with the benzaldehyde to form an intermediate iminium ion.[12][13][14] This iminium ion is significantly more electrophilic than the original aldehyde, thereby accelerating the rate of nucleophilic attack by the malononitrile enolate.[12][14]
The Dual-Role Catalytic Mechanism
The reaction proceeds through a well-established mechanism involving two concurrent catalytic cycles.[12][14][15]
Enolate Formation: Piperidine acts as a Brønsted-Lowry base, deprotonating the highly acidic malononitrile to form a resonance-stabilized carbanion (enolate).[1][13]
Iminium Ion Formation: Concurrently, piperidine acts as a nucleophile, attacking the carbonyl carbon of 4-bromo-3-hydroxybenzaldehyde. Subsequent dehydration forms a highly reactive electrophilic iminium ion.[12][14]
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and creating a neutral intermediate.[12][15]
Catalyst Regeneration & Elimination: A final elimination step expels the piperidine catalyst and a molecule of water, yielding the final α,β-unsaturated product.[12][13]
Figure 1: Simplified mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.
Detailed Experimental Protocol
Safety and Hazard Management
Crucial: This procedure must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
4-Bromo-3-hydroxybenzaldehyde: May cause skin and eye irritation. Handle with care.
Malononitrile:Highly Toxic. Fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[9][16][17] It can form hydrogen cyanide gas upon contact with strong acids or upon heating.[18] Handle with extreme caution and avoid generating dust.
Piperidine:Highly Flammable Liquid and Vapor. Toxic if inhaled or in contact with skin.[19][20] Causes severe skin burns and eye damage.[21][22][23] It is corrosive and has a strong, unpleasant odor.
Ethanol: Flammable liquid. Keep away from ignition sources.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
4-Bromo-3-hydroxybenzaldehyde
≥98% Purity
Sigma-Aldrich
Malononitrile
≥99% Purity
Acros Organics
Piperidine
≥99% Purity
Alfa Aesar
Ethanol (200 Proof)
Anhydrous
Fisher Scientific
Hydrochloric Acid (HCl)
Concentrated (37%)
J.T. Baker
Deionized Water
-
-
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-hydroxybenzaldehyde (2.01 g, 10.0 mmol, 1.0 equiv).
Add 40 mL of anhydrous ethanol to the flask and stir until the aldehyde is fully dissolved.
Add malononitrile (0.66 g, 10.0 mmol, 1.0 equiv) to the solution. Stir for 2 minutes to ensure a homogeneous mixture.
Causality: Using a 1:1 stoichiometric ratio is a good starting point. Ethanol is an excellent solvent as it dissolves the reactants and the product often precipitates upon formation or during workup.
Catalyst Addition and Reaction:
In the fume hood, carefully add piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv) to the reaction mixture dropwise using a micropipette.
Fit the flask with a reflux condenser and stir the mixture at room temperature.
Causality: A catalytic amount of piperidine (5-10 mol%) is sufficient to drive the reaction efficiently.[24] The reaction is often exothermic and typically proceeds readily at room temperature for reactive substrates like malononitrile.
Reaction Monitoring:
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
Spot the starting aldehyde, malononitrile, and the reaction mixture. The reaction is complete when the starting aldehyde spot has been consumed (typically within 1-2 hours).
Causality: TLC is a rapid and effective method to ensure the reaction has gone to completion, preventing unnecessary reaction time and potential side-product formation.
Workup and Isolation:
Once the reaction is complete, cool the flask in an ice-water bath for 15 minutes. A precipitate of the product should form.
Slowly add 20 mL of cold deionized water to the flask to further precipitate the product.
Acidify the mixture to pH ~5-6 by adding 1M HCl dropwise. This step neutralizes the piperidine catalyst.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the collected solid with two portions of cold deionized water (2 x 15 mL) and then with a small portion of cold ethanol (10 mL) to remove impurities.
Causality: The product has low solubility in aqueous ethanol, allowing for its precipitation. Acidification protonates the piperidinium salt, making it water-soluble and easily removable during filtration.
Purification and Characterization:
The crude product can be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield a crystalline solid.
Dry the purified product under vacuum.
Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its structure and purity.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of 2-(4-bromo-3-hydroxybenzylidene)malononitrile.
Expected Results and Troubleshooting
Parameter
Expected Outcome
Reaction Time
1 - 2 hours at room temperature
Physical Appearance
Off-white to pale yellow crystalline solid
Expected Yield
85-95% (after recrystallization)
Purity
>98% (as determined by NMR)
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
- Inactive catalyst.- Low quality of reagents.- Insufficient reaction time.
- Use fresh piperidine.- Ensure reagents meet purity standards.- Allow the reaction to stir for a longer duration, monitoring by TLC.- Gently warm the reaction to 30-40°C.
Low Yield
- Product is partially soluble in the workup solvent.- Incomplete reaction.- Mechanical loss during transfers.
- Ensure the workup solution is thoroughly chilled before filtration.- Confirm reaction completion via TLC before workup.- Use minimal solvent during recrystallization.
Oily or Impure Product
- Incomplete removal of catalyst.- Presence of side products.- Insufficient washing.
- Ensure proper acidification during workup.- Perform recrystallization carefully, possibly with the addition of charcoal to remove colored impurities.- Ensure thorough washing of the filtered product.
Conclusion
This application note provides a robust and reliable protocol for the Knoevenagel condensation of 4-Bromo-3-hydroxybenzaldehyde with malononitrile. By understanding the underlying mechanism and the specific roles of each component, researchers can confidently execute this synthesis to obtain high yields of the desired product. The procedure is scalable and employs standard laboratory techniques, making it accessible for applications in medicinal chemistry, synthesis of novel materials, and academic research. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this experiment.
References
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]
Pliego, J. R., et al. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]
PrepChem.com. Synthesis of 4-hydroxy-3-bromo-benzaldehyde. [Link]
The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. [Link]
The Chemists' Cookbook. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. [Link]
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
Kim, S. Y., et al. (1997). Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. Synthetic Communications, 27(4), 533-541. [Link]
Pearson+. The Knoevenagel condensation is a special case of the aldol condensation. [Link]
Dekamin, M. G., et al. (2013). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15. European Journal of Chemistry, 4(1), 33-37. [Link]
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
Cole-Parmer. Material Safety Data Sheet - Malononitrile, 99%. [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2).... [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
Bentham Science Publisher. (2020). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Chemistry, 24(11), 1229-1242. [Link]
Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile a. [Link]
Taylor & Francis Online. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 11(4), 496-503. [Link]
Taylor & Francis Online. (2006, August 16). KNOEVENAGEL CONDENSATION OF ALDEHYDES WITH CYCLIC ACTIVE METHYLENE COMPOUNDS IN WATER. Synthetic Communications, 26(11), 2229-2233. [Link]
New Jersey Department of Health. (2010). Hazard Summary: Malononitrile. [Link]
Taylor & Francis Online. (2006, August 16). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Synthetic Communications, 26(11), 2235-2239. [Link]
ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]
ResearchGate. Knoevenagel condensation between different substituted benzaldehydes.... [Link]
Organic Reactions. The Knoevenagel Condensation. [Link]
ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
ResearchGate. (2018, February 6). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
Google Patents. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
Application Notes and Protocols for Assessing the Bioactivity of 4-Bromo-3-hydroxybenzamide
For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Potential of 4-Bromo-3-hydroxybenzamide 4-Bromo-3-hydroxybenzamide is a synthetic compound belonging to the benzam...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of 4-Bromo-3-hydroxybenzamide
4-Bromo-3-hydroxybenzamide is a synthetic compound belonging to the benzamide class of molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved therapeutic agents with diverse biological activities, including antimicrobial and other effects.[1][2] The presence of a bromine atom and a hydroxyl group on the phenyl ring of 4-Bromo-3-hydroxybenzamide suggests the potential for specific molecular interactions that could translate into significant bioactivity.[3] For instance, related bromophenolic compounds have been shown to inhibit enzymes such as tyrosinase and glucose-6-phosphate dehydrogenase (G6PDH).[3] Furthermore, the structurally similar 4-Bromo-3-hydroxybenzoic acid is a known inhibitor of histidine decarboxylase (HDC) and DOPA decarboxylase (DDC).[4]
This document provides a comprehensive guide for researchers to systematically evaluate the bioactivity of 4-Bromo-3-hydroxybenzamide. It outlines a strategic, multi-tiered approach, beginning with broad phenotypic screens to assess general cytotoxicity and progressing to more specific, target-oriented biochemical and cell-based assays. The protocols provided herein are designed to be robust and adaptable, enabling researchers to elucidate the compound's mechanism of action and identify its potential as a novel therapeutic agent.
Strategic Workflow for Bioactivity Screening
A logical and efficient workflow is crucial for characterizing a novel compound. The following diagram outlines a recommended tiered approach to testing the bioactivity of 4-Bromo-3-hydroxybenzamide. This strategy begins with broad assessments of cell health and viability, followed by more focused investigations into specific cellular pathways and molecular targets.
Caption: Tiered approach to 4-Bromo-3-hydroxybenzamide bioactivity screening.
Tier 1: Foundational Phenotypic Screening
The initial step in characterizing any new compound is to assess its effect on cell viability and proliferation. These assays are crucial for determining a suitable concentration range for subsequent, more specific experiments and for identifying general cytotoxic effects.[5][6]
Cell Viability and Cytotoxicity Assays
Principle: These assays measure the metabolic activity of a cell population, which serves as an indicator of cell health. A reduction in metabolic activity can signify either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Protocol: MTT Assay for Cell Viability
Cell Seeding:
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of 4-Bromo-3-hydroxybenzamide in a suitable solvent (e.g., DMSO).
Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
Formazan Solubilization and Measurement:
Carefully remove the medium from each well.
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
Parameter
Description
Calculation
% Viability
The percentage of viable cells in treated wells relative to control wells.
(AbsorbanceTreated / AbsorbanceControl) * 100
IC₅₀ (50% Inhibitory Concentration)
The concentration of the compound that reduces cell viability by 50%.
Determined by plotting % Viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[7]
Tier 2: Mechanistic & Pathway Analysis
If 4-Bromo-3-hydroxybenzamide demonstrates significant cytotoxicity in Tier 1 screening, the next logical step is to investigate the underlying mechanism of cell death. Key cellular processes to examine include apoptosis, cell cycle progression, and oxidative stress.
Apoptosis Assays
Principle: Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis.
Recommended Assay: The Caspase-Glo® 3/7 Assay (Promega) is a sensitive, luminescence-based method for detecting caspase-3 and -7 activity. The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. Upon cleavage by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal.
Protocol: Caspase-Glo® 3/7 Assay
Cell Treatment:
Seed and treat cells with 4-Bromo-3-hydroxybenzamide at concentrations around the determined IC₅₀ in a 96-well white-walled plate suitable for luminescence measurements. Include positive (e.g., staurosporine) and negative (vehicle) controls.
Incubate for a time period determined by preliminary time-course experiments (e.g., 6, 12, or 24 hours).
Assay Reagent Preparation and Addition:
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
Allow the plate and reagent to equilibrate to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
Incubation and Measurement:
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
Incubate at room temperature for 1-3 hours.
Measure the luminescence using a plate-reading luminometer.
Data Interpretation: An increase in luminescence in treated cells compared to control cells indicates the induction of apoptosis via caspase-3/7 activation.
Tier 3: Target Deconvolution & Validation
Based on the outcomes of the phenotypic and mechanistic assays, and considering the chemical structure of 4-Bromo-3-hydroxybenzamide, more targeted assays can be employed to identify specific molecular targets. Given that related benzamides and bromophenols exhibit enzyme inhibitory activity, this is a logical starting point.[1][3]
Biochemical Enzyme Inhibition Assays
Principle: These assays directly measure the effect of a compound on the activity of a purified enzyme. By comparing the rate of the enzymatic reaction in the presence and absence of the inhibitor, one can determine the potency and mechanism of inhibition.[8]
Potential Enzyme Targets for 4-Bromo-3-hydroxybenzamide:
Decarboxylases (e.g., HDC, DDC): Based on the activity of the related 4-Bromo-3-hydroxybenzoic acid.[4]
Tyrosinase: A key enzyme in melanin synthesis, inhibited by some bromophenols.[3]
Kinases: A large family of enzymes often targeted in drug discovery.
Oxidoreductases: Given the potential for inducing oxidative stress.[9]
Protocol: General Spectrophotometric Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for various enzymes that have a substrate that produces a change in absorbance upon conversion to a product.
Reagent Preparation:
Prepare a concentrated stock of the purified enzyme in a suitable buffer that ensures its stability and activity.
Prepare a stock solution of the enzyme's substrate.
Prepare a series of dilutions of 4-Bromo-3-hydroxybenzamide.
Assay Procedure:
In a 96-well plate, add the following to each well in this order:
Buffer
4-Bromo-3-hydroxybenzamide at various concentrations
Enzyme solution
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
Initiate the reaction by adding the substrate to each well.
Immediately place the plate in a microplate reader capable of kinetic measurements.
Data Acquisition and Analysis:
Monitor the change in absorbance over time at the wavelength specific to the product.
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Caption: Workflow for a typical enzyme inhibition assay.
Receptor Binding Assays
Principle: These assays quantify the interaction between a ligand (the test compound) and a specific receptor.[10] A common format is a competitive binding assay, where the test compound competes with a labeled ligand (often radiolabeled or fluorescent) for binding to the receptor.[10][11] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.
Prepare cell membranes or purified receptors expressing the target of interest.
Select a suitable radioligand with high affinity and specificity for the target receptor.
Prepare serial dilutions of 4-Bromo-3-hydroxybenzamide.
Binding Reaction:
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of 4-Bromo-3-hydroxybenzamide.
Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
Incubate the plate to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand:
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
Detection and Analysis:
Dry the filter plate and add a scintillation cocktail to each well.
Count the radioactivity in each well using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC₅₀ or Ki of 4-Bromo-3-hydroxybenzamide by plotting the percentage of specific binding against the compound concentration.
Conclusion
The application notes and protocols outlined in this guide provide a systematic and comprehensive framework for the initial bioactivity screening of 4-Bromo-3-hydroxybenzamide. By employing a tiered approach, researchers can efficiently move from broad phenotypic observations to specific mechanistic insights and potential molecular target identification. The inherent versatility of the benzamide scaffold suggests that 4-Bromo-3-hydroxybenzamide could possess interesting biological properties, and the rigorous application of these assays will be instrumental in uncovering its therapeutic potential.
References
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Enzyme Inhibition Assay.
Cell-based assays for identification of novel double-strand break-inducing agents. (n.d.).
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
Receptor-Ligand Binding Assays. (n.d.). Labome.
Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. (2019). PubMed.
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
Enzyme assay. (n.d.). Wikipedia.
An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. (n.d.). Benchchem.
A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
Receptor Ligand Binding Assay. (n.d.).
Receptor Binding Assays. (n.d.).
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.
Role of Cell-Based Assays in Drug Discovery and Development. (n.d.).
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf.
Enzyme Assay Analysis: What Are My Method Choices?. (2021). Thermo Fisher Scientific.
Antioxidant activity of benzamide series. (n.d.).
Biological Activity of Novel Benzamide Derivatives: A Technical Guide. (n.d.). Benchchem.
4-Bromo-3-hydroxybenzaldehyde. (n.d.). Benchchem.
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019).
Methodologies for bioactivity assay: Biochemical study. (2021). University of Limerick.
4-Bromo-3-hydroxybenzoic acid. (n.d.). PubChem.
4-Bromo-3-hydroxybenzoic acid. (n.d.). Santa Cruz Biotechnology.
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Bromo-3-hydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Versatility of Schiff Bases in Medicinal Chemistry Schiff bases, characterized by th...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the edifice of medicinal chemistry and drug development.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with a carbonyl compound.[1] Their significance lies in their synthetic accessibility and diverse pharmacological activities, which include antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][3] The imine bond, with its electrophilic carbon and nucleophilic nitrogen, provides a reactive center that can interact with various biological targets, making Schiff bases privileged scaffolds in the design of novel therapeutic agents.[3] Furthermore, the biological activity of Schiff bases can be fine-tuned through the introduction of different substituents on the aromatic rings of both the amine and aldehyde precursors. The formation of metal complexes with Schiff base ligands has also been shown to enhance their therapeutic potential.[3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 4-bromo-3-hydroxybenzamide. This particular starting material is of interest due to the presence of three key functional groups: a bromine atom, a hydroxyl group, and an amide moiety. These features offer multiple points for structural modification and potential interactions with biological targets. The protocols outlined below are designed to be robust and adaptable, providing a solid foundation for researchers to synthesize and characterize these promising compounds for further investigation in drug discovery programs.
Mechanistic Insight: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of the primary amine.
Diagram 1: General Mechanism of Acid-Catalyzed Schiff Base Formation
Caption: Acid-catalyzed formation of a Schiff base.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of Schiff bases from 4-bromo-3-hydroxybenzamide and various aromatic aldehydes.
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating
This protocol is adapted from established methods for the synthesis of Schiff bases from substituted aminobenzoic acids and aromatic aldehydes.[4]
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-bromo-3-hydroxybenzamide in 30 mL of absolute ethanol with gentle warming and stirring until a clear solution is obtained.
Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Reaction Completion and Isolation: After 4-6 hours of reflux, or upon completion as indicated by TLC, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Diagram 2: Experimental Workflow for Conventional Synthesis
Caption: Workflow for conventional Schiff base synthesis.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
Microwave-assisted synthesis offers a green chemistry approach with advantages such as shorter reaction times, higher yields, and often cleaner products.
Materials:
4-Bromo-3-hydroxybenzamide
Substituted aromatic aldehyde
Ethanol (absolute)
Glacial acetic acid
Microwave synthesis vial
Microwave synthesizer
Beaker
Buchner funnel and filter paper
Recrystallization apparatus
Procedure:
Reactant Mixture: In a microwave synthesis vial, combine 1.0 equivalent of 4-bromo-3-hydroxybenzamide, 1.0 equivalent of the substituted aromatic aldehyde, and 5 mL of absolute ethanol.
Catalyst Addition: Add one drop of glacial acetic acid to the mixture.
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.
Cooling and Precipitation: After irradiation, cool the vial to room temperature. The product will typically precipitate from the solution.
Isolation and Purification: Isolate the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base.
Drying: Dry the purified product under vacuum.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:
Technique
Purpose
Expected Observations
Melting Point
Assess purity
A sharp and specific melting point range indicates a pure compound.
FT-IR Spectroscopy
Identify functional groups
Appearance of a strong C=N stretching band around 1600-1650 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde.[2][5][6]
¹H NMR Spectroscopy
Determine the proton environment
A characteristic singlet for the azomethine proton (-CH=N-) in the region of δ 8.0-9.5 ppm. Signals corresponding to the aromatic protons of both starting materials.[7][8]
¹³C NMR Spectroscopy
Determine the carbon framework
A signal for the imine carbon (-C=N-) in the downfield region.
Mass Spectrometry
Determine molecular weight and fragmentation pattern
The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base. Characteristic fragmentation patterns, including the presence of an M+2 peak due to the bromine isotope.[9][10][11]
Table 1: Key Spectroscopic Data for a Hypothetical Schiff Base Product
Spectroscopic Data
Expected Value/Range
FT-IR (C=N stretch)
1625 cm⁻¹
¹H NMR (-CH=N-)
δ 8.5 ppm (singlet)
Mass Spectrum (M⁺ for C₁₄H₁₀BrN₂O₃)
m/z 333, 335 (approx. 1:1 ratio)
Applications in Drug Development
Schiff bases derived from 4-bromo-3-hydroxybenzamide are promising candidates for drug development due to their potential to exhibit a wide range of biological activities. The presence of the bromo, hydroxyl, and amide functionalities can contribute to their interaction with biological targets through hydrogen bonding, halogen bonding, and other non-covalent interactions.
Potential therapeutic applications to explore include:
Antibacterial and Antifungal Agents: The azomethine linkage is known to be crucial for antimicrobial activity.[3]
Anticancer Agents: Many Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.
Anti-inflammatory and Analgesic Agents: The structural features of these compounds make them potential inhibitors of enzymes involved in inflammation.
Antioxidant Agents: The phenolic hydroxyl group can contribute to radical scavenging activity.
Troubleshooting and Key Considerations
Low Yield: If the yield is low, ensure the starting materials are pure and dry. The amount of catalyst can be optimized, and the reaction time can be extended.
Incomplete Reaction: Monitor the reaction progress using TLC to determine the optimal reaction time.
Purification Challenges: If recrystallization is difficult, column chromatography may be necessary to purify the product.
Side Reactions: The hydroxyl group on the benzamide ring can potentially undergo side reactions under harsh conditions. It is advisable to use mild reaction conditions.
Conclusion
The synthesis of Schiff bases from 4-bromo-3-hydroxybenzamide derivatives offers a promising avenue for the discovery of new therapeutic agents. The protocols and characterization guidelines presented in this application note provide a solid framework for researchers to synthesize and evaluate these novel compounds. The versatility of the Schiff base scaffold, combined with the unique structural features of the 4-bromo-3-hydroxybenzamide starting material, makes this an exciting area for further exploration in the field of medicinal chemistry.
References
Mehetre, A. R., Deshmukh, S. R., & Bhosale, V. N. (n.d.). Synthesis, Characterization and Biological Study of Schiff Bases Derived from 4-Amino-3-Hydroxy Benzoic Acid. E-RESEARCHCO. Retrieved from [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 19(8), 11722-11737.
(2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDY OF RARE EARTH COMPLEXES OF SCHIFF BASE DERIVED FROM 4-AMINO-3-HYDROXY BENZOIC ACID. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
(n.d.). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry.
(n.d.). 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD).
(n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University.
(n.d.). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Journal of the Serbian Chemical Society.
(n.d.). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology.
(n.d.).
(n.d.).
(n.d.). FT-IR SPECTRA OF SCHIFF BASE S1,S2, S3.
(n.d.). Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling.
Cai, Y. H., et al. (n.d.). Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling. Asian Journal of Chemistry.
(n.d.). FTIR spectral values of Schiff bases types [VII]a-[VII]e.
Yaylayan, V. A., & Hart, J. J. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products.
El-masry, A. H., Fahmy, H. H., & Ali, S. A. A. (2000). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(12), 2413-2422.
David, J. P., & Jenisha, S. T. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal on Applied Bioengineering, 9(1).
(n.d.). Scheme 2.
(n.d.).
(n.d.). FT-IR spectrum of Schiff base (I).
(n.d.).
(2015, February 19).
(2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube.
Technical Support Center: Troubleshooting Low Yield in 4-Bromo-3-hydroxybenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-hydroxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-hydroxybenzamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important chemical intermediate. We will delve into the common synthetic routes, potential pitfalls, and evidence-based strategies to optimize your reaction outcomes. Our approach is rooted in explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.
Section 1: Synthetic Strategy Overview
The synthesis of 4-Bromo-3-hydroxybenzamide typically involves a two-step process starting from a readily available precursor. The most common and logical pathway is:
Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of a 3-hydroxybenzoic acid derivative. The hydroxyl group is a strong ortho-, para-director, making the position para to it (C4) a likely site for substitution.
Amidation: Conversion of the resulting 4-bromo-3-hydroxybenzoic acid into the primary amide, 4-bromo-3-hydroxybenzamide.
This guide will address the critical parameters and common failure points in both of these stages.
Optimization
common side reactions in the synthesis of 4-Bromo-3-hydroxybenzamide.
Welcome to the technical support guide for the synthesis of 4-Bromo-3-hydroxybenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side r...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 4-Bromo-3-hydroxybenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes, providing field-proven insights and troubleshooting strategies to optimize your reaction and ensure the purity of your final product.
Overview of the Primary Synthetic Pathway
The most common and logical approach to synthesizing 4-Bromo-3-hydroxybenzamide begins with the electrophilic bromination of a suitable precursor, 3-hydroxybenzoic acid, followed by the conversion of the resulting carboxylic acid to the primary amide. This two-stage process allows for greater control over each transformation but presents unique challenges at each step, primarily concerning regioselectivity during bromination and potential degradation during amidation.
Troubleshooting
Technical Support Center: Purification of 4-Bromo-3-hydroxybenzamide
Welcome to the technical support center for 4-Bromo-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purific...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-Bromo-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important research intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-Bromo-3-hydroxybenzamide in a direct question-and-answer format.
Q1: My final product has low purity after synthesis, with multiple spots on the TLC plate. What are the likely impurities and how do I remove them?
A: Low purity is a frequent challenge, often stemming from the synthetic route. The bromination of 3-hydroxybenzamide or a related precursor can lead to a mixture of products due to the directing effects of the hydroxyl and amide groups.
Probable Causes & Solutions:
Isomeric Impurities: The most common impurities are regioisomers, such as 2-bromo-3-hydroxybenzamide and 2,4-dibromo-3-hydroxybenzamide. The hydroxyl group is an ortho-, para-director, and while the para-position to the hydroxyl group is blocked by the amide, bromination can still occur at the ortho positions.[1]
Unreacted Starting Material: Incomplete reaction can leave residual 3-hydroxybenzamide in your crude product.
Polymeric/Tar-like Byproducts: Phenolic compounds can be susceptible to oxidation and polymerization, especially under harsh reaction conditions, leading to the formation of colored, high-molecular-weight impurities.[2]
Recommended Purification Strategy:
For a complex mixture of impurities, Silica Gel Column Chromatography is the most effective method.[1] The polarity differences between the desired product and the common impurities are usually sufficient for a good separation.
Stationary Phase: Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography).
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexane or dichloromethane is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. The more polar di-brominated and starting materials will elute later than the desired mono-brominated product.
Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the fractions. The desired product should be the major spot. Combine the pure fractions and evaporate the solvent under reduced pressure.
Q2: I'm trying to purify my 4-Bromo-3-hydroxybenzamide by recrystallization, but the compound is "oiling out" instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when high concentrations of impurities depress the melting point of the mixture.[3]
Probable Causes & Solutions:
Possible Cause
Explanation
Recommended Solution
High Impurity Concentration
Impurities can act as a solvent for your product, preventing crystallization and lowering the mixture's melting point.
First, attempt a pre-purification step like a solvent wash or column chromatography to remove the bulk of the impurities. Then, proceed with recrystallization.
Inappropriate Solvent Choice
The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound.
Select a lower-boiling point solvent or a mixed solvent system. For example, if you are using a high-boiling solvent like acetic acid, try a system like ethanol/water or ethyl acetate/hexane.[3][4]
Solution is Too Concentrated
A highly supersaturated solution can crash out of solution as an oil rather than forming an ordered crystal structure.
Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Allow it to cool much more slowly.[3]
Rapid Cooling
Cooling the solution too quickly does not provide enough time for the molecules to align into a crystal lattice.
Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[3]
Q3: My recrystallization resulted in a very low yield. How can I improve my recovery rate?
A: Low yield is a common trade-off for high purity in recrystallization. However, significant product loss can often be mitigated by optimizing the procedure.
Probable Causes & Solutions:
Using Too Much Solvent: The most common cause of low yield is using an excessive volume of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[3]
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.
Premature Crystallization: If the product crystallizes during hot filtration (if performed), you will lose product on the filter paper.
Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the transfer.
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will result in product remaining in the solution.
Solution: After slow cooling to room temperature, cool the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your purified product.
Solution: Always wash the crystals in the Büchner funnel with a small amount of ice-cold recrystallization solvent.[3]
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of 4-Bromo-3-hydroxybenzamide relevant to purification?
Understanding the properties of 4-Bromo-3-hydroxybenzamide is crucial for selecting an appropriate purification strategy.
The polar hydroxyl and amide groups allow for hydrogen bonding, influencing solubility. The aromatic ring provides non-polar character. This amphiphilic nature allows for solubility in a range of polar organic solvents.
Solubility
Soluble in solvents like DMSO, methanol, and ethanol; sparingly soluble in water.[6][7]
Crucial for selecting appropriate solvents for recrystallization and chromatography. For recrystallization, you need a solvent where the compound is highly soluble when hot and poorly soluble when cold.
Physical Appearance
Typically a white to off-white or pale yellow solid.
A significant deviation in color (e.g., dark brown or black) indicates the presence of impurities, likely from oxidation or polymerization.
Which analytical techniques are best for assessing the purity of 4-Bromo-3-hydroxybenzamide?
A multi-technique approach is recommended for robust purity validation.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase such as acetonitrile/water with a formic or phosphoric acid modifier is a good starting point.[8][9][10] HPLC can separate and quantify impurities with high sensitivity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities. The proton NMR spectrum will clearly show the substitution pattern on the aromatic ring. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[1][9]
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring reaction progress and the effectiveness of column chromatography fractions.[1]
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
What is the recommended workflow for purifying and analyzing crude 4-Bromo-3-hydroxybenzamide?
The following workflow provides a systematic approach from crude material to a verified, pure compound.
Caption: Workflow for Purification and Analysis.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is effective for crude products that are already relatively pure (>90%) and contain impurities with different solubility profiles.
Materials:
Crude 4-Bromo-3-hydroxybenzamide
Ethanol (95% or absolute)
Deionized water
Erlenmeyer flasks, hot plate, Büchner funnel
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is fully dissolved.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[11]
Induce Crystallization: While the ethanolic solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy. This indicates saturation.[11]
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small portion of ice-cold ethanol/water mixture.
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by melting point and TLC/HPLC.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating the target compound from isomeric and other closely related impurities.
Materials:
Crude 4-Bromo-3-hydroxybenzamide
Silica gel (e.g., 230-400 mesh for flash chromatography)
Solvents: Ethyl acetate (EtOAc) and Hexane (HPLC grade)
Chromatography column, test tubes for fraction collection
Procedure:
Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 10% EtOAc in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[12]
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Begin eluting with the low-polarity mobile phase (10% EtOAc/hexane). The non-polar impurities will elute first.
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% EtOAc in hexane) to elute compounds of increasing polarity. The desired 4-Bromo-3-hydroxybenzamide will elute, followed by more polar impurities like the starting material or di-brominated byproducts.[12]
Fraction Collection & Analysis: Collect the eluent in small fractions. Spot each fraction (or every few fractions) on a TLC plate and develop it in a suitable solvent system (e.g., 30% EtOAc/hexane) to identify which fractions contain the pure product.
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-3-hydroxybenzamide.
Caption: Troubleshooting Decision Tree for Purification.
References
ResearchGate. (n.d.). X-ray crystal structure of 4-bromo-3-hydroxybenzaldehyde 8c. [Link]
SIELC Technologies. (n.d.). Separation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide on Newcrom R1 HPLC column. [Link]
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
Cytiva Life Sciences. (2025). Top challenges in recombinant protein purification process development. [Link]
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
Cytiva Life Sciences. (n.d.). Chromatography products. [Link]
Technical Support Center: Navigating Byproduct Formation in Reactions of 4-Bromo-3-hydroxybenzamide
Welcome to the technical support center for 4-Bromo-3-hydroxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their sy...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-Bromo-3-hydroxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The trifunctional nature of 4-Bromo-3-hydroxybenzamide, possessing a nucleophilic hydroxyl group, an electrophilic aryl bromide, and a robust amide, offers a wealth of synthetic possibilities. However, this same multifunctionality can present challenges in controlling selectivity and preventing the formation of unwanted byproducts.
This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will delve into the mechanistic origins of common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and efficiency of your synthetic routes.
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency. However, the reactivity of 4-Bromo-3-hydroxybenzamide requires careful optimization to prevent undesirable transformations.
Suzuki-Miyaura Coupling: Challenges and Solutions
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. When using 4-Bromo-3-hydroxybenzamide, several side reactions can diminish the yield of the desired product.[1][2]
Q1: I am observing significant amounts of debrominated starting material (3-hydroxybenzamide) in my Suzuki coupling reaction. What is the cause and how can I prevent this?
A: This byproduct, a result of hydrodehalogenation (or protodebromination), is a common issue in palladium-catalyzed reactions.[3][4]
Mechanistic Cause: The catalytic cycle of the Suzuki reaction involves a Pd(0) species.[5] Hydrodehalogenation can occur if the palladium hydride species, formed from the reaction of the palladium complex with a hydrogen source (like a solvent or base), reductively eliminates with the aryl halide faster than the desired transmetalation with the boronic acid.[3]
Troubleshooting Strategies:
Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to the formation of Pd(II) species which can promote side reactions.[4]
Choice of Base: Use a milder base. Strong bases can sometimes act as a hydride source or promote other side reactions. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.[1]
Solvent Purity: Use high-purity, anhydrous solvents. Alcohols, in particular, can be a source of hydrides.[3]
Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of the desired coupling versus dehalogenation. A more electron-rich and bulky ligand can sometimes favor the desired catalytic pathway.[1]
Q2: My reaction mixture shows the formation of a biphenyl derivative of my boronic acid (a homocoupled product). How can I minimize this?
A: The formation of homocoupled byproducts (Ar-Ar from your boronic acid) is another frequent challenge.[4]
Mechanistic Cause: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules, catalyzed by palladium species.[3]
Troubleshooting Strategies:
Thorough Degassing: As with dehalogenation, meticulous degassing of the reaction mixture is crucial. Multiple freeze-pump-thaw cycles or sparging with an inert gas are recommended.[4]
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in-situ reduction, as the reduction step can sometimes be inefficient and lead to side reactions.[3]
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the desired cross-coupling reaction to completion and minimize homocoupling of the aryl bromide.
Diagram: Key Byproduct Pathways in Suzuki-Miyaura Coupling
Caption: Competing pathways in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Avoiding Common Pitfalls
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[6] However, the functional groups on 4-Bromo-3-hydroxybenzamide can lead to specific side reactions.
Q3: I am attempting a Buchwald-Hartwig amination and observing a significant amount of debrominated starting material. Is this the same issue as in the Suzuki coupling?
A: Yes, this is also a result of hydrodehalogenation . The mechanism is similar, where a palladium-hydride species is intercepted by the aryl bromide before the desired amination can occur.[1] The troubleshooting strategies are also similar: ensure a strictly inert atmosphere, use high-purity reagents and solvents, and consider screening different ligand/base combinations.
Q4: My reaction is sluggish and gives low yields, even with minimal byproduct formation. What could be the issue?
A: The free hydroxyl and amide groups of your starting material can interfere with the catalytic cycle.
Mechanistic Cause: The acidic proton of the phenolic hydroxyl group can react with the strong bases typically used in Buchwald-Hartwig aminations (e.g., sodium tert-butoxide). This can consume the base and alter the reaction conditions. Additionally, the hydroxyl and amide groups can potentially coordinate to the palladium center, inhibiting its catalytic activity.[4]
Troubleshooting Strategies:
Protecting Group Strategy: The most robust solution is to protect the hydroxyl group prior to the coupling reaction. A common choice is a silyl ether (e.g., TBDMS) or a benzyl ether, which are generally stable to the reaction conditions and can be readily removed post-coupling.[7][8][9]
Base Selection: Using a weaker base like Cs₂CO₃ or K₃PO₄ might be sufficient for the amination while minimizing side reactions with the hydroxyl group, although this may require higher reaction temperatures.[1]
Ligand Optimization: The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination and improve yields.[10]
Table 1: Troubleshooting Summary for Palladium-Catalyzed Reactions
Issue
Potential Cause
Recommended Solutions
Hydrodehalogenation
Presence of oxygen or hydrogen sources
Rigorous degassing, use of anhydrous solvents, screen milder bases.
Homocoupling (Suzuki)
Presence of oxygen
Meticulous degassing, use of a direct Pd(0) source.
Low Yield/Reactivity
Interference from -OH or -CONH₂ groups
Protect the hydroxyl group, screen different ligands and bases.
Section 2: Reactions at the Hydroxyl Group
The phenolic hydroxyl group is a key reactive site in 4-Bromo-3-hydroxybenzamide, often targeted for etherification to build more complex molecules.
The Williamson ether synthesis is a classic method for forming ethers, but it is susceptible to competing reactions.[11]
Q5: I am trying to perform a Williamson ether synthesis on the hydroxyl group, but I'm getting a complex mixture of products and low yield of the desired ether. What is going wrong?
A: The primary competing reactions in the Williamson ether synthesis are C-alkylation and elimination of the alkylating agent.
Mechanistic Cause: The phenoxide ion, formed by deprotonating the hydroxyl group, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation occurs when the phenoxide attacks the alkyl halide via a ring carbon. E2 elimination of the alkyl halide can also occur, especially with secondary or tertiary alkyl halides, to form an alkene.[11]
Troubleshooting Strategies:
Choice of Alkylating Agent: Use primary alkyl halides whenever possible, as they are less prone to E2 elimination.[11]
Base and Solvent Selection: A milder base like K₂CO₃ in a polar aprotic solvent like acetone or DMF is often effective for deprotonation without promoting excessive side reactions. Stronger bases may increase the propensity for C-alkylation.[11]
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
Protecting Group on Amide: While less common, under very harsh basic conditions, the amide N-H can also be deprotonated. If extensive side reactions are observed, consider if this is a contributing factor.
Diagram: O- vs. C-Alkylation in Williamson Ether Synthesis
Caption: Competing O- and C-alkylation pathways.
Section 3: General Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates and reaction scale.
General Protocol for Hydroxyl Protection (TBDMS Ether)
Dissolve 4-Bromo-3-hydroxybenzamide (1.0 eq) in anhydrous DMF.
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
Stir the reaction at room temperature and monitor by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling (with protected starting material)
To a flame-dried flask, add the protected 4-Bromo-3-hydroxybenzamide (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
Add a degassed mixture of 1,4-dioxane and water (typically 4:1).[12]
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[12]
Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates completion.[12]
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer, concentrate, and purify by chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I perform these reactions without protecting the hydroxyl group?
A: While protecting-group-free synthesis is an admirable goal for efficiency, for palladium-catalyzed reactions involving strong bases, protecting the acidic phenolic hydroxyl group is highly recommended to ensure reproducibility and high yields. For reactions like Williamson ether synthesis, protection is not necessary as the hydroxyl group is the target of the reaction.
Q: My amide group seems to be hydrolyzing under the reaction conditions. How can I prevent this?
A: Amide hydrolysis typically requires harsh acidic or basic conditions and elevated temperatures. If you are using strongly basic conditions (e.g., concentrated NaOH) and high heat for prolonged periods, hydrolysis to the corresponding carboxylic acid is possible. To avoid this, use the mildest base and lowest temperature compatible with your desired transformation. For most cross-coupling and etherification reactions discussed, amide hydrolysis should not be a major concern under the recommended conditions.
Q: What is the best way to purify my product away from these byproducts?
A: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from the byproducts discussed. The polarity differences between the starting material, product, and byproducts (e.g., the dehalogenated compound will be less polar) usually allow for good separation. Recrystallization can also be an effective purification technique for solid products.
stability issues of 4-Bromo-3-hydroxybenzamide in different solvents
Welcome to the technical support center for 4-Bromo-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting fo...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-Bromo-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. This resource is structured to anticipate and address common challenges, ensuring the integrity of your results.
Introduction
4-Bromo-3-hydroxybenzamide is a substituted aromatic compound with potential applications in pharmaceutical and materials science. Its structure, featuring a phenolic hydroxyl group, an amide, and a halogenated benzene ring, presents a unique set of stability considerations. Understanding its behavior in different solvent systems is critical for developing robust experimental protocols, ensuring accurate analytical measurements, and formulating stable products.
This guide provides a proactive approach to troubleshooting, focusing on the underlying chemical principles that govern the stability of this molecule.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter when working with 4-Bromo-3-hydroxybenzamide, providing explanations and actionable solutions.
Observation: You observe new peaks in your HPLC or LC-MS analysis after dissolving 4-Bromo-3-hydroxybenzamide in a protic solvent, even at room temperature. The peak corresponding to the parent compound decreases over time.
Root Cause Analysis: The phenolic hydroxyl and amide groups in 4-Bromo-3-hydroxybenzamide are susceptible to reactions in protic solvents.
Phenoxide Formation and Oxidation: The weakly acidic phenolic proton can be abstracted by basic impurities or even the solvent itself, forming a phenoxide ion. This species is highly susceptible to oxidation, leading to colored degradation products.
Solvolysis: Although amides are generally stable, prolonged exposure to protic solvents, especially at elevated temperatures or in the presence of acidic or basic catalysts, can lead to hydrolysis of the amide bond, yielding 4-Bromo-3-hydroxybenzoic acid.
Hydrogen Bonding: Protic solvents can form strong hydrogen bonds with the amide and hydroxyl groups, which can influence the compound's reactivity and potentially facilitate degradation pathways.[1][2][3][4]
Troubleshooting Steps & Solutions:
Solvent Selection: If possible, switch to a polar aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) for stock solutions and reaction media.[1][2] These solvents do not have acidic protons and are less likely to induce hydrolysis or act as proton donors.
pH Control: If aqueous solutions are necessary, buffer the solution to a slightly acidic pH (e.g., pH 4-6). This will suppress the formation of the reactive phenoxide ion.
Temperature Management: Prepare solutions fresh and store them at low temperatures (2-8 °C) to minimize the rate of degradation. Avoid prolonged heating.
Inert Atmosphere: When working with solutions for extended periods, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Color Change of the Solution Over Time
Observation: A solution of 4-Bromo-3-hydroxybenzamide, initially colorless, develops a yellow or brownish tint upon standing.
Root Cause Analysis: The development of color is a strong indicator of the formation of conjugated systems, which often arise from oxidation of the phenolic moiety. The presence of the electron-donating hydroxyl group makes the aromatic ring more susceptible to oxidation.
Potential Oxidation Pathway:
Caption: Potential oxidation pathway of 4-Bromo-3-hydroxybenzamide.
Troubleshooting Steps & Solutions:
Protect from Light: Store solutions in amber vials or protect them from light to prevent photochemically induced oxidation.
Use High-Purity Solvents: Peroxides in older solvents (especially ethers like THF) can initiate oxidation. Use freshly opened or purified solvents.
Add Antioxidants: For long-term storage or demanding applications, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.
Work Quickly: Prepare solutions immediately before use to minimize exposure to air and light.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 4-Bromo-3-hydroxybenzamide?
For short-term storage, high-purity polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable due to their high solvating power. For analytical purposes where solvent compatibility with the mobile phase is crucial, acetonitrile (ACN) is often a good choice. If protic solvents are required, prepare the solution fresh and keep it cold.
Q2: How should I store the solid form of 4-Bromo-3-hydroxybenzamide?
Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[5][6][7][8] Exposure to moisture and light should be minimized. Long-term storage at or below room temperature is recommended.
Q3: My compound appears to be degrading even in aprotic solvents. What could be the cause?
While more stable in aprotic solvents, degradation can still occur due to:
Trace Impurities: Residual water or acidic/basic impurities in the solvent can still catalyze degradation.
Thermal Stress: High temperatures can promote decomposition.
Photodegradation: Exposure to UV light can provide the energy to break bonds and initiate degradation.
Ensure you are using high-purity, dry solvents and are protecting your experiment from excessive heat and light.
Q4: How can I monitor the stability of 4-Bromo-3-hydroxybenzamide in my experiments?
A stability-indicating analytical method is essential.[9][10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[12]
Experimental Protocol: Basic Stability Study using HPLC
Method Development: Develop an HPLC method that provides good separation between the 4-Bromo-3-hydroxybenzamide peak and any potential degradation products. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or acetic acid to ensure good peak shape) is a good starting point.
Solution Preparation: Prepare a solution of your compound in the solvent of interest at a known concentration.
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of the parent compound.
Incubation: Store aliquots of the solution under your experimental conditions (e.g., room temperature, 40°C, exposed to light).
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot onto the HPLC.
Data Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks. A decrease in the parent peak area indicates degradation.
Q5: What are the likely degradation products of 4-Bromo-3-hydroxybenzamide under hydrolytic conditions?
Under forced degradation conditions, such as in strong acid or base, the primary degradation product is likely to be 4-Bromo-3-hydroxybenzoic acid, resulting from the hydrolysis of the amide bond.[13][14]
Caption: Expected hydrolysis pathway of 4-Bromo-3-hydroxybenzamide.
Summary of Solvent Stability
Solvent Class
Examples
Stability Concern
Mitigation Strategy
Polar Protic
Water, Methanol, Ethanol
High risk of hydrolysis and oxidation
Use only when necessary, prepare fresh, keep cold, buffer to slightly acidic pH.
Polar Aprotic
ACN, DMF, DMSO, THF
Lower risk, but sensitive to impurities and light
Use high-purity, dry solvents; protect from light.[1][2]
Non-Polar
Hexane, Toluene
Low solubility is the primary issue
Generally not suitable for creating stock solutions.
This technical guide is intended to provide a foundational understanding of the stability of 4-Bromo-3-hydroxybenzamide. For critical applications, it is imperative to conduct your own stability studies under your specific experimental conditions.
References
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. Retrieved from [Link]
CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Semantic Scholar. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
National Institutes of Health. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem. Retrieved from [Link]
National Institutes of Health. (n.d.). 4-Bromo-3-hydroxybenzoic acid. PubChem. Retrieved from [Link]
YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link]
YouTube. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Retrieved from [Link]
National Institutes of Health. (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem. Retrieved from [Link]
managing exothermic reactions during 4-Bromo-3-hydroxybenzamide synthesis
Exploring Synthesis Strategies I am starting with extensive Google searches to gather data on synthesizing 4-Bromo-3-hydroxybenzamide. I am specifically looking for exothermic reactions and established techniques to cont...
Author: BenchChem Technical Support Team. Date: January 2026
Exploring Synthesis Strategies
I am starting with extensive Google searches to gather data on synthesizing 4-Bromo-3-hydroxybenzamide. I am specifically looking for exothermic reactions and established techniques to control them in this process.
Designing Reaction Controls
I am now focusing on organizing the information I have found. My next step will be to create a logical structure for a technical support document. I plan to use a question-and-answer format to address common issues related to exothermic reactions in this synthesis. My goal is to develop self-validating protocols with clear explanations of experimental choices and expected outcomes.
Defining Search Parameters
I am now delving deeper into specific synthesis techniques for 4-Bromo-3-hydroxybenzamide. My focus is on identifying exothermic steps and effective control methods. I'm refining my search terms to include specific reactants and reaction conditions, aiming to build a more focused knowledge base. Then, I will synthesize the data to create a question-and-answer guide that will elucidate exothermic reaction controls. I will cite all sources and create a references section.
I've begun dissecting the 4-Bromo-3-hydroxybenzamide synthesis, focusing on pinpointing exothermic stages. Initial investigations highlight several potential culprits within the reaction mechanism. I'm prioritizing steps involving oxidations and acylations due to the inherent energy release in these processes. I'm aiming to pinpoint the specifics of how to design a safe process.
Building a Technical Resource
I'm now shifting gears to address the user's need for a technical support center. I've identified the key exothermic steps: activation of the carboxylic acid using thionyl chloride, and the subsequent amidation with an ammonia source. This will form the foundation of our troubleshooting guides. We'll structure the content as a Q&A format, focusing on the handling of these exothermic reactions.
Creating the Q&A Structure
I've outlined the core content, structuring it around key exothermic steps, specifically acyl chloride formation and amidation. My main focus now is crafting a Q&A format addressing common issues like uncontrolled temperature rises, excessive gas evolution, and impurity formation. I will include detailed protocols for controlled reagent addition and appropriate cooling methods.
Creating Specific Protocols
I've detailed the specific content for a technical support center, including the identification of exothermic steps. My focus is now on generating specific protocols for controlled reactions. I'm prioritizing the optimization of addition rates and cooling strategies to manage the heat generated during the two major exothermic reactions, acyl chloride formation and amidation. I'll provide researchers with clear, step-by-step instructions.
Refining the Guide Structure
I've outlined the detailed content for the technical support center, including a Q&A format addressing specific exothermic reactions. I'm now refining the structure of the Q&A section, focusing on clear, concise language and prioritizing safety information. I'll add specific graphs, illustrations, or decision-making trees that will help users manage exothermic reactions in the synthesis, with clear references.
Reference Data & Comparative Studies
Validation
A Comparative Guide to Validating the Purity of 4-Bromo-3-hydroxybenzamide using HPLC and NMR
For researchers, scientists, and professionals in drug development, the meticulous validation of a compound's purity is not merely a quality control step; it is the bedrock upon which reliable, reproducible, and safe sci...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the meticulous validation of a compound's purity is not merely a quality control step; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. The compound 4-Bromo-3-hydroxybenzamide serves as a valuable intermediate in the synthesis of various biologically active molecules.[] Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the interpretation of biological data. Therefore, employing robust and orthogonal analytical techniques for its purity assessment is paramount.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity validation of 4-Bromo-3-hydroxybenzamide. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and demonstrate how these methods function as a self-validating system to deliver a conclusive purity profile.
Part 1: Purity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerhouse technique for purity assessment due to its exceptional resolving power, which allows for the separation, detection, and quantification of the main compound from structurally similar impurities and by-products that may arise during synthesis.[2]
The Rationale Behind the HPLC Method
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.
Stationary Phase Selection: A reversed-phase C18 column is the workhorse for moderately polar organic molecules like 4-Bromo-3-hydroxybenzamide. The nonpolar C18 alkyl chains interact with the molecule, and elution is achieved by a polar mobile phase. This choice provides excellent retention and separation capabilities for the analyte from both more polar and less polar impurities.
Mobile Phase Composition: A gradient or isocratic mobile phase consisting of acetonitrile and water is standard. Acetonitrile is favored for its low viscosity and UV transparency. A small amount of acid, such as formic acid or phosphoric acid, is often added to the aqueous component. This is critical for suppressing the ionization of the phenolic hydroxyl group on the analyte, which results in sharper, more symmetrical peaks and highly reproducible retention times.
Detection Wavelength: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the column eluent.[3] The detection wavelength is set at a λ-max of the analyte to ensure maximum sensitivity. For benzamide derivatives, 254 nm is a common choice as it corresponds to the strong absorbance of the benzene ring chromophore.[4][5] Crucially, a DAD allows for peak purity analysis by comparing spectra across a single peak, which can expose co-eluting impurities.[6]
Experimental Protocol: HPLC Purity Determination
This protocol outlines a validated method for determining the purity of 4-Bromo-3-hydroxybenzamide using area percent normalization.
Instrumentation and Conditions
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent with DAD
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient
70% A / 30% B to 30% A / 70% B over 15 min
Flow Rate
1.0 mL/min
Column Temp.
30°C
Injection Vol.
10 µL
Detection
DAD, 254 nm
Run Time
20 minutes
Step-by-Step Methodology
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solutions for 15 minutes via sonication.
Sample Preparation: Accurately weigh approximately 10 mg of the 4-Bromo-3-hydroxybenzamide sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to achieve a concentration of ~1 mg/mL.
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
Analysis: Inject a solvent blank (50:50 acetonitrile/water) to ensure no system contamination. Subsequently, inject the prepared sample solution.
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area normalization method.[3]
Purity Calculation
The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[3]
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar detector response to the main compound, which is a reasonable starting point for initial purity assessment.
A Comparative Guide to the Biological Activity of 4-Bromo-3-hydroxybenzamide and Other Benzamides: A Structure-Activity Relationship Perspective
Introduction: The Versatile Benzamide Scaffold and the Enigmatic Profile of 4-Bromo-3-hydroxybenzamide The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural core of a vast array o...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatile Benzamide Scaffold and the Enigmatic Profile of 4-Bromo-3-hydroxybenzamide
The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to a multitude of biological targets. This has led to the development of benzamide-containing drugs with a wide range of applications, including as anti-cancer, antimicrobial, and anti-inflammatory agents.
This guide focuses on 4-Bromo-3-hydroxybenzamide, a simple yet intriguing member of the benzamide family. Its structure is characterized by a bromine atom at the 4-position and a hydroxyl group at the 3-position of the benzene ring. These substitutions are known to significantly influence the physicochemical properties and biological activities of aromatic compounds. However, a comprehensive review of the scientific literature reveals a notable absence of direct experimental data on the biological effects of 4-Bromo-3-hydroxybenzamide.
Therefore, this guide will embark on a comparative analysis from a structure-activity relationship (SAR) perspective. By examining the established biological activities of structurally related benzamides, we can infer the potential therapeutic profile of 4-Bromo-3-hydroxybenzamide. This approach not only provides a hypothetical framework for its biological potential but also underscores the necessity for future experimental validation. We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, and provide detailed experimental protocols for researchers aiming to elucidate its true biological character.
Inferring the Biological Profile of 4-Bromo-3-hydroxybenzamide: A SAR-Driven Hypothesis
The biological activity of a small molecule is intrinsically linked to its chemical structure. The presence of the bromo and hydroxyl groups on the benzamide scaffold of 4-Bromo-3-hydroxybenzamide suggests several potential avenues of biological activity.
Potential as an Anticancer Agent: Targeting Key Cellular Machinery
The benzamide moiety is a well-established pharmacophore in the design of anticancer agents, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).
PARP Inhibition: PARP enzymes are crucial for DNA repair. Their inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with compromised DNA repair mechanisms. The benzamide core is known to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The substitution pattern on the aromatic ring can significantly modulate inhibitory potency. While direct data for 4-Bromo-3-hydroxybenzamide is unavailable, the presence of a halogen is a common feature in many potent PARP inhibitors.
HDAC Inhibition: HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anticancer drugs. The benzamide group can act as a zinc-binding group, which is essential for the catalytic activity of HDACs. The 3-hydroxy group, in particular, could potentially enhance this interaction.
Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes. The lipophilicity and electronic properties conferred by the bromo and hydroxyl groups could influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Salicylamides, which are 2-hydroxybenzamides, and other related benzamide structures have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The 3-hydroxybenzamide structure of our target compound shares similarities with salicylamides, suggesting a potential for similar anti-inflammatory effects.
Comparative Analysis with Other Benzamides: A Quantitative Perspective
To provide a quantitative context for the inferred activities of 4-Bromo-3-hydroxybenzamide, the following tables summarize the reported biological data for a selection of other benzamide derivatives.
Table 1: Anticancer Activity of Selected Benzamide Derivatives
The therapeutic effects of benzamides are underpinned by their interaction with specific cellular signaling pathways. Below are visualizations of two key pathways relevant to the potential anticancer activity of 4-Bromo-3-hydroxybenzamide.
PARP Inhibition Pathway
HDAC Inhibition Pathway
Experimental Protocols for Biological Activity Assessment
For researchers interested in validating the inferred biological activities of 4-Bromo-3-hydroxybenzamide, the following detailed protocols for key in vitro assays are provided.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.
Principle:
Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: Prepare serial dilutions of 4-Bromo-3-hydroxybenzamide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle:
A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Step-by-Step Protocol:
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of 4-Bromo-3-hydroxybenzamide in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a cation-adjusted Mueller-Hinton broth (for bacteria) or other appropriate broth for the test organism.
Inoculum Preparation: From a fresh culture, prepare a standardized inoculum of the test microorganism in the broth to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Inoculation of Microtiter Plates: Dispense the antimicrobial agent dilutions into a 96-well microtiter plate. Add the standardized inoculum to each well. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that appears clear (no visible growth).
In Vitro PARP Inhibition Assay
Several commercial kits are available for measuring PARP activity. The following is a general protocol for a colorimetric assay.
Principle:
This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Step-by-Step Protocol:
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including the PARP enzyme, activated DNA, biotinylated NAD+, and wash buffers.
Inhibitor Preparation: Prepare serial dilutions of 4-Bromo-3-hydroxybenzamide and a known PARP inhibitor (positive control) in the assay buffer.
Assay Reaction: In a histone-coated 96-well plate, add the reaction mixture containing the PARP enzyme, activated DNA, and the test inhibitor or control.
Initiation of Reaction: Add the biotinylated NAD+ to each well to start the PARP reaction and incubate at room temperature for a specified time.
Washing: Wash the plate to remove unincorporated biotinylated NAD+.
Detection: Add streptavidin-HRP conjugate to each well and incubate. After another wash step, add the HRP substrate.
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro HDAC Inhibition Assay
Fluorometric assays are commonly used to measure HDAC activity.
Principle:
An acetylated fluorogenic substrate is deacetylated by HDAC. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorescent molecule.
Step-by-Step Protocol:
Reagent Preparation: Prepare the HDAC enzyme, fluorogenic substrate, developer, and assay buffer according to the kit's protocol.
Inhibitor Preparation: Prepare serial dilutions of 4-Bromo-3-hydroxybenzamide and a known HDAC inhibitor (e.g., Trichostatin A) in the assay buffer.
Assay Reaction: In a black 96-well plate, add the HDAC enzyme and the test inhibitor or control.
Initiation of Reaction: Add the fluorogenic substrate to each well and incubate at 37°C for a specified time.
Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature.
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-Bromo-3-hydroxybenzamide is currently lacking in the public domain, a comprehensive analysis of the structure-activity relationships of the broader benzamide class provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the bromo and hydroxyl substituents on the benzamide scaffold suggests the likelihood of anticancer, antimicrobial, and anti-inflammatory properties.
This guide has provided a framework for understanding the potential of 4-Bromo-3-hydroxybenzamide and has laid out detailed experimental protocols for its systematic evaluation. The next critical step is for researchers to synthesize this compound and subject it to the in vitro assays described herein. Such studies will be invaluable in elucidating its true biological profile, determining its potency and selectivity, and ultimately, assessing its potential for further development as a novel therapeutic agent. The journey from a simple, uncharacterized molecule to a potential life-saving drug begins with rigorous and well-designed experimental investigation.
References
PubMed. (n.d.). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Retrieved from [Link]
National Center for Biotechnology Information. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]
ScienceDirect. (2022). Synthesis, in vitro, and in silico anti-cancer studies of substituted benzimidamide and its Cu(II) complex. Retrieved from [Link]
PubMed. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved from [Link]
PubMed. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Retrieved from [Link]
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
Bulletin of the Korean Chemical Society. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. Retrieved from [Link]
Google Patents. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors.
PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Retrieved from [Link]
ResearchGate. (2025). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
B P International. (2022). In silico Design, Synthesis and in vitro Anticancer Activity of Novel 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines. Retrieved from [Link]
PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Retrieved from [Link]
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
IJPPR. (n.d.). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. Retrieved from [Link]
Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Retrieved from [Link]
PubMed. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Retrieved from [Link]
PubMed. (n.d.). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Retrieved from [Link]
PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]
Frontiers. (n.d.). 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-3-hydroxybenzonitrile. Retrieved from [Link]
ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]
Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Retrieved from [Link]
A Comparative Structural Analysis of 4-Bromo-3-hydroxybenzamide and Its Analogs for Drug Discovery
Introduction: The Benzamide Scaffold and the Imperative of Structural Elucidation The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs with...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Benzamide Scaffold and the Imperative of Structural Elucidation
The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs with diverse therapeutic applications, from antiemetics and antipsychotics to analgesics. The remarkable versatility of the benzamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. The nature and position of substituents on the aromatic ring can profoundly influence a molecule's conformation, electronic distribution, and intermolecular interactions, which in turn dictate its binding affinity to biological targets.
This guide provides an in-depth comparative structural analysis of 4-Bromo-3-hydroxybenzamide, a promising but less-studied derivative, against a series of its structurally related analogs: 3-hydroxybenzamide, 4-bromobenzamide, and the parent benzamide. By systematically removing the bromo and hydroxyl groups, we can deconstruct their individual and combined contributions to the molecule's three-dimensional architecture and electronic landscape.
For drug development professionals, a granular understanding of these structure-property relationships is paramount. It informs rational drug design, aids in the prediction of a compound's behavior in a biological system, and can ultimately accelerate the journey from a promising lead compound to a clinically effective therapeutic. This guide will delve into a multi-technique approach, combining experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy with the predictive power of computational chemistry through Density Functional Theory (DFT).
Comparative Structural Analysis Workflow
The comprehensive structural analysis of our four compounds of interest follows a multi-pronged approach, integrating experimental and computational techniques to build a holistic understanding of their molecular and supramolecular properties.
A flowchart illustrating the comprehensive workflow for the comparative structural analysis.
I. Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unparalleled, high-resolution view of a molecule's three-dimensional structure in the solid state. It allows for the precise determination of bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a solvent mixture).
Crystal Mounting: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (typically 100 or 293 K). Diffraction data are collected as a series of frames as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Note: Data for 4-Bromo-3-hydroxybenzamide is predicted based on DFT calculations and analysis of related structures due to the absence of published experimental data.
Discussion of Crystallographic Findings
The crystal structures of benzamide and its substituted analogs reveal the profound impact of the bromo and hydroxyl groups on both molecular conformation and supramolecular assembly.
Molecular Conformation: A key feature of benzamides is the dihedral angle between the plane of the aromatic ring and the amide group. In benzamide, this angle is approximately 24.6°, a result of steric hindrance between the amide group and the ortho-protons of the phenyl ring.[1] A similar dihedral angle is observed in 4-bromobenzamide. However, in 3-hydroxybenzamide, this angle is smaller, suggesting a more planar conformation. This increased planarity can be attributed to the formation of intermolecular hydrogen bonds involving the hydroxyl group, which influences the overall crystal packing and molecular conformation. For 4-Bromo-3-hydroxybenzamide, we predict an even smaller dihedral angle due to the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
Intermolecular Interactions: Benzamide and 4-bromobenzamide both form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[1] This robust hydrogen-bonding pattern is a common feature in the crystal structures of primary amides. In contrast, the presence of the hydroxyl group in 3-hydroxybenzamide introduces an additional hydrogen-bond donor and acceptor, leading to a more complex, catemeric (chain-like) hydrogen-bonding network. For 4-Bromo-3-hydroxybenzamide, the predicted structure suggests a combination of an intramolecular O-H···O hydrogen bond and intermolecular N-H···O hydrogen bonds, which would significantly alter the crystal packing compared to the other analogs.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By measuring the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can gain insights into the chemical environment of each atom within the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Comparative NMR Data (¹H and ¹³C Chemical Shifts in DMSO-d₆)
Compound
Aromatic Protons (δ, ppm)
Amide Protons (δ, ppm)
Carbonyl Carbon (δ, ppm)
Benzamide
7.4-7.9 (m, 5H)
7.5, 8.0 (br s, 2H)
~168
4-Bromobenzamide
7.7-7.9 (m, 4H)
7.6, 8.1 (br s, 2H)
~167
3-Hydroxybenzamide
6.9-7.4 (m, 4H)
7.4, 7.9 (br s, 2H)
~169
4-Bromo-3-hydroxybenzamide (Predicted)
7.0-7.8 (m, 3H)
7.5, 8.0 (br s, 2H)
~168
Note: Predicted data for 4-Bromo-3-hydroxybenzamide is based on DFT calculations.
Discussion of NMR Findings
The chemical shifts of the aromatic protons and the carbonyl carbon are sensitive to the electronic effects of the substituents.
¹H NMR: The electron-withdrawing nature of the bromine atom in 4-bromobenzamide leads to a general downfield shift of the aromatic protons compared to benzamide. Conversely, the electron-donating hydroxyl group in 3-hydroxybenzamide causes an upfield shift of the aromatic protons. In 4-Bromo-3-hydroxybenzamide, the opposing electronic effects of the bromo and hydroxyl groups result in a more complex splitting pattern and chemical shifts that are intermediate between the singly substituted analogs.
¹³C NMR: The chemical shift of the carbonyl carbon is also influenced by the substituents. The electron-donating hydroxyl group in 3-hydroxybenzamide is expected to cause a slight downfield shift of the carbonyl carbon resonance due to resonance effects. The electron-withdrawing bromine atom in 4-bromobenzamide has a smaller effect on the carbonyl carbon chemical shift.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. It is particularly useful for identifying functional groups and probing the extent of hydrogen bonding.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Comparative FT-IR Data (Key Vibrational Frequencies in cm⁻¹)
Vibrational Mode
Benzamide
4-Bromobenzamide
3-Hydroxybenzamide
4-Bromo-3-hydroxybenzamide (Predicted)
N-H Stretch
~3366, 3170
~3360, 3165
~3400, 3180
~3450 (sharp, intra), ~3350, 3160
C=O Stretch (Amide I)
~1655
~1650
~1645
~1640
O-H Stretch
-
-
~3300 (broad)
~3300 (broad, inter)
C-Br Stretch
-
~680
-
~670
Note: Predicted data for 4-Bromo-3-hydroxybenzamide is based on DFT calculations.
Discussion of FT-IR Findings
The FT-IR spectra provide clear evidence for the influence of the substituents on the vibrational modes of the amide and hydroxyl groups.
N-H and C=O Stretching: The positions of the N-H and C=O stretching vibrations are sensitive to the strength of hydrogen bonding. The lower frequency of the C=O stretch in the substituted benzamides compared to benzamide suggests stronger hydrogen bonding interactions involving the carbonyl group.
O-H Stretching: The broad O-H stretching band in 3-hydroxybenzamide is indicative of intermolecular hydrogen bonding. In the predicted spectrum of 4-Bromo-3-hydroxybenzamide, the presence of a sharper O-H stretching band at a higher frequency would be consistent with the formation of an intramolecular hydrogen bond.
IV. Density Functional Theory (DFT) Calculations: A Powerful Predictive Tool
Due to the lack of experimental data for 4-Bromo-3-hydroxybenzamide, we have employed DFT calculations to predict its structural and spectroscopic properties. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Computational Protocol: DFT Calculations
Structure Optimization: The initial structure of 4-Bromo-3-hydroxybenzamide was built and its geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase.
Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the IR spectrum.
NMR Calculations: NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
A simplified workflow for the DFT-based prediction of structural and spectroscopic properties.
Conclusion: A Synergistic Approach to Understanding Structure-Property Relationships
This comprehensive guide demonstrates the power of a multi-technique approach to elucidate the subtle yet significant structural and electronic effects of substituents on the benzamide scaffold. The combined insights from X-ray crystallography, NMR, and FT-IR spectroscopy, augmented by DFT calculations, provide a detailed picture of how the bromo and hydroxyl groups in 4-Bromo-3-hydroxybenzamide influence its molecular conformation and intermolecular interactions.
The key takeaway for drug development professionals is the critical importance of considering the interplay of various functional groups in a molecule. The presence of both a hydrogen bond donor (hydroxyl) and a halogen (bromine) in 4-Bromo-3-hydroxybenzamide leads to unique structural features, such as the potential for intramolecular hydrogen bonding, which are not present in the other analogs. These features can have a profound impact on the molecule's solubility, lipophilicity, and its ability to interact with biological targets.
By understanding these fundamental structure-property relationships, researchers can more effectively design and synthesize novel benzamide derivatives with improved therapeutic profiles. The methodologies and comparative data presented in this guide serve as a valuable resource for the rational design of next-generation benzamide-based drugs.
References
Penfold, B. R. & White, J. C. B. The crystal and molecular structure of benzamide. Acta Crystallographica12 , 130-135 (1959). [Link]
Blake, C. C. F. & Small, R. W. H. The crystal structure of benzamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry28 , 2201-2206 (1972). [Link]
Gao, Y. et al. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules19 , 20560-20576 (2014). [Link]
Shtukenberg, A. G. et al. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design22 , 5, 3149–3158 (2022). [Link]
GAS-PHASE DFT STUDIES, QUANTUM CHEMICAL CALCULATIONS, NBO ANALYSIS, FIRST HYPER POLARIZABILITY AND DOCKINGS STUDIES OF (E)-N'-(4- BROMO-3-HYDROXYBENZILIDINE)-2-METHYL-3- NITROBENZOHYDRAZIDE HYDRATE. International Journal for Research in Engineering Application & Management08 (06), (2022). [Link]
Foresman, J. B. & Frisch, Æ. Exploring chemistry with electronic structure methods. (Gaussian, Inc., 1996). [Link]
A Comparative Guide to the Synthesis of 4-Bromo-3-hydroxybenzamide for Medicinal Chemistry and Drug Development Professionals
Abstract 4-Bromo-3-hydroxybenzamide is a key building block in the synthesis of numerous pharmaceutical compounds, valued for the strategic placement of its functional groups which allow for diverse chemical modification...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
4-Bromo-3-hydroxybenzamide is a key building block in the synthesis of numerous pharmaceutical compounds, valued for the strategic placement of its functional groups which allow for diverse chemical modifications. This guide provides an in-depth comparative analysis of the primary synthetic routes to this intermediate. We will explore three common strategies: direct bromination of 3-hydroxybenzamide, amidation of 4-bromo-3-hydroxybenzoic acid, and controlled hydrolysis of 4-bromo-3-hydroxybenzonitrile. Each route is evaluated based on chemical principles, experimental protocol, process optimization, and overall efficiency, providing researchers with the critical insights needed to select the most appropriate method for their specific application, whether for small-scale library synthesis or large-scale manufacturing.
Introduction: The Strategic Importance of 4-Bromo-3-hydroxybenzamide
The unique trifunctional arrangement of 4-Bromo-3-hydroxybenzamide—a nucleophilic hydroxyl group, a versatile bromine atom for cross-coupling reactions, and a primary amide—makes it a highly valuable intermediate in drug discovery.[1][] Its derivatives have been explored for a range of therapeutic targets. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for any research and development program. This guide aims to provide a comprehensive, data-driven comparison of the most viable synthetic pathways.
Overview of Synthetic Strategies
There are three principal retrosynthetic disconnections for 4-Bromo-3-hydroxybenzamide, each beginning from a readily available starting material. The choice of strategy often depends on factors such as starting material cost, regioselectivity control, and the desired scale of the reaction.
Caption: Experimental workflow for the amidation of 4-Bromo-3-hydroxybenzoic acid.
To a solution of 4-Bromo-3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), ammonium chloride (1.2 eq), and DIPEA (2.5 eq).
[3] 2. Cool the mixture to 0 °C in an ice bath.
Add EDC (1.2 eq) portion-wise to the stirred solution.
[3] 4. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
[3] 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or flash column chromatography to yield the desired amide.
Advantages & Disadvantages
Advantages: High-yielding and very reliable. The starting material, 4-bromo-3-hydroxybenzoic acid, can be synthesized with good regiocontrol. [4]Avoids the regioselectivity issues of Route 1. Milder conditions compared to the acid chloride method.
Disadvantages: Requires more steps if the starting carboxylic acid is not commercially available. Peptide coupling reagents can be expensive, particularly for large-scale synthesis.
Route 3: Controlled Hydrolysis of 4-Bromo-3-hydroxybenzonitrile
This approach involves the partial hydrolysis of a nitrile to a primary amide.
Reaction Scheme & Mechanistic Insights
The hydrolysis of nitriles can be catalyzed by either acid or base. [5]The reaction proceeds in two stages: first, hydration of the nitrile to the primary amide, and second, hydrolysis of the amide to the carboxylic acid. [6]The primary challenge of this route is to stop the reaction at the amide stage, as vigorous conditions will drive the reaction to completion, forming the carboxylic acid.
[5][6]
Mild, controlled conditions are therefore essential. For example, using a base like potassium hydroxide in a solvent like tert-butanol or using certain catalysts can favor the formation of the amide.
[6][7]
Dissolve 4-Bromo-3-hydroxybenzonitrile (1.0 eq) in tert-butanol.
Add a solution of potassium hydroxide (2.0 eq) in a small amount of water.
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.
Carefully monitor the reaction by TLC. The goal is to consume the starting nitrile without significant formation of the corresponding carboxylic acid.
Once the optimal conversion is reached, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.
Extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to separate the desired amide from unreacted nitrile and the carboxylic acid byproduct.
Advantages & Disadvantages
Advantages: Starts from a different class of precursor, which may be advantageous depending on commercial availability and cost.
Disadvantages: Difficult to control; the reaction can easily proceed to the carboxylic acid, leading to a mixture of products and reducing the yield of the desired amide. Requires careful monitoring and optimization.
[5]
Comparative Analysis and Data Summary
To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on typical literature-reported outcomes.
Metric
Route 1: Bromination
Route 2: Amidation
Route 3: Nitrile Hydrolysis
Typical Overall Yield
50-70% (highly variable)
80-95% (from acid)
40-60% (difficult to control)
Purity (Pre-purification)
Fair to Good (Isomeric impurities)
Excellent
Poor to Fair (Mixture of SM, product, acid)
Number of Steps
1 (from 3-hydroxybenzamide)
1-2 (from bromo-acid)
1-2 (from bromo-nitrile)
Key Reagents
NBS or Br₂
EDC/HOBt or SOCl₂
Strong Acid or Base
Scalability
Challenging due to selectivity
Good, but coupling agents can be costly
Poor, due to control issues
Safety/Handling
High (if using liquid Br₂)
Moderate (coupling agents are sensitizers)
Moderate (strong acids/bases)
Conclusion and Route Selection
Caption: Decision diagram for selecting the optimal synthesis route.
Recommendation:
For High Purity and Reliability (Recommended):Route 2 (Amidation of 4-Bromo-3-hydroxybenzoic acid) is the most robust and reliable method. It consistently provides high yields of the desired product with excellent purity, which is paramount in medicinal chemistry to avoid confounding biological data with isomeric impurities. [3]While it may involve an extra step to prepare the starting acid, the clean conversion and straightforward purification make it the superior choice for most research and development applications.
For Speed and Cost-Effectiveness (with caution):Route 1 (Direct Bromination) offers the fastest and potentially cheapest pathway. However, this comes at the significant risk of producing hard-to-separate regioisomers. This route should only be considered if a highly optimized and validated protocol is available, or if the downstream application can tolerate minor isomeric impurities.
Alternative/Niche Applications:Route 3 (Nitrile Hydrolysis) is the least favorable option due to the inherent difficulty in controlling the reaction. It should generally be avoided unless the nitrile starting material is significantly more accessible or cheaper than the alternatives and extensive optimization work can be justified.
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from Rasayan Journal of Chemistry website.
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement.
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
YouTube. (2019, January 15). mechanism of amide hydrolysis.
Benchchem. (n.d.). Benchmarking the performance of 4-Amino-3-bromobenzoic acid in specific assays.
PubChem. (n.d.). 3-Hydroxybenzoic Acid.
Google Patents. (n.d.). CN113234030B - A preparation method of 6-bromo-3-hydroxy-2-pyrazinecarboxamide.
ACS Catalysis. (2025, December 28). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
Navigating Regulatory Approval: A Comparative Guide to the Analytical Validation of 4-Bromo-3-hydroxybenzamide
For researchers, scientists, and drug development professionals, the path to regulatory submission is paved with rigorous data. A critical component of this data package is the comprehensive analytical validation of the...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the path to regulatory submission is paved with rigorous data. A critical component of this data package is the comprehensive analytical validation of the drug substance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 4-Bromo-3-hydroxybenzamide, a key intermediate or potential active pharmaceutical ingredient (API). We will delve into the nuances of method selection, the rationale behind validation parameters, and present a comparative analysis of suitable analytical techniques, moving beyond a simple checklist to a deeper understanding of the science behind regulatory acceptance.
The Imperative of Robust Analytical Validation
Before a new drug substance can be considered for regulatory approval, its quality, purity, and strength must be unequivocally demonstrated. Analytical method validation is the documented evidence that a chosen analytical procedure is suitable for its intended purpose.[1][2] This process is not merely a formality; it is the bedrock upon which the safety and efficacy of a pharmaceutical product are built. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines to ensure the reliability and consistency of analytical data.[3][4][5][6]
This guide will focus on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as our primary analytical procedure for 4-Bromo-3-hydroxybenzamide. The rationale for this choice lies in its widespread availability, cost-effectiveness, and proven reliability for the analysis of small aromatic organic molecules. We will then compare this established technique with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE), highlighting scenarios where these alternative methods may offer significant advantages.
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance over time.[7] For 4-Bromo-3-hydroxybenzamide, this means the method must be able to separate the intact molecule from any potential degradation products or process-related impurities.
Causality Behind Experimental Choices
The development of a robust HPLC-UV method for a substituted benzamide like 4-Bromo-3-hydroxybenzamide is guided by its physicochemical properties. The presence of a bromine atom, a hydroxyl group, and an amide functional group on a benzene ring dictates its polarity and UV absorption characteristics.
Column Selection: A reversed-phase C18 column is the logical first choice. The nonpolar stationary phase will interact with the hydrophobic benzene ring, while the polar functional groups will have an affinity for a polar mobile phase, allowing for good separation.
Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is ideal. The organic solvent strength can be adjusted to control the retention time, while the buffer (e.g., phosphate or acetate) will maintain a consistent pH, which is crucial for the ionization state of the phenolic hydroxyl group and ensuring reproducible chromatography.
UV Detection Wavelength: The aromatic nature of 4-Bromo-3-hydroxybenzamide suggests strong UV absorbance. An initial UV scan should be performed to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for quantification.
Analytical Validation Workflow
The validation of the HPLC-UV method must be a self-validating system, where each parameter confirms the reliability of the others. The core validation parameters, as stipulated by ICH Q2(R1) guidelines, are addressed below.[4][8]
Caption: A streamlined workflow for the analytical validation of 4-Bromo-3-hydroxybenzamide.
Comparative Analysis of Analytical Techniques
While HPLC-UV is a workhorse in pharmaceutical analysis, alternative techniques can offer distinct advantages in specific contexts.[9]
Feature
HPLC-UV
UPLC-MS
Capillary Electrophoresis (CE)
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on polarity (with smaller particles for higher resolution), detection by mass-to-charge ratio.
Separation based on charge-to-size ratio in an electric field.[10][11]
Specificity
Good, but can be compromised by co-eluting impurities with similar UV spectra. Forced degradation studies are essential to prove specificity.[2]
Excellent, provides mass information for peak identification and purity assessment, making it inherently more specific.
Excellent for charged analytes, offers orthogonal selectivity to HPLC.[3][12]
Sensitivity
Good, typically in the low µg/mL to high ng/mL range.
Excellent, often reaching low ng/mL to pg/mL levels.
Good, but can be less sensitive than HPLC-UV for some applications.[12]
Speed
Moderate analysis times.
Faster analysis times due to higher pressure and smaller particle size columns.
Objective: To demonstrate that the analytical method can unequivocally assess 4-Bromo-3-hydroxybenzamide in the presence of its degradation products.[14][15]
Procedure:
Prepare solutions of 4-Bromo-3-hydroxybenzamide at a known concentration (e.g., 1 mg/mL).
Subject the solutions to the following stress conditions as per ICH Q1A(R2) guidelines[14]:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[15]
Analyze the stressed samples by the proposed HPLC-UV method.
Acceptance Criteria: The method should be able to separate the main peak of 4-Bromo-3-hydroxybenzamide from all degradation product peaks with a resolution of >1.5. Peak purity analysis should be performed to confirm that the main peak is spectrally pure.
2. Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of 4-Bromo-3-hydroxybenzamide over a specified range.[16][17]
Procedure:
Prepare a stock solution of 4-Bromo-3-hydroxybenzamide reference standard.
Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 80% to 120% of the expected sample concentration for an assay.[18]
Inject each standard in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should not be significantly different from zero.
3. Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
Perform recovery studies by spiking a placebo (if in a formulated product) or a blank solution with known amounts of 4-Bromo-3-hydroxybenzamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[16]
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 4-Bromo-3-hydroxybenzamide at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of 4-Bromo-3-hydroxybenzamide that can be reliably detected and quantified, respectively.
Procedure:
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Alternatively, they can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1).
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][12]
Procedure:
Introduce small, deliberate changes to the method parameters, one at a time, such as:
pH of the mobile phase (± 0.2 units).
Organic solvent composition in the mobile phase (± 2%).
Column temperature (± 5°C).
Flow rate (± 0.1 mL/min).
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits for all variations.
Conclusion
The analytical validation of 4-Bromo-3-hydroxybenzamide is a multifaceted process that demands a deep understanding of both the molecule's chemistry and regulatory expectations. While a well-validated HPLC-UV method serves as a robust and reliable primary analytical procedure for regulatory submission, a comprehensive understanding of alternative techniques like UPLC-MS and Capillary Electrophoresis is crucial for a modern drug development professional. The choice of methodology should be driven by the specific analytical challenge at hand, with the ultimate goal of ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a framework for making informed decisions and designing a validation strategy that is both scientifically sound and regulatorily compliant.
References
[Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]. PubMed. [Link]
Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. International Journal of Pharmaceutical Sciences. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Key Parameters for Analytical Method Validation. Altabrisa Group. [Link]
Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC - PubMed Central. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
Forced degradation products: Topics by Science.gov. [Link]
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]
Robustness in Analytical Method Validation. Industrial Pharmacist. [Link]
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
A validated stability-indicating HPLC method for the determination of degradation of aripiprazole under various conditions. [Link]
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
How Does Capillary Electrophoresis Work?. Chemistry For Everyone - YouTube. [Link]
Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link]
Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
Identification and Isolation of Constituents Contained in Venoms and Plant Extracts. [Link]
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
ICH Q2 Analytical Method Validation. PPTX - Slideshare. [Link]
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]
Introduction to Capillary Electrophoresis. SCIEX. [Link]
Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. GMP SOP. [Link]
Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
Video: Capillary Electrophoresis: Principle, Procedure and Applications. JoVE. [Link]
Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega - ACS Publications. [Link]
spectroscopic comparison of 4-Bromo-3-hydroxybenzamide isomers
An In-Depth Spectroscopic Guide to Differentiating 4-Bromo-3-hydroxybenzamide and Its Positional Isomers Abstract In the landscape of pharmaceutical development and medicinal chemistry, substituted benzamides represent a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Spectroscopic Guide to Differentiating 4-Bromo-3-hydroxybenzamide and Its Positional Isomers
Abstract
In the landscape of pharmaceutical development and medicinal chemistry, substituted benzamides represent a cornerstone scaffold for designing novel therapeutic agents. Specifically, brominated hydroxybenzamides serve as critical intermediates in the synthesis of complex molecules. However, the synthesis of a target isomer, such as 4-Bromo-3-hydroxybenzamide, is often accompanied by the formation of positional isomers, including 3-Bromo-4-hydroxybenzamide and 2-Bromo-4-hydroxybenzamide. The structural similarity of these isomers presents a significant analytical challenge, as their biological activities and reaction pathways can differ dramatically. This guide provides a comprehensive spectroscopic framework for the unambiguous identification and differentiation of these key isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causal principles behind the observed spectral differences and present validated experimental protocols to ensure reliable characterization.
The Analytical Imperative: Why Isomer Differentiation is Critical
The precise arrangement of substituents on an aromatic ring dictates its electronic environment, steric profile, and hydrogen bonding capabilities. For 4-Bromo-3-hydroxybenzamide and its isomers, these seemingly minor structural shifts have profound consequences:
Reactivity and Synthesis: The positions of the electron-donating hydroxyl group (-OH) and the electron-withdrawing bromo (-Br) and amide (-CONH₂) groups govern the regioselectivity of subsequent reactions. An incorrect isomer in a synthetic pathway can lead to failed reactions or the generation of unintended, potentially toxic, byproducts.
Biological Activity: The ability of a molecule to bind to a biological target is exquisitely sensitive to its three-dimensional shape and electronic surface. Isomers can exhibit vastly different pharmacological profiles, ranging from a potent inhibitor to an inactive compound.
Intellectual Property: Patent claims in pharmaceutical chemistry are often specific to a single, well-characterized isomer. Inability to definitively prove the identity of the synthesized molecule can have significant legal and commercial ramifications.
Spectroscopic analysis is the most robust and non-destructive method to navigate this challenge, providing a detailed fingerprint of the molecular structure.
A Comparative Spectroscopic Deep Dive
To illustrate the principles of differentiation, we will focus on a comparative analysis of three representative isomers: 4-Bromo-3-hydroxybenzamide, 3-Bromo-4-hydroxybenzamide, and 2-Bromo-4-hydroxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides the most definitive information regarding the substitution pattern on the benzene ring by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR). The key to interpretation lies in understanding chemical shifts and spin-spin coupling.
The aromatic region (typically 6.5-8.5 ppm) is the most informative. The number of signals, their chemical shifts, and their splitting patterns (multiplicity) are dictated by the substituent positions.
4-Bromo-3-hydroxybenzamide: We expect three distinct signals in the aromatic region. The proton at C2 (between -OH and -CONH₂) will be a doublet. The proton at C5 (between -Br and another proton) will be a doublet of doublets. The proton at C6 (adjacent to -Br) will be a doublet. The hydroxyl and amide protons will appear as broad singlets that can exchange with D₂O.
3-Bromo-4-hydroxybenzamide: This isomer will also show three aromatic signals. Crucially, the proton at C2 (ortho to the amide) will be significantly downfield and appear as a doublet. The proton at C5 will be a doublet, and the proton at C6 will be a doublet of doublets. The coupling patterns are key differentiators.[1]
2-Bromo-4-hydroxybenzamide: The symmetry is different. The proton at C3 (between -Br and -OH) will be a doublet. The proton at C5 (ortho to the amide) will also be a doublet, and the proton at C6 will be a doublet of doublets. A key feature here may be the potential for intramolecular hydrogen bonding between the ortho-amide and the hydroxyl group, which can influence the chemical shifts of the amide protons.
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atoms bearing the substituents. We expect seven distinct signals: six for the aromatic ring and one for the carbonyl carbon.
The carbonyl carbon (-CONH₂) typically appears significantly downfield (~165-170 ppm).
The carbon attached to the hydroxyl group (C-OH) is shifted downfield (~150-160 ppm).
The carbon attached to the bromine atom (C-Br) is shifted upfield relative to other substituted carbons but downfield relative to unsubstituted carbons (~110-125 ppm).
The remaining aromatic carbons provide a unique fingerprint based on the combined electronic effects of the substituents.
Table 1: Summary of Expected NMR Spectroscopic Data
Isomer
¹H NMR (Aromatic Protons)
¹³C NMR (Key Carbons)
4-Bromo-3-hydroxybenzamide
3 signals: Doublet, Doublet, Doublet of Doublets
C=O: ~168 ppm, C-OH: ~155 ppm, C-Br: ~115 ppm
3-Bromo-4-hydroxybenzamide
3 signals: Doublet, Doublet, Doublet of Doublets (distinct pattern and shifts from the 4,3-isomer)
C=O: ~169 ppm, C-OH: ~158 ppm, C-Br: ~112 ppm
2-Bromo-4-hydroxybenzamide
3 signals: Doublet, Doublet, Doublet of Doublets (distinct pattern from other isomers)
C=O: ~170 ppm, C-OH: ~160 ppm, C-Br: ~118 ppm
Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
IR spectroscopy is excellent for confirming the presence of key functional groups and providing insights into hydrogen bonding, which can differ significantly between isomers.
O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
N-H Stretch: The primary amide (-NH₂) group typically shows two distinct bands (symmetric and asymmetric stretching) in the 3100-3400 cm⁻¹ region.
C=O Stretch (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl. The exact position is sensitive to hydrogen bonding. For an isomer like 2-Bromo-4-hydroxybenzamide, intramolecular hydrogen bonding between the -OH and the C=O of the amide could potentially lower this frequency compared to isomers where only intermolecular bonding is possible.
C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-650 cm⁻¹, confirms the presence of the bromo substituent.
Table 2: Key IR Absorption Frequencies
Functional Group
Typical Wavenumber (cm⁻¹)
Significance for Isomer Differentiation
O-H Stretch (Alcohol)
3200 - 3500 (broad)
Confirms presence of -OH group.
N-H Stretch (Amide)
3100 - 3400 (two bands)
Confirms presence of primary amide.
C=O Stretch (Amide I)
1640 - 1680 (strong)
Position can shift based on intra- vs. intermolecular H-bonding, providing clues to ortho-substitution.
Aromatic C=C Bending
1450 - 1600
Provides a fingerprint of the aromatic ring.
C-Br Stretch
500 - 650
Confirms presence of bromine.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is the definitive tool for determining the molecular weight and confirming the elemental formula. For brominated compounds, MS provides a uniquely clear signature.
Molecular Ion Peak: All isomers have the same molecular formula, C₇H₆BrNO₂, resulting in a molecular weight of approximately 216 g/mol .[1]
The Bromine Isotope Pattern: The most critical diagnostic feature is the presence of two molecular ion peaks of nearly equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). For 4-bromo-3-hydroxybenzamide, this will appear at m/z 215 and 217.[2] This 1:1 isotopic signature is irrefutable evidence of a monobrominated compound.
Fragmentation: While the molecular ion will be the same, the fragmentation patterns under Electron Ionization (EI) may differ slightly. The relative stability of fragments resulting from the loss of Br, CO, or NH₂ could vary based on the substituent positions, although these differences may be subtle. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to within a few parts per million, validating the elemental composition.
Validated Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following are standard operating procedures for the spectroscopic analysis of bromo-hydroxybenzamide isomers.
Workflow for Isomer Characterization
Caption: General analytical workflow for isomer identification.
Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified benzamide isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves these compounds and allows for the observation of exchangeable -OH and -NH₂ protons.
¹H NMR Acquisition:
Use a 400 MHz or higher field spectrometer.
Acquire at least 16 scans.
Set the spectral width to cover a range of -2 to 12 ppm.
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled spectrum.
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Set the spectral width to cover a range of 0 to 200 ppm.
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Protocol 2: FT-IR Spectroscopy
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Collect the sample spectrum from 4000 to 400 cm⁻¹.
Co-add at least 32 scans to improve the signal-to-noise ratio.
Perform an ATR correction using the instrument software.
Protocol 3: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Acquisition (LC-MS with ESI):
Inject the sample into an LC-MS system equipped with an Electrospray Ionization (ESI) source.
Acquire data in both positive and negative ion modes.
Scan a mass range from m/z 50 to 500.
The presence of the [M+H]⁺ (m/z 216/218) or [M-H]⁻ (m/z 214/216) ions with the characteristic 1:1 isotope pattern confirms the molecular weight. For high-resolution analysis, use a TOF or Orbitrap mass analyzer.
Logical Framework for Differentiation
The conclusive identification of an isomer is not based on a single piece of data but on the convergence of evidence from multiple techniques.
assessing the enzyme inhibitory potency of 4-Bromo-3-hydroxybenzamide against related compounds
An In-Depth Technical Guide to Assessing the Enzyme Inhibitory Potency of 4-Bromo-3-hydroxybenzamide and Related Compounds Authored by a Senior Application Scientist In the landscape of modern drug discovery, the quest f...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to Assessing the Enzyme Inhibitory Potency of 4-Bromo-3-hydroxybenzamide and Related Compounds
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, benzamide derivatives have consistently emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This guide focuses on 4-Bromo-3-hydroxybenzamide, a compound of interest whose inhibitory potential can be extrapolated and assessed through the lens of its structurally related analogs.
While direct inhibitory data for 4-Bromo-3-hydroxybenzamide is not extensively documented in publicly accessible literature, a comprehensive analysis of its chemical relatives provides a robust framework for predicting its efficacy and guiding future research. This document synthesizes existing data on the enzyme inhibitory activities of various substituted benzamides, offering a comparative analysis to assess the potential of 4-Bromo-3-hydroxybenzamide as a valuable lead compound. We will delve into the structure-activity relationships (SAR) that govern the potency of these molecules, provide detailed experimental protocols for key enzymatic assays, and visualize the underlying biochemical pathways.
Comparative Inhibitory Potency: A Structure-Activity Relationship (SAR) Perspective
The inhibitory potential of a benzamide derivative is intricately linked to the nature and position of substituents on its phenyl ring. The presence of hydroxyl (-OH) and halogen (-Br) groups, as in 4-Bromo-3-hydroxybenzamide, is particularly noteworthy. Hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for anchoring the inhibitor to the enzyme's active site. Halogen atoms, such as bromine, can participate in halogen bonding and increase the lipophilicity of the compound, potentially enhancing membrane permeability and target engagement.
Our analysis of the literature indicates that a primary target for hydroxybenzamide and its derivatives is tyrosinase , a key enzyme in melanin biosynthesis.[1][2][3] Inhibition of tyrosinase is a sought-after strategy in the development of skin-whitening agents and treatments for hyperpigmentation disorders. Additionally, related benzamide structures have shown inhibitory activity against other enzymes of therapeutic relevance, including urease, acetylcholinesterase (AChE), and α-glucosidase.[4][5]
The following table summarizes the inhibitory activities of compounds structurally related to 4-Bromo-3-hydroxybenzamide, providing a basis for comparative assessment.
Table 1: Comparative Enzyme Inhibitory Activities of Benzamide Derivatives.
From this data, we can infer that the benzamide scaffold is highly adaptable for enzyme inhibition. The potent tyrosinase inhibition by N'-(benzoyloxy)benzamide (IC50 = 2.5 µM) suggests that modifications to the amide portion of the molecule can significantly enhance activity.[1] The presence of a bromine atom, as seen in the NTPDase inhibitors, is compatible with potent inhibition, particularly when combined with other favorable substitutions.[6] The hydroxyl group at the 3-position in our lead compound is analogous to the phenolic hydroxyls in other known tyrosinase inhibitors, which are often critical for chelating the copper ions in the enzyme's active site.
Experimental Protocols: A Guide to Reproducible Assays
The trustworthiness of any comparative analysis hinges on the reliability and reproducibility of the experimental data. To this end, we provide a detailed, step-by-step protocol for the most relevant assay identified: the mushroom tyrosinase inhibition assay. This protocol is a synthesized representation of standard methodologies described in the cited literature.[2][3]
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is widely used to screen for tyrosinase inhibitors. It measures the enzyme's ability to oxidize L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be quantified spectrophotometrically.
Causality Behind Experimental Choices:
Mushroom Tyrosinase: It is a commercially available and cost-effective source of the enzyme, sharing significant structural homology with human tyrosinase, making it a suitable model for initial screening.
L-DOPA as Substrate: L-DOPA is a direct substrate for the diphenolase activity of tyrosinase, leading to a robust and easily measurable reaction.
Phosphate Buffer (pH 6.8): This pH is optimal for mushroom tyrosinase activity and stability, ensuring that any observed inhibition is due to the compound and not suboptimal enzyme conditions.
Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium before the substrate is introduced, leading to more accurate inhibition measurements.
Materials:
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
L-DOPA (3,4-dihydroxy-L-phenylalanine)
4-Bromo-3-hydroxybenzamide and other test compounds
Kojic acid (as a positive control)
Dimethyl sulfoxide (DMSO)
Phosphate buffer (50 mM, pH 6.8)
96-well microplate reader
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a 50 mM phosphate buffer (pH 6.8).
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 units/mL.
Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.
Dissolve the test compounds and kojic acid in DMSO to create stock solutions (e.g., 10 mM), then prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.
Assay Procedure:
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the tyrosinase solution.
For the control wells, add 20 µL of the buffer solution instead of the test compound.
Pre-incubate the plate at 25°C for 10 minutes.
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.
Immediately measure the absorbance at 475 nm using a microplate reader. Continue to record the absorbance every minute for 20 minutes.
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[7]
Visualization of Pathways and Workflows
To provide a clearer understanding of the experimental design and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.
The inhibition of tyrosinase directly impacts the melanogenesis pathway, which is responsible for the production of melanin pigments in the skin.
Caption: Inhibition of the Melanogenesis Pathway by Tyrosinase Inhibitors.
Conclusion and Future Directions
Based on the comprehensive analysis of structurally related compounds, 4-Bromo-3-hydroxybenzamide presents itself as a promising candidate for enzyme inhibition, particularly against tyrosinase. The presence of both a hydroxyl group, which can chelate the active site metal ions, and a bromine atom, which can enhance binding through halogen interactions and increased lipophilicity, provides a strong rationale for its potential potency.
The provided experimental protocol offers a robust and self-validating system for empirically determining the inhibitory activity of 4-Bromo-3-hydroxybenzamide and its future derivatives. By adhering to this standardized methodology, researchers can generate high-quality, reproducible data that will be directly comparable to the existing literature.
Future research should focus on the synthesis of 4-Bromo-3-hydroxybenzamide and a systematic evaluation of its inhibitory profile against a panel of enzymes, including tyrosinase, urease, and others identified in this guide. Kinetic studies should also be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). This empirical data will be invaluable for validating the predictions made in this guide and for advancing the development of novel benzamide-based therapeutics.
References
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]
Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles. National Institutes of Health (NIH). Available at: [Link]
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Science and Technology. Available at: [Link]
Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. PubMed. Available at: [Link]
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link]
Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives. PubMed. Available at: [Link]
Inhibition of urease activity by hydroxamic acid derivatives of amino acids. PubMed. Available at: [Link]
Molecular design of hydroxamic acid-based derivatives as urease inhibitors of Helicobacter pylori. PubMed. Available at: [Link]
Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines. Brieflands. Available at: [Link]
Hydroxamic Acids Designed as Inhibitors of Urease. ResearchGate. Available at: [Link]
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. National Institutes of Health (NIH). Available at: [Link]
Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. PubMed. Available at: [Link]
IC50 values of the enzyme inhibition results. ResearchGate. Available at: [Link]
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Institutes of Health (NIH). Available at: [Link]
IC 50 for enzyme inhibition and names of compounds in Scheme 4. ResearchGate. Available at: [Link]
Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. ResearchGate. Available at: [Link]
Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. PubMed. Available at: [Link]
3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932. PubChem. Available at: [Link]
A Comparative Guide to Absolute Purity Determination: Quantitative NMR (qNMR) for 4-Bromo-3-hydroxybenzamide
Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For a key intermedi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. For a key intermediate like 4-Bromo-3-hydroxybenzamide, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) are workhorses in the industry, they are inherently relative methods that rely on the availability of a highly characterized, identical reference standard.[2]
This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the absolute purity determination of 4-Bromo-3-hydroxybenzamide.[3][4] Unlike comparative techniques, qNMR does not require a specific reference standard of the analyte itself; instead, it leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[5][6] We will detail a robust experimental protocol, compare the performance of qNMR with orthogonal analytical techniques, and provide a decision-making framework for selecting the most appropriate method for your analytical needs.
The Foundational Principle of qNMR: A Primary Ratio Method
Quantitative NMR stands as a powerful tool because it is a primary ratio analytical method.[4] The core principle is straightforward: the intensity of a signal in an NMR spectrum is directly proportional to the molar amount of the nuclei responsible for that resonance.[6][7] By co-dissolving a precisely weighed amount of the analyte (4-Bromo-3-hydroxybenzamide) with a precisely weighed amount of a certified internal standard of known purity, the absolute purity of the analyte can be calculated directly from a single spectrum.[8] This approach provides a direct measurement traceable to the International System of Units (SI) and is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[5][9]
The key advantages that establish qNMR as a cornerstone for purity assurance include:
Absolute Quantification: It provides a direct measure of purity (mass fraction) without needing an identical, pre-certified standard of the analyte.[3]
Structural Confirmation: The same experiment that yields quantitative data also provides a full proton NMR spectrum, confirming the identity and structure of the analyte and potentially identifying unknown impurities.[3]
Non-destructive Nature: The sample can be recovered unchanged after analysis, a crucial benefit when working with precious or mass-limited materials.[10][11]
Experimental Protocol: Absolute Purity of 4-Bromo-3-hydroxybenzamide by ¹H-qNMR
This protocol outlines a validated methodology for determining the absolute purity of 4-Bromo-3-hydroxybenzamide using ¹H-qNMR with an internal standard.
Causality Behind Experimental Choices
Internal Standard (IS) Selection: The choice of Maleic Acid is deliberate. An ideal internal standard must have high purity, be stable, non-volatile, and possess sharp signals that do not overlap with any analyte signals.[12] Maleic acid provides a sharp singlet for its two olefinic protons at ~6.3 ppm in DMSO-d₆, a region typically clear of signals from aromatic compounds like our analyte, ensuring accurate integration.[13]
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic molecules, including amides and phenols.
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The d1 delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and IS).[14] A long delay (e.g., 30 seconds) ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the resulting signal integral is truly proportional to the number of protons.
Materials and Instrumentation
Analyte: 4-Bromo-3-hydroxybenzamide
Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥99.5%)
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
Accurately weigh approximately 15-20 mg of 4-Bromo-3-hydroxybenzamide into a clean, dry vial using an analytical microbalance. Record the weight precisely.
To the same vial, add approximately 8-10 mg of the internal standard, Maleic Acid, and record its precise weight. The molar ratio of analyte to standard should ideally be close to 1:1 for optimal accuracy.
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
Perform standard instrument tuning, locking, and shimming procedures.
Acquire the ¹H-qNMR spectrum using the following critical parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[14]
Relaxation Delay (d1): ≥ 30 seconds.
Number of Scans (ns): 16-64, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals selected for integration.[14]
Acquisition Time (aq): ≥ 3 seconds.
Dummy Scans (ds): 4, to ensure the sample reaches a steady state before acquisition begins.
Data Processing and Purity Calculation:
Apply Fourier transform to the Free Induction Decay (FID).
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum.[15]
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For 4-Bromo-3-hydroxybenzamide, aromatic protons that are distinct from impurity signals should be chosen. For Maleic Acid, integrate the singlet at ~6.3 ppm.
Calculate the purity of 4-Bromo-3-hydroxybenzamide using the following equation:
IAnalyte = Integral area of the selected analyte signal
IIS = Integral area of the internal standard signal
NAnalyte = Number of protons corresponding to the selected analyte signal
NIS = Number of protons corresponding to the internal standard signal (2 for Maleic Acid's olefinic protons)
MWAnalyte = Molecular weight of 4-Bromo-3-hydroxybenzamide (216.03 g/mol )
MWIS = Molecular weight of Maleic Acid (116.07 g/mol )
mAnalyte = Mass of 4-Bromo-3-hydroxybenzamide
mIS = Mass of the internal standard
PIS = Purity of the internal standard (as a percentage)
Visualizing the qNMR Workflow
The process for determining absolute purity via qNMR can be summarized in a clear, sequential workflow.
Caption: Experimental workflow for absolute purity determination by qNMR.
An Orthogonal Approach: Comparison with Alternative Methods
Relying on a single analytical method can sometimes be insufficient for a comprehensive purity profile.[1] Orthogonal methods, which rely on different chemical or physical principles, provide a more robust and reliable assessment.[1][10] Below is a comparison of qNMR with other common techniques for purity determination.
Parameter
Quantitative NMR (qNMR)
HPLC-UV
Gas Chromatography (GC-FID)
Differential Scanning Calorimetry (DSC)
Principle
Signal intensity is directly proportional to the molar quantity of nuclei.[7]
Differential partitioning of components between a mobile and stationary phase, with UV detection.[2]
Separation of volatile compounds based on partitioning in a gaseous mobile phase, with flame ionization detection.[3]
Measurement of heat flow into a sample as a function of temperature, based on the van't Hoff equation for melting point depression.[16][17]
Quantification
Absolute. A primary ratio method that does not require an identical analyte standard.[3]
Relative. Requires a well-characterized reference standard of the analyte for absolute purity. Can be used for relative "area %" purity.[2]
Relative. Requires a reference standard for absolute purity. Excellent for volatile impurities.[18]
Absolute. Measures total mole fraction of impurities, but provides no information on their identity or number.[16]
Selectivity
High (Structure-specific). Distinguishes different protons within a molecule.
High (Separation-based). Relies on chromatographic resolution.
Very High (Separation-based). Excellent for resolving volatile isomers and impurities.
Low. Cannot distinguish between different impurities.
Sample Throughput
Moderate.
High. Well-suited for automated, routine analysis.
High.
Low to Moderate.
Pros
- Provides structural confirmation.[14]- Non-destructive.[11]- Universal detection for protons.- High accuracy and precision.[7]
- High sensitivity for UV-active compounds.- Robust and widely used.- High sample throughput.
- Extremely high sensitivity for volatile compounds.- Excellent for residual solvent analysis.
- Provides purity value for high-purity (>98%) crystalline solids.- No solvent required.
Cons
- Lower sensitivity than chromatography.[14]- Potential for signal overlap.- Requires more expensive equipment.
- Requires analyte-specific reference standard.- Different compounds have different UV response factors.[2]- May not detect non-UV-active impurities.
- Limited to thermally stable and volatile compounds.- Requires analyte-specific reference standard.
- Only applicable to crystalline, thermally stable compounds.- Does not identify impurities.- Less accurate for samples <98% pure.[16]
Decision-Making Framework for Purity Analysis
Choosing the right analytical technique depends on the specific goals of the analysis, the stage of development, and the nature of the compound and its potential impurities.
Caption: Decision guide for selecting a purity determination method.
Conclusion
Quantitative NMR (qNMR) is an exceptionally powerful, accurate, and reliable primary method for the absolute purity determination of organic molecules like 4-Bromo-3-hydroxybenzamide.[7][14] Its ability to deliver a direct, SI-traceable purity value without the need for an analyte-specific reference standard, while simultaneously providing structural confirmation, makes it an invaluable tool in drug discovery, development, and quality control.[3][5] While techniques like HPLC and GC offer higher throughput and sensitivity for specific applications, they function as relative methods. For establishing the purity of reference standards or gaining a high-confidence, absolute purity value, qNMR is often the superior choice. A truly robust quality assessment strategy will leverage the strengths of multiple orthogonal techniques, with qNMR serving as the definitive anchor for absolute quantification.[1]
References
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). Governors State University.
Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (2010). R Discovery.
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka.
A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. (n.d.). Benchchem.
Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. (n.d.). ResearchGate.
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.
A Comparative Guide to Purity Analysis: 1-Methoxycyclohexene Assay by Quantitative NMR (qNMR) versus Gas Chromatography (GC-FID). (n.d.). Benchchem.
Purity by Absolute qNMR Instructions. (n.d.).
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025).
Quantitative NMR Spectroscopy. (2020).
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC - NIH.
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com.
〈761〉 Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP-NF.
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma.
Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide. (n.d.). Benchchem.
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). Governors State University.
Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025). USP-NF.
A Comparative Guide to Validating p-Tolualdehyde Purity: GC vs. NMR. (n.d.). Benchchem.
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC - PubMed Central.
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.).
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.).
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI.
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022). Preprints.org.
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... (2022). ECA Academy.
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications.
(PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022). ResearchGate.
Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
4-Bromo-3-hydroxybenzamide. (n.d.). BOC Sciences.
4-Bromo-3-hydroxybenzaldehyde. (n.d.). Benchchem.
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (n.d.). ResearchGate.
4-bromo-N-hydroxybenzamide. (n.d.). ChemicalBook.
Technical Guide. (n.d.). European Pharmacopoeia.
4-Bromo-3-hydroxybenzoic Acid. (n.d.). Home Sunshine Pharma.
an important general chapter: ph. eur. 2.2.46 and harmonized text. (n.d.). Aschimfarma.
Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. (2022). European Directorate for the Quality of Medicines & HealthCare.
2.2.33. Nuclear Magnetic Resonance Spectrometry. (n.d.). Scribd.
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare.
Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
comparing the efficacy of different catalysts for 4-Bromo-3-hydroxybenzamide synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of 4-Bromo-3-hydroxybenzamide Executive Summary The synthesis of 4-Bromo-3-hydroxybenzamide, a key structural motif in medicinal chemistry, presents a classic chal...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to Catalytic Systems for the Synthesis of 4-Bromo-3-hydroxybenzamide
Executive Summary
The synthesis of 4-Bromo-3-hydroxybenzamide, a key structural motif in medicinal chemistry, presents a classic challenge in modern organic synthesis: the efficient and sustainable formation of an amide bond. Traditionally reliant on stoichiometric coupling reagents with poor atom economy, the field is rapidly evolving towards catalytic solutions. This guide provides a comparative analysis of four distinct catalytic strategies for the amidation of 4-bromo-3-hydroxybenzoic acid: conventional phosphonium-based coupling, boronic acid-catalyzed direct amidation, heterogeneous catalysis in a continuous flow system, and biocatalysis using immobilized lipase. We will dissect the mechanistic underpinnings, operational parameters, and performance metrics of each approach, offering researchers and process chemists the critical insights needed to select the optimal method for their specific objectives, from bench-scale discovery to industrial-scale production.
Introduction: The Enduring Challenge of Amide Bond Formation
The amide bond is arguably the most fundamental functional group in biological systems and pharmaceutical science, forming the backbone of peptides and proteins and featuring in over 25% of all marketed drugs.[1] Its synthesis, most commonly via the condensation of a carboxylic acid and an amine, is the most frequently performed reaction in medicinal chemistry.[2] However, the direct reaction is thermodynamically unfavorable under ambient conditions, necessitating the activation of the carboxylic acid.
For decades, this activation has been achieved using stoichiometric coupling reagents, such as carbodiimides and phosphonium salts.[3] While effective, these methods are inherently wasteful, generating significant byproducts that complicate purification and pose environmental concerns. This has led to a high-priority call within the green chemistry community to develop direct, catalytic amidation methods where water is the sole byproduct.[4][5]
This guide focuses on 4-Bromo-3-hydroxybenzamide, a representative substituted aromatic amide, as a model system to evaluate and compare the efficacy of both traditional and modern catalytic approaches. We will explore the causality behind each method's performance, providing a clear framework for rational catalyst selection.
Comparative Analysis of Catalytic Strategies
We will evaluate four representative systems: a classic phosphonium reagent as a baseline, a homogeneous boron catalyst, a heterogeneous solid acid catalyst in a flow setup, and an enzymatic catalyst.
Baseline: Phosphonium Salt Stoichiometric Coupling (PyBOP)
Phosphonium salts like BOP and its pyrrolidine derivative PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are mainstays in peptide synthesis and general amidation due to their high reactivity and ability to suppress racemization.[6]
Mechanism of Action: The reaction proceeds via the activation of the carboxylic acid by PyBOP. The carboxylate attacks the electrophilic phosphorus atom, displacing a pyrrolidine group to form an acyloxyphosphonium intermediate. This highly reactive species is then susceptible to nucleophilic attack by the amine, forming the desired amide and releasing triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. The presence of a base, typically a hindered amine like N,N-Diisopropylethylamine (DIEA), is crucial to deprotonate the carboxylic acid and the amine's ammonium salt.[3]
Causality Insight: The efficacy of phosphonium reagents stems from the creation of an exceptionally good leaving group on the carbonyl carbon, dramatically increasing its electrophilicity. However, this efficacy comes at the cost of generating an equimolar amount of phosphine oxide waste, which defines its poor atom economy.
Boron-based catalysts, particularly simple boric acid and arylboronic acids, have emerged as inexpensive, low-toxicity catalysts for direct amidation. These reactions typically require elevated temperatures and the removal of water to drive the equilibrium towards the product.
Mechanism of Action: While several mechanisms have been proposed, compelling evidence suggests a pathway involving the concerted action of multiple boron species.[5] The carboxylic acid reacts with the boronic acid catalyst to form a series of intermediates, including boroxine-like structures. These intermediates activate the carboxylic acid by increasing the electrophilicity of the carbonyl carbon. A key feature is the ability of the boron catalyst to act as both a Lewis acid (activating the acid) and to facilitate the departure of the hydroxyl group as water.[7]
Causality Insight: The catalytic power of boronic acids lies in their ability to form reversible covalent bonds with the carboxylic acid and the departing water molecule, lowering the activation energy for dehydration. The need for water removal is a direct consequence of the reversibility of this process (Le Châtelier's principle).
Caption: Simplified Boronic Acid Catalytic Cycle.
Heterogeneous Catalysis: Solid Acids in Continuous Flow
Continuous flow chemistry offers significant advantages for process safety, efficiency, and scalability.[8] When combined with heterogeneous catalysts, it allows for straightforward product isolation and catalyst recycling.[9] Various solid acid catalysts, such as sulfated metal oxides, have proven effective for direct dehydrative amidation.[10][11]
Mechanism of Action: In a packed-bed reactor, the pre-mixed solution of carboxylic acid and amine flows through a heated column containing the solid catalyst. The reaction occurs on the catalyst's surface. Lewis and Brønsted acid sites on the catalyst surface are thought to activate the carboxylic acid, similar to homogeneous catalysts, facilitating nucleophilic attack by the amine. The continuous flow of reactants and removal of products (and water) constantly shifts the equilibrium, driving the reaction to completion.
Causality Insight: The efficacy of this system is rooted in process intensification. The high surface-area-to-volume ratio in the flow reactor enhances heat and mass transfer. The heterogeneous nature of the catalyst dramatically simplifies downstream processing, as the catalyst is retained within the reactor, yielding a clean product stream that often requires minimal purification.
literature review of the therapeutic potential of 4-Bromo-3-hydroxybenzamide derivatives
An In-Depth Comparative Guide to the Therapeutic Potential of 4-Bromo-3-hydroxybenzamide Derivatives As a scaffold in medicinal chemistry, the benzamide core is a cornerstone, lending itself to a multitude of structural...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to the Therapeutic Potential of 4-Bromo-3-hydroxybenzamide Derivatives
As a scaffold in medicinal chemistry, the benzamide core is a cornerstone, lending itself to a multitude of structural modifications that yield compounds with diverse biological activities. The introduction of a bromine atom and a hydroxyl group at the 4- and 3-positions, respectively, creates the 4-Bromo-3-hydroxybenzamide structure—a molecule of significant interest for developing novel therapeutic agents. The electronic properties of the bromine substituent and the hydrogen-bonding capability of the hydroxyl and amide groups provide a unique template for targeted drug design.
This guide offers a comprehensive review and comparative analysis of the therapeutic potential of 4-Bromo-3-hydroxybenzamide derivatives and their structural analogs. We will delve into their synthesis, compare their efficacy across various therapeutic areas, elucidate structure-activity relationships, and provide standardized protocols to ensure the reproducibility of the findings discussed. The insights presented herein are aimed at guiding researchers and drug development professionals in the rational design of next-generation therapeutics based on this promising scaffold.
General Synthetic Pathways
The synthesis of 4-Bromo-3-hydroxybenzamide derivatives typically begins with commercially available precursors like p-hydroxybenzoic acid or its esters. A common strategy involves the regioselective bromination of the aromatic ring, followed by functional group manipulations to introduce the amide moiety and subsequent derivatization.
A generalized synthetic route often starts with the bromination of a p-hydroxybenzoate ester. The hydroxyl group at position 4 directs the electrophilic substitution to the ortho position (position 3). Subsequent reaction of the ester with ammonia or a primary/secondary amine yields the desired benzamide. The hydroxyl group can also be alkylated or otherwise modified at different stages to produce a variety of derivatives.[1][2]
Below is a generalized workflow for the synthesis and evaluation of these derivatives.
Caption: General workflow from synthesis to biological evaluation.
Comparative Therapeutic Potential
Derivatives of the 4-Bromo-3-hydroxybenzamide scaffold have been investigated for a range of therapeutic applications, demonstrating notable potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity
The benzamide structure is a privileged scaffold in oncology, and bromo-substituted derivatives have shown significant promise. A notable area of investigation is their activity as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key player in the proliferation of certain cancer cells.
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors for non-small cell lung cancer (NSCLC).[3][4] One of the most potent compounds, C9 , demonstrated significant inhibitory activity against five different NSCLC cell lines where FGFR1 is amplified.[3][4] Mechanistic studies revealed that compound C9 induces apoptosis, arrests the cell cycle at the G2 phase, and inhibits the phosphorylation of FGFR1 and its downstream signaling proteins like PLCγ1 and ERK in a dose-dependent manner.[4]
In another study, 3/4-bromo benzohydrazide derivatives were synthesized and evaluated for their anticancer potential against the HCT116 human colon cancer cell line.[5] Compound 22 from this series emerged as a highly potent agent, showing greater efficacy than the standard chemotherapeutic drugs tetrandrine and 5-fluorouracil.[5][6]
The data clearly indicates that specific substitutions on the benzamide nitrogen can lead to potent and selective anticancer agents. The success of compound C9 highlights the potential of targeting the FGFR1 signaling pathway.
Proper Disposal of 4-Bromo-3-hydroxybenzamide: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-3-hydroxybenzamide. As researchers, scientists, and drug development professionals, our commitment to safety and e...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-3-hydroxybenzamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that our disposal practices are both effective and fundamentally sound.
Hazard Assessment: Understanding the "Why"
Before addressing disposal, we must understand the inherent characteristics of 4-Bromo-3-hydroxybenzamide. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] From a chemical standpoint, it is a halogenated organic compound . This classification is critical because the carbon-bromine bond dictates its environmental fate and the appropriate disposal technology.
The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as a specific class of hazardous waste due to their potential to be persistent in the environment and form toxic byproducts if not treated correctly.[5][6] Therefore, standard disposal methods like drain disposal are strictly prohibited, and specialized treatment is required.[7][8]
This hazard profile necessitates the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations. Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9]
The Core Directive: Segregation is Non-Negotiable
The single most critical step in the proper disposal of 4-Bromo-3-hydroxybenzamide is waste segregation at the point of generation . Halogenated organic waste must never be mixed with non-halogenated organic waste.[10][11][12]
Causality: The primary disposal method for halogenated organic compounds is high-temperature incineration.[5][10] Mixing halogenated and non-halogenated waste streams complicates this process, increases costs, and can lead to regulatory non-compliance. Incinerators for halogenated waste must be equipped with specialized scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[5]
Waste Stream Decision Flowchart
The following diagram outlines the initial decision-making process for segregating waste related to 4-Bromo-3-hydroxybenzamide.
Caption: Waste Segregation and Disposal Workflow for 4-Bromo-3-hydroxybenzamide.
Operational Protocols: Step-by-Step Guidance
Adherence to standardized protocols is essential for safety and compliance. These procedures should be incorporated into your laboratory's Chemical Hygiene Plan as required by OSHA.[7][13]
Protocol 1: Handling Solid Waste
This protocol applies to pure, unused 4-Bromo-3-hydroxybenzamide and any solid materials grossly contaminated with it.
Container Selection: Use a designated, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical; a high-density polyethylene (HDPE) pail is a common choice.[14]
Labeling: Before adding any waste, affix a hazardous waste label. The label must include:
The full chemical name: "Waste 4-Bromo-3-hydroxybenzamide"
The words "Hazardous Waste"
Clear indication of the hazards (e.g., "Irritant")
Carefully transfer solid waste into the container using a dedicated spatula or scoop.
For contaminated items like weighing papers, wipes, or gloves, place them in the container immediately after use.
Closure and Storage: Keep the container closed at all times except when adding waste.[12][14] Store the container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[15]
Protocol 2: Handling Liquid Waste (Solutions)
This protocol applies to any solutions containing dissolved 4-Bromo-3-hydroxybenzamide.
Container Selection: Use a designated, leak-proof, and chemically compatible container (e.g., an HDPE or glass bottle with a screw cap). Never use metal containers for potentially corrosive waste streams.[15]
Labeling: Label the container as "Hazardous Waste - Halogenated Organic Liquid Waste." List all components, including solvents and an estimated concentration of 4-Bromo-3-hydroxybenzamide.
Waste Collection: Pour the liquid waste carefully into the container, using a funnel to prevent spills.
Closure and Storage: Keep the container tightly sealed and store it in secondary containment (e.g., a chemical-resistant tray or tub) within the SAA to contain any potential leaks.[14]
Protocol 3: Decontamination of Glassware
Properly cleaning glassware is vital to prevent cross-contamination.
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone, ethanol).
Collect Rinsate: This first rinse must be treated as hazardous waste.[14] Collect it and add it to your "Halogenated Organic Liquid Waste" container. For highly contaminated items, the first two or three rinses should be collected.[14]
Subsequent Cleaning: After the initial hazardous rinses are collected, the glassware can typically be washed using standard laboratory procedures.
Empty Container Disposal: Empty containers of 4-Bromo-3-hydroxybenzamide must be managed as hazardous waste unless triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[14]
Protocol 4: Spill Management
In the event of a spill, prompt and correct action is crucial.
Personal Protection: Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.[8]
Containment: Prevent the spilled material from spreading or entering drains. For solid spills, avoid creating dust.[1][8]
Cleanup:
Gently sweep or scoop up the solid material.[1][2][16]
Use an absorbent material or spill kit for liquid spills.
Disposal of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) are considered hazardous waste.[10] Collect them, double-bag them, and place them in your "Halogenated Solid Waste" container for disposal.[17]
Final Disposal: The Role of a Licensed Contractor
The final step is the transfer of waste to a licensed and approved hazardous waste disposal company.[8] Laboratories are not permitted to transport or treat their own hazardous waste.
Scheduling Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (typically 90-180 days, depending on your generator status), arrange for a pickup.[15]
Methodology: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for halogenated organic waste like 4-Bromo-3-hydroxybenzamide is high-temperature incineration in a facility equipped with an afterburner and scrubber .[8][10]
By adhering to these detailed procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance and requirements.
References
U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]
Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 3,5-Dibromo-4-hydroxybenzoic acid. Retrieved from [Link]
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Needle.Tube. (n.d.). Safe Handling and Disposal of Hazardous Materials in Hospital Laboratories: Protocols and Compliance. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
LookChem. (n.d.). 4-BROMO-3-HYDROXYBENZOIC ACID Safety Data Sheets(SDS). Retrieved from [Link]
Unknown Source. (n.d.). Halogenated Waste. Retrieved from [Link]
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem Compound Database. Retrieved from [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
Mohammadi, M., et al. (2022). Decontamination technologies for medicinal and aromatic plants: A review. Food Science & Nutrition. Retrieved from [Link]
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Personal protective equipment for handling 4-Bromo-3-hydroxybenzamide
Essential Safety and Handling Guide for 4-Bromo-3-hydroxybenzamide Hazard Identification and Risk Assessment 4-Bromo-3-hydroxybenzamide, as a halogenated aromatic amide, should be handled as a hazardous substance. Based...
Author: BenchChem Technical Support Team. Date: January 2026
Essential Safety and Handling Guide for 4-Bromo-3-hydroxybenzamide
Hazard Identification and Risk Assessment
4-Bromo-3-hydroxybenzamide, as a halogenated aromatic amide, should be handled as a hazardous substance. Based on data from structurally similar compounds, the primary hazards are:
The presence of the aromatic amine and bromo- functionalities necessitates careful handling to prevent exposure. Aromatic amines as a class of compounds are known for potential long-term health effects, and many are readily absorbed through the skin.[4][5] Therefore, a conservative approach to personal protective equipment (PPE) and handling is essential.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is non-negotiable when handling 4-Bromo-3-hydroxybenzamide. The following table outlines the recommended PPE for various laboratory operations.
Operation
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Chemical safety goggles
Chemical-resistant gloves (Nitrile)
Full-buttoned lab coat
Work in a chemical fume hood or ventilated enclosure
Solution Preparation and Transfers
Chemical safety goggles and a face shield
Chemical-resistant gloves (Nitrile)
Chemical-resistant apron over a lab coat
Work in a chemical fume hood
Running Reactions
Chemical safety goggles
Chemical-resistant gloves (Nitrile)
Full-buttoned lab coat
Work in a chemical fume hood
Work-up and Purification
Chemical safety goggles and a face shield
Chemical-resistant gloves (Nitrile)
Chemical-resistant apron over a lab coat
Work in a chemical fume hood
Causality Behind PPE Choices:
Eye and Face Protection: Given the high risk of serious eye irritation, chemical safety goggles are mandatory at all times.[1][2] A face shield should be worn over goggles during procedures with a higher risk of splashes, such as when transferring solutions or working with reactions under pressure.
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with a broad range of chemicals.[6] Always check the manufacturer's glove compatibility data for the specific solvents being used. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection: A full-buttoned lab coat is the minimum requirement to protect against minor spills and contamination of personal clothing.[7] For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection: The primary means of respiratory protection is the use of engineering controls. All work with 4-Bromo-3-hydroxybenzamide should be conducted in a certified chemical fume hood to minimize the inhalation of airborne dust or vapors.
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing:
Designated Area: Designate a specific area within a chemical fume hood for handling 4-Bromo-3-hydroxybenzamide.
Pre-weighing Checks: Ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily available within the fume hood.
Aliquotting: Carefully weigh the required amount of the solid compound. Use a spatula for transfers and avoid creating dust. If possible, purchase the material in a pre-weighed format to minimize handling.
Container Sealing: Immediately and securely seal the stock container after weighing.
Solution Preparation and Reaction Setup:
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound within the fume hood.
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
Post-Reaction Work-up and Purification:
Quenching: If necessary, quench the reaction cautiously within the fume hood.
Extractions and Washes: Perform all liquid-liquid extractions and washes in separatory funnels that are properly supported and vented.
Solvent Removal: Use a rotary evaporator placed within a fume hood or connected to a suitable exhaust system to remove solvents.
Spill Management and Emergency Procedures
Minor Spills (Solid):
Evacuate and Secure: Restrict access to the affected area.
PPE: Wear the appropriate PPE as outlined in the table above.
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Exposure Scenarios:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal Plan
Proper segregation and disposal of waste are critical for laboratory safety and environmental protection.
Waste Segregation: Due to the presence of bromine, all waste containing 4-Bromo-3-hydroxybenzamide must be collected in a designated container for halogenated organic waste .[8] Do not mix with non-halogenated waste streams.
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Bromo-3-hydroxybenzamide," and a list of any other components in the waste mixture.
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[9]
Visual Workflow for Handling 4-Bromo-3-hydroxybenzamide
Caption: Workflow for the safe handling of 4-Bromo-3-hydroxybenzamide.
References
Aromatic Amine Limits → Area → Sustainability. (n.d.).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf. (n.d.).
(PDF) Occupational Exposure Limits of lead, dimethylamine, n-butyl-2,3-epoxypropyl ether, and 2-ethyl-1-hexanol and carcinogenicity and occupational sensitizer classification - ResearchGate. (2016, September 16).
Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.).
N-(4-bromo-3-hydroxyphenyl)-4-hydroxybenzamide | C13H10BrNO3 | CID - PubChem. (2025, November 29).
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
Safety Data Sheet: Bromine - Carl ROTH. (n.d.).
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
(b) Utilization of Spent Alkali Bromide and Spent Acidic Bromide generated during manufacturing of various pesticides, pharmaceuticals and organic chemicals for recovery of liquid Bromide - CPCB. (n.d.).
Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.).
4-Bromo-3-hydroxybenzaldehyde - AOBChem. (n.d.).
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).